1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
1,3-dimethyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-4-5-6(11(2)10-4)8-3-9-7(5)12/h3H,1-2H3,(H,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJDDQKURCNLKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=O)NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70519891 | |
| Record name | 1,3-Dimethyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87412-86-0 | |
| Record name | 1,3-Dimethyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70519891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets. This guide focuses on a specific derivative, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS No. 87412-86-0), providing a comprehensive overview of its chemical properties. While specific experimental data for this particular analog is limited in publicly accessible literature, this document leverages the extensive knowledge base of the parent scaffold to offer a robust technical profile. We will explore a plausible synthetic route, detail its physicochemical characteristics, predict its spectral signature, and discuss its potential biological significance in the context of drug discovery. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and related compounds.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine nucleus is a fused heterocyclic system that is isomeric with purine, a fundamental component of nucleic acids. This structural similarity allows pyrazolo[3,4-d]pyrimidine derivatives to act as bioisosteres of natural purines, enabling them to modulate the activity of various enzymes, particularly kinases.[1] The versatility of this scaffold has led to its incorporation into numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The substitution pattern on the pyrazolo[3,4-d]pyrimidine core plays a critical role in determining the specific biological activity and selectivity of the resulting molecule. This guide will delve into the 1,3-dimethyl substituted variant, a less-explored member of this important chemical family.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis would likely commence with the cyclization of a 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide with a suitable one-carbon synthon, such as triethyl orthoformate, followed by hydrolysis. A more direct and common approach, however, involves the cyclization of a 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate with formamide.
Below is a detailed, logical workflow for this proposed synthesis:
Caption: Proposed Synthetic Workflow for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in absolute ethanol, add methylhydrazine (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Pour the concentrated mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the desired pyrazole precursor.
Causality: The choice of methylhydrazine is crucial for introducing the methyl group at the N-1 position of the pyrazole ring. The Thorpe-Ziegler condensation reaction between the cyano group and the enolate of the butanoate, followed by cyclization with hydrazine, is a classic and efficient method for constructing substituted 5-aminopyrazoles.
Step 2: Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
A mixture of ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) and formamide (10-15 equivalents) is heated at 180-200 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into water.
-
The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a dimethylformamide (DMF)/water mixture.
Causality: Formamide serves as both the reagent to provide the C6 carbon and N5 nitrogen of the pyrimidine ring and as the solvent at high temperatures. This one-pot cyclization is a common and effective method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylate esters.
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 87412-86-0 | [5] |
| Molecular Formula | C₇H₈N₄O | [5] |
| Molecular Weight | 164.17 g/mol | [5] |
| Melting Point | 271 - 273 °C | [5] |
| Physical Form | Solid | [5] |
| InChI Key | LBJDDQKURCNLKC-UHFFFAOYSA-N | [5] |
Spectral Analysis (Predicted)
While specific spectra for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are not available, we can predict the characteristic spectral features based on data from closely related analogs.[6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, with key signals corresponding to the two methyl groups and the C6-proton.
-
N1-CH₃: A singlet at approximately δ 3.8-4.0 ppm.
-
C3-CH₃: A singlet at approximately δ 2.4-2.6 ppm.
-
C6-H: A singlet at approximately δ 8.0-8.2 ppm.
-
N5-H: A broad singlet at approximately δ 12.0-12.5 ppm (in DMSO-d₆), which would be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
-
N1-CH₃: A signal around δ 35-37 ppm.
-
C3-CH₃: A signal around δ 12-14 ppm.
-
C3: A signal around δ 150-152 ppm.
-
C3a: A signal around δ 105-107 ppm.
-
C4 (C=O): A signal in the downfield region, around δ 158-160 ppm.
-
C6: A signal around δ 145-147 ppm.
-
C7a: A signal around δ 154-156 ppm.
IR Spectroscopy
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Absorption bands in the region of 2900-3100 cm⁻¹.
-
C=O Stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.
-
C=N and C=C Stretches: Absorption bands in the region of 1500-1620 cm⁻¹.
Mass Spectrometry
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 164.
Chemical Reactivity and Potential Biological Significance
The chemical reactivity of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is governed by the pyrazolo[3,4-d]pyrimidine core. The lactam moiety (the pyrimidinone ring) can undergo N-alkylation at the N5 position. The pyrazole and pyrimidine rings are generally stable to oxidation and reduction, but can undergo electrophilic substitution under specific conditions.
The Privileged Scaffold in Drug Discovery
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives reported to exhibit potent biological activities. This is largely due to its ability to mimic the purine core and interact with the ATP-binding site of kinases.
Caption: The relationship between the pyrazolo[3,4-d]pyrimidine core and its potential biological activities.
Potential as a Kinase Inhibitor
Numerous studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives are potent inhibitors of various protein kinases, including Cyclin-Dependent Kinases (CDKs), Src family kinases, and Bruton's tyrosine kinase (BTK).[7][8][9] These kinases are often dysregulated in cancer and inflammatory diseases, making them attractive therapeutic targets. The 1,3-dimethyl substitution pattern of the target compound may confer specific selectivity and potency towards certain kinases, a hypothesis that warrants experimental validation.
Conclusion
1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a member of the medicinally important pyrazolo[3,4-d]pyrimidine family. While specific experimental data for this compound is sparse, its chemical properties can be reliably predicted based on the extensive literature of its analogues. The proposed synthetic route offers a practical approach for its preparation, and its structural features suggest it may possess interesting biological activities, particularly in the realm of kinase inhibition. This technical guide provides a solid foundation for researchers to further explore the chemistry and therapeutic potential of this and related compounds. Further experimental work is necessary to fully elucidate its spectral characteristics, reactivity, and pharmacological profile.
References
-
Sureja, D. K., Dholakia, S. P., & Vadalia, K. R. (2012). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Saudi Chemical Society, 16(4), 417-425. [Link]
-
El-Adl, K., Abu-Hashem, A. A., & El-Sattar, N. E. A. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(1), 1-21. [Link]
-
Radi, M., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 958. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2019). Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][2][6][10]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents. Bioorganic Chemistry, 87, 596-608. [Link]
-
Gaber, Z. B., et al. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(11), 3326. [Link]
-
Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6277-6293. [Link]
-
Ahmed, K. A., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297-3311. [Link]
-
Radi, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 753-757. [Link]
-
El-Gazzar, A. R. B. A., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidines and related heterocycles. Der Pharma Chemica, 3(6), 463-475. [Link]
-
PubChem. (n.d.). 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Retrieved from [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Al-Issa, S. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][6][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 721-735. [Link]
-
Ben-Amor, F., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5001. [Link]
-
Radi, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 753-757. [Link]
-
Li, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105900. [Link]
-
Al-Issa, S. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][6][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 721-735. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. 1,3-dimethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | 87412-86-0 [sigmaaldrich.com]
- 6. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 8. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 9. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.cnr.it [iris.cnr.it]
Deconstructing the Core: A Technical Guide to the Structure Elucidation of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the analytical methodologies employed to elucidate and confirm the structure of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The pyrazolo[3,4-d]pyrimidine scaffold is a significant pharmacophore in medicinal chemistry, recognized as a bioisostere of purine and appearing in a range of biologically active compounds.[1][2] Its derivatives have shown a wide array of pharmacological activities, including anti-inflammatory, anti-bacterial, and anti-cancer properties.[2][3] A precise and unambiguous structural determination is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery and development programs.
This guide eschews a rigid, templated approach, instead focusing on a logical, causality-driven narrative that mirrors the real-world process of structure elucidation. We will delve into the "why" behind each experimental choice, ensuring a self-validating system of protocols and data interpretation.
The Analytical Gauntlet: A Multi-faceted Approach to Structural Confirmation
The elucidation of a novel chemical entity is a puzzle solved by the convergence of evidence from multiple analytical techniques. For 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a combination of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance experiments provides the necessary orthogonal data to definitively assign its constitution and rule out isomeric possibilities.
Foundational Insights: Mass Spectrometry and Elemental Analysis
The initial step in characterizing a newly synthesized compound is to determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the deduction of the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is typically employed.
-
Data Acquisition: The instrument is calibrated using a known standard. The sample is then introduced, and the mass spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: The measured mass of the [M+H]⁺ ion is used to calculate the molecular formula, which should be consistent with the expected structure.
For 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (C₇H₈N₄O), the expected monoisotopic mass is 179.0671 g/mol for the protonated molecule. The observation of a molecular ion peak at m/z 316 (M⁺) has been reported for a related pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative, confirming the integrity of the core structure during ionization.[4]
Data Presentation: Expected HRMS Data
| Parameter | Expected Value |
| Molecular Formula | C₇H₈N₄O |
| Exact Mass (M) | 178.070 g/mol |
| Mass of [M+H]⁺ | 179.077 g/mol |
| Observed m/z (High-Res) | Within 5 ppm of the calculated [M+H]⁺ mass |
The Vibrational Fingerprint: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides valuable information about the functional groups present in a molecule. For our target compound, we expect to see characteristic vibrations for the carbonyl group (C=O), C-H bonds of the methyl groups, and potentially N-H vibrations if any tautomeric forms are present in the solid state. The IR spectrum of related pyrazolo[3,4-d]pyrimidine derivatives has shown absorption bands corresponding to –NH and phenyl groups.[1]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is taken first and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with known vibrational frequencies of functional groups.
Data Presentation: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic/Heteroaromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (from methyl groups) |
| ~1700-1650 | Strong | C=O stretch (amide carbonyl) |
| ~1620-1580 | Medium | C=N and C=C ring stretching vibrations |
| ~1450 | Medium | CH₃ asymmetric bending |
| ~1375 | Medium | CH₃ symmetric bending |
The presence of a strong carbonyl absorption is a key diagnostic feature, confirming the pyrimidinone moiety.
The Definitive Map: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals and reveals the connectivity of the molecular framework. The structures of various pyrazolo[3,4-d]pyrimidine derivatives have been successfully confirmed using these techniques.[5]
Experimental Workflow for NMR Analysis
Caption: A logical workflow for NMR-based structure elucidation.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), their integration (relative number of protons), and their multiplicity (providing information about neighboring protons).
Expected ¹H NMR Data (in DMSO-d₆, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.0-8.2 | Singlet | 1H | H6 | The lone proton on the pyrimidine ring is expected to be deshielded by the adjacent nitrogen atoms. |
| ~3.8-4.0 | Singlet | 3H | N1-CH₃ | The methyl group on the pyrazole nitrogen is deshielded compared to the other methyl group. |
| ~3.4-3.6 | Singlet | 3H | N3-CH₃ | The methyl group on the pyrazole carbon is expected at a characteristic chemical shift. |
| ~11.5-12.5 | Broad Singlet | 1H | N5-H | The amide proton is expected to be a broad, exchangeable signal at a downfield chemical shift.[4] |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
Expected ¹³C NMR Data (in DMSO-d₆, 125 MHz)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |
| ~158-160 | C | C4 (C=O) | The carbonyl carbon of the amide is expected to be significantly downfield. For a related structure, this was observed at 160.93 ppm.[4] |
| ~154-156 | C | C7a | A quaternary carbon at the fusion of the two rings, deshielded by adjacent nitrogens. A similar carbon in a related system was found at δ 142.86 ppm.[4] |
| ~148-150 | CH | C6 | The methine carbon in the pyrimidine ring. |
| ~135-137 | C | C3 | The methyl-substituted carbon in the pyrazole ring. For a related pyrazolo[3,4-d]pyrimidine, this carbon appeared at δ 142.07 ppm.[4] |
| ~105-107 | C | C3a | The other quaternary carbon at the ring fusion, typically appearing more upfield. A value of δ 108.28 ppm has been reported for a similar system.[4] |
| ~35-37 | CH₃ | N1-CH₃ | The methyl carbon attached to the pyrazole nitrogen. |
| ~12-14 | CH₃ | C3-CH₃ | The methyl carbon attached to the pyrazole carbon. The chemical shift of methyl groups can be a key differentiator for isomers.[6] |
2D NMR: Connecting the Dots
While 1D NMR provides a list of parts, 2D NMR experiments reveal how they are connected.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds). In our target molecule, we would not expect to see any COSY correlations as all the proton signals are singlets.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to. This is crucial for definitively assigning the protonated carbons.
Caption: Expected HSQC correlations for the target molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative experiment for this molecule. It shows correlations between protons and carbons that are separated by 2 or 3 bonds, allowing us to piece together the entire carbon skeleton and definitively place the methyl groups. Careful analysis of HMBC correlations is a powerful tool for elucidating the structure of pyrazole-containing fused systems.[7][8]
Key Expected HMBC Correlations:
-
H6 proton (~8.1 ppm) should show correlations to:
-
C4 (³J)
-
C7a (²J)
-
C3a (³J)
-
-
N1-CH₃ protons (~3.9 ppm) should show correlations to:
-
C7a (²J)
-
C3a (³J)
-
-
C3-CH₃ protons (~3.5 ppm) should show correlations to:
-
C3 (²J)
-
C3a (³J)
-
-
N5-H proton (~12.0 ppm) should show correlations to:
-
C4 (²J)
-
C6 (³J)
-
C7a (³J)
-
These long-range correlations provide an interlocking web of evidence that confirms the proposed structure of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Conclusion
The structural elucidation of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is achieved through a systematic and multi-pronged analytical approach. Each technique provides a unique piece of the puzzle, and their combined interpretation leads to a single, self-consistent structural assignment. From the initial confirmation of the molecular formula by HRMS and the identification of key functional groups by FTIR, to the detailed connectivity map provided by a suite of NMR experiments, this guide outlines a robust and reliable pathway for the characterization of this important heterocyclic scaffold. The methodologies described herein are not merely a procedural checklist but represent a logical framework for scientific inquiry, ensuring both accuracy and trustworthiness in chemical research.
References
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 355-377. [Link]
-
Patel, H., Sharma, T., & Shaikh, S. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Advanced Pharmaceutical Technology & Research, 5(3), 128–134. [Link]
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. [Link]
-
Fallacara, A. L., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals, 16(7), 999. [Link]
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Publishing. [Link]
-
Al-Hourani, B. J., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5035. [Link]
-
PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. National Center for Biotechnology Information. [Link]
-
Liu, X., & Cui, Y. (2007). Structure Elucidation of a Pyrazolo[3][9]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1117–1124. [Link]
-
Abdel-Ghani, T. M., et al. (2021). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Bioorganic Chemistry, 114, 105126. [Link]
-
Al-Amiery, A. A., et al. (2023). Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. ResearchGate. [Link]
-
Liu, X., & Cui, Y. (2007). Structure Elucidation of a Pyrazolo[3][9]pyran Derivative by NMR Spectroscopy. ResearchGate. [Link]
-
Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. [Link]
-
Eldebss, T. M. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological evaluation and a molecular modeling study. RSC Advances, 12(23), 14616-14633. [Link]
-
Liu, X., & Cui, Y. (2007). Structure elucidation of a pyrazolo[3][9]pyran derivative by NMR spectroscopy. Molecules, 12(5), 1117-1124. [Link]
Sources
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure elucidation of a pyrazolo[3,4]pyran derivative by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.cnr.it [iris.cnr.it]
An In-Depth Technical Guide to the Core Mechanism of Action of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold is a privileged heterocyclic system in medicinal chemistry, serving as the core structure for a multitude of biologically active agents.[1][2][3] This guide focuses on a specific derivative, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and elucidates its potential mechanisms of action based on the extensive research conducted on analogous compounds. The structural similarity of this scaffold to endogenous purines allows it to interact with a variety of enzymatic targets, primarily including phosphodiesterases (PDEs), tyrosine kinases, and xanthine oxidase.[3][4][5][6] This document provides a comprehensive overview of these potential targets, the signaling pathways they modulate, and detailed experimental protocols to systematically investigate and validate the precise mechanism of action of this compound.
The Privileged Scaffold: 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
The pyrazolo[3,4-d]pyrimidine ring system is an isostere of purine, which is a fundamental component of nucleic acids and a key signaling molecule (e.g., adenosine triphosphate - ATP).[5] This structural mimicry is the foundation of its diverse pharmacological activities, as it can competitively bind to the active sites of enzymes that normally interact with purines.[1][5] Consequently, derivatives of this scaffold have been successfully developed as inhibitors for a range of enzymes, leading to therapeutic agents for conditions as varied as cancer, cardiovascular diseases, and hyperuricemia.[1][2][3][4] The specific substitutions on the pyrazolo[3,4-d]pyrimidine core, in this case, the methyl groups at positions 1 and 3, are critical in determining the target specificity and potency of the molecule.
Potential Mechanisms of Action
Based on the extensive literature on pyrazolo[3,4-d]pyrimidine derivatives, three primary mechanisms of action are proposed for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Inhibition of Phosphodiesterases (PDEs)
Phosphodiesterases are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, the intracellular levels of these second messengers increase, leading to the activation of downstream signaling pathways. The pyrazolo[3,4-d]pyrimidine core is a well-established pharmacophore for PDE inhibitors, most notably in the case of sildenafil, a potent PDE5 inhibitor.[7]
Signaling Pathway: cGMP-Mediated Vasodilation
A primary example of PDE-mediated signaling is the nitric oxide (NO)/cGMP pathway in smooth muscle cells.
Caption: Proposed cGMP signaling pathway with PDE5 inhibition.
Experimental Protocol: In Vitro PDE Inhibition Assay
To determine if 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one acts as a PDE inhibitor, a direct enzymatic assay is required.
Objective: To measure the half-maximal inhibitory concentration (IC50) of the compound against a panel of recombinant human PDE enzymes (PDE1-11).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE enzymes are commercially available. The fluorescently labeled cGMP or cAMP substrate is prepared in an appropriate assay buffer.
-
Compound Dilution: Prepare a serial dilution of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in DMSO, followed by dilution in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the PDE enzyme, the test compound at various concentrations, and the assay buffer. Include controls for no enzyme, no compound (vehicle), and a known PDE inhibitor (e.g., sildenafil for PDE5).
-
Reaction Initiation and Incubation: Initiate the reaction by adding the fluorescently labeled substrate. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the fluorescence intensity. The signal is proportional to the amount of hydrolyzed substrate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Outcome: A low IC50 value against one or more PDE isozymes would indicate that the compound is a potent PDE inhibitor.
| Target | Potential IC50 (nM) | Reference Compound |
| PDE1 | >1000 | Vinpocetine |
| PDE5 | <100 | Sildenafil |
| PDE9 | >1000 | PF-04447943 |
Inhibition of Tyrosine Kinases
The pyrazolo[3,4-d]pyrimidine scaffold is also a known "hinge-binding" motif for many protein kinases, particularly tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src family kinases.[1][4][8] These enzymes play crucial roles in cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of cancer.
Signaling Pathway: EGFR-Mediated Cell Proliferation
The EGFR signaling pathway is a well-characterized pathway in cancer biology.
Caption: Purine degradation pathway with xanthine oxidase inhibition.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine the IC50 of the compound against xanthine oxidase.
Methodology:
-
Enzyme and Substrate Preparation: Use commercially available xanthine oxidase from bovine milk or a recombinant source. The substrate is xanthine.
-
Compound Dilution: Prepare a serial dilution of the test compound.
-
Assay Plate Setup: In a 96-well UV-transparent plate, add the enzyme, the test compound, and the assay buffer (e.g., phosphate buffer, pH 7.5).
-
Reaction Initiation and Incubation: Initiate the reaction by adding xanthine.
-
Detection: Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates for each concentration. Determine the percentage of inhibition and calculate the IC50 value.
Expected Outcome: A low IC50 value would confirm xanthine oxidase inhibition.
| Target | Potential IC50 (µM) | Reference Compound |
| Xanthine Oxidase | <10 | Allopurinol |
Conclusion and Future Directions
The 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one molecule holds significant therapeutic potential due to its privileged core structure. The most probable mechanisms of action involve the inhibition of phosphodiesterases, tyrosine kinases, or xanthine oxidase. The experimental protocols outlined in this guide provide a clear and systematic approach to elucidate the precise molecular target(s) of this compound. Further investigation, including cell-based assays to confirm on-target activity and in vivo studies to assess efficacy and pharmacokinetic properties, will be crucial for its future development as a therapeutic agent.
References
-
Jeon, H., et al. (2012). Synthesis and evaluation of polycyclic pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP phosphodiesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 473-476. [Link]
-
Abdel-Ghani, T. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2465-2487. [Link]
-
Aman, A., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. [Link]
-
Abdel-Ghani, T. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
-
Radi, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 2(11), 840-844. [Link]
-
Ghorab, M. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Advances, 13(23), 15831-15852. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 21(10), 1295. [Link]
-
Srivastava, P., & Revankar, G. R. (1987). Synthesis and biological activity of certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine nucleosides. Journal of Medicinal Chemistry, 30(9), 1545-1553. [Link]
-
Dell'Agli, M., et al. (2020). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Current Pharmaceutical Design, 26(42), 5469-5487. [Link]
-
Schenone, S., et al. (2011). 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. Current Medicinal Chemistry, 18(25), 3846-3866. [Link]
-
Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry, 60(14), 6305-6320. [Link]
-
Wang, Y., et al. (2021). Synthesis and biological activity of novel Pyrazolo[3,4-d]pyrimidin-4-one derivatives as potent antifungal agent. Pest Management Science, 77(11), 5025-5033. [Link]
-
Musumeci, F., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11068. [Link]
-
Tamta, H., et al. (2006). Biochemical Characterization of Some Pyrazolopyrimidine-Based Inhibitors of Xanthine Oxidase. Biochemistry (Moscow) Supplement Series A: Membrane and Cell Biology, 1(1), S49-S54. [Link]
-
Georgiev, A. G., et al. (2022). Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers in Pharmacology, 13, 1005879. [Link]
-
Pacher, P., et al. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol. Pharmacological Reviews, 58(1), 87-114. [Link]
-
Hutson, P. H., et al. (2011). The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents. Neuropharmacology, 61(4), 665-676. [Link]
-
Wikipedia contributors. (2023). Xanthine oxidase inhibitor. Wikipedia. [Link]
-
Chen, C., et al. (2016). Chemical structure of XOR-inhibitor drugs and DHNB. Allopurinol... ResearchGate. [Link]
Sources
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 3. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protein.bio.msu.ru [protein.bio.msu.ru]
- 7. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity Screening of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Abstract: The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, analogous to the native purine structure of adenine and recognized for a wide array of biological activities.[1][2] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of a specific derivative, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Drawing from the established pharmacology of this compound class, we present a multi-target screening strategy focused on three primary, well-documented activities: phosphodiesterase (PDE) inhibition, xanthine oxidase (XO) inhibition, and adenosine A1 receptor (A1AR) antagonism. For each target, this document details the mechanistic rationale, provides field-proven, step-by-step experimental protocols, and outlines robust data analysis methodologies. Furthermore, we emphasize the critical importance of early-stage in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to ensure the development of viable drug candidates. This guide is designed to be a self-validating system, incorporating essential controls and causality-driven experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold
Chemical Characteristics and Significance
The 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one molecule belongs to the pyrazolopyrimidine class of compounds. These are bicyclic heterocyclic structures containing nitrogen atoms, which have garnered significant interest from medicinal chemists.[1] Their structural similarity to endogenous purines allows them to interact with a diverse range of biological targets, often by acting as competitive inhibitors for enzymes that process purine-based substrates.[1] This scaffold is a core component of numerous compounds with demonstrated therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory agents.[3][4][5][6][7][8][9][10][11][12][13]
Known Biological Targets: A Rationale for Screening
Based on extensive research into the pyrazolopyrimidine chemical space, a logical, evidence-based screening strategy for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be devised. The core structure is a known pharmacophore for at least three well-characterized target families:
-
Phosphodiesterases (PDEs): These enzymes are crucial regulators of intracellular signaling pathways mediated by the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs is a validated therapeutic strategy for a variety of conditions.[1]
-
Xanthine Oxidase (XO): A key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[14] Overactivity of XO can lead to hyperuricemia and gout, making its inhibition a valuable therapeutic goal.[15][16]
-
Adenosine Receptors: These are G protein-coupled receptors (GPCRs) that mediate the physiological effects of adenosine. The A1 adenosine receptor (A1AR) subtype, in particular, is involved in cardiovascular and neurological functions.
This guide will focus on robust, validated assays to screen for activity against these three targets.
Foundational Screening Strategy: A Multi-Target Approach
Primary Target Classes
The initial screening cascade is designed to efficiently determine the primary biological activity profile of the compound. The workflow prioritizes in vitro biochemical and cell-based assays that are high-throughput compatible and provide clear, quantitative endpoints.
Workflow Overview
The proposed screening workflow is a parallel process designed to maximize data acquisition from a minimal amount of compound, followed by essential secondary screening to assess drug-like properties.
Caption: Simplified cAMP signaling pathway showing the role of PDE and its inhibition.
Step-by-Step Protocol: In Vitro PDE Enzyme Inhibition Assay
This protocol is adapted from common fluorescence polarization (FP) and colorimetric methods, which are robust and suitable for high-throughput screening. [17][18][19] Principle: The assay measures the activity of PDE by quantifying the product of the reaction. In one common format, PDE cleaves a cyclic nucleotide (e.g., cAMP) to a monophosphate (AMP). A subsequent enzyme, 5'-nucleotidase, converts the monophosphate to a nucleoside and inorganic phosphate (Pi). The released phosphate is then detected colorimetrically. [18] Materials:
-
Recombinant human PDE enzyme (e.g., PDE3A, PDE4B, PDE5A)
-
PDE Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)
-
cAMP or cGMP substrate
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green-based) [17][18]* Known PDE inhibitor (e.g., IBMX, Sildenafil) as a positive control
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
96-well or 384-well microplates
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in PDE Assay Buffer. A typical starting range is from 100 µM down to 1 nM. Also, prepare wells for a no-inhibitor control (vehicle, e.g., DMSO) and a positive control inhibitor.
-
Enzyme Addition: Add the diluted PDE enzyme solution to each well of the microplate, except for the no-enzyme blank wells.
-
Expert Insight: Pre-incubate the enzyme with the compound for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for detecting time-dependent or slow-binding inhibitors.
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding the cAMP or cGMP substrate to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The reaction time should be optimized to ensure the reaction is within the linear range (typically <20% substrate conversion).
-
Develop Reaction: Add the 5'-nucleotidase and the phosphate detection reagent according to the manufacturer's instructions. [18]This step often includes a stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green) using a microplate reader.
Data Analysis and Interpretation
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Vehicle - Signal_Blank))
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.
Table 1: Example Data Presentation for PDE Inhibition
| Compound | Target PDE | IC₅₀ (µM) ± SD (n=3) |
|---|---|---|
| Test Compound | PDE5A | 1.2 ± 0.3 |
| Sildenafil | PDE5A | 0.004 ± 0.001 |
| Test Compound | PDE4B | > 100 |
Primary Assay Module 2: Xanthine Oxidase (XO) Inhibition
Mechanistic Rationale: XO in Purine Metabolism and Oxidative Stress
Xanthine oxidase is a critical enzyme that catalyzes the final two steps of purine breakdown in humans, leading to the formation of uric acid. [14]Inhibiting XO reduces the production of uric acid, which is the primary treatment strategy for gout. [15][16]The reaction also produces reactive oxygen species, implicating XO in conditions related to oxidative stress. [14]
Step-by-Step Protocol: Spectrophotometric XO Inhibition Assay
This protocol is a classic, direct, and reliable method based on monitoring the formation of uric acid, which absorbs light at 295 nm. [15][20] Principle: The assay measures the increase in absorbance at ~295 nm as xanthine is converted to uric acid by XO. An inhibitor will slow the rate of this increase.
Materials:
-
Xanthine Oxidase (from bovine milk or recombinant)
-
Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Xanthine substrate solution (prepare fresh in buffer)
-
Allopurinol (known XO inhibitor) as a positive control
-
Test compound stock solution (10 mM in DMSO)
-
UV-transparent 96-well microplates
Protocol:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, and controls in phosphate buffer.
-
Assay Plate Setup: In a UV-transparent plate, add buffer, the test compound at various concentrations, the vehicle control (DMSO), and the positive control (Allopurinol).
-
Pre-incubation: Add the XO enzyme solution to all wells except the blank. Incubate for 10-15 minutes at 25°C to allow for inhibitor binding.
-
Reaction Initiation: Start the reaction by adding the xanthine substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 295 nm every 30-60 seconds for 10-20 minutes.
-
Trustworthiness: A kinetic reading is superior to a single endpoint reading as it allows for the calculation of the initial reaction velocity (V₀) and helps identify potential assay artifacts, such as compound precipitation or absorbance interference.
-
Data Analysis and Interpretation
-
Calculate Reaction Rate: Determine the initial velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (V₀_Inhibitor / V₀_Vehicle))
-
Determine IC₅₀: Plot percent inhibition against the log of the inhibitor concentration and fit to a four-parameter logistic model to derive the IC₅₀ value.
Table 2: Example Data Presentation for XO Inhibition
| Compound | IC₅₀ (µM) ± SD (n=3) |
|---|---|
| Test Compound | 5.8 ± 0.9 |
| Allopurinol | 2.9 ± 0.4 |
Primary Assay Module 3: A1 Adenosine Receptor (A1AR) Antagonism
Mechanistic Rationale: A1AR in GPCR Signaling
The A1 adenosine receptor is a Gᵢ/ₒ-coupled GPCR. When activated by an agonist (like adenosine), it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. [21]An antagonist will block this effect. Therefore, in the presence of an A1AR antagonist, an agonist will fail to suppress cAMP levels.
Caption: A1AR signaling pathway demonstrating agonist-induced inhibition of adenylyl cyclase.
Step-by-Step Protocol: Cell-Based cAMP Assay
This protocol uses a cell line stably expressing the human A1AR and a method to measure cAMP, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a luciferase-based reporter system. [21][22] Principle: Cells are first treated with the test compound (potential antagonist). Then, an adenylyl cyclase stimulator (like forskolin) and a specific A1AR agonist (like N⁶-Cyclopentyladenosine, CPA) are added. Forskolin raises cAMP levels, while the A1AR agonist tries to lower them. A successful antagonist will prevent the agonist from lowering cAMP levels, resulting in a high cAMP signal. [21][22] Materials:
-
HEK293 or CHO cells stably expressing human A1AR
-
Cell culture medium and supplements
-
Assay Buffer (e.g., HBSS with 1 mM IBMX)
-
Expert Insight: The inclusion of a broad-spectrum PDE inhibitor like IBMX is crucial. It prevents the rapid degradation of newly synthesized cAMP, thus amplifying the assay window and increasing sensitivity.
-
-
Forskolin (Adenylyl cyclase activator)
-
N⁶-Cyclopentyladenosine (CPA, a potent A1AR agonist)
-
DPCPX (a known selective A1AR antagonist) as a positive control
-
cAMP detection kit (e.g., HTRF, GloSensor™)
-
White or black opaque 384-well microplates
Protocol:
-
Cell Seeding: Seed the A1AR-expressing cells into the microplate and allow them to attach overnight.
-
Compound Addition: Remove the culture medium and add the test compound (potential antagonist) diluted in Assay Buffer. Also, add vehicle and positive control (DPCPX) to appropriate wells. Incubate for 20-30 minutes.
-
Agonist Challenge: Add a solution containing a mixture of forskolin and the A1AR agonist (CPA). The concentration of CPA should be its EC₈₀ (the concentration that gives 80% of its maximal effect), which must be predetermined.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
cAMP Detection: Lyse the cells and perform the cAMP measurement according to the detection kit manufacturer's protocol.
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., HTRF-compatible or luminometer).
Data Analysis and Interpretation
-
Normalize Data: The signal is typically inversely proportional to the cAMP concentration in competitive immunoassays. Normalize the data by setting the signal from the forskolin-only wells (high cAMP, low signal) as 0% antagonism and the signal from the forskolin + CPA wells (low cAMP, high signal) as 100% agonism effect. The antagonist's effect is to reverse the agonist's suppression.
-
Determine IC₅₀: Plot the percentage reversal (antagonism) against the log of the test compound concentration. Fit the curve to a four-parameter logistic equation to calculate the IC₅₀.
Table 3: Example Data Presentation for A1AR Antagonism
| Compound | IC₅₀ (µM) ± SD (n=3) |
|---|---|
| Test Compound | 0.85 ± 0.15 |
| DPCPX | 0.02 ± 0.005 |
Secondary Screening: In Vitro ADME Profiling
Rationale for Early ADME Assessment
A compound with high potency but poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties is unlikely to become a successful drug. [23]Performing key in vitro ADME assays early helps to de-risk candidates and prioritize compounds with more favorable pharmacokinetic profiles for further development. [24][25][26][27]
Overview of Key In Vitro ADME Assays
A standard panel of early ADME assays should be conducted on any confirmed hits from the primary screens.
Table 4: Recommended In Vitro ADME Assays
| Assay | Purpose | Common Method |
|---|---|---|
| Aqueous Solubility | Determines how well the compound dissolves in water, impacting absorption. | Thermodynamic or Kinetic Turbidimetric methods. [25][27] |
| Metabolic Stability | Assesses how quickly the compound is metabolized by liver enzymes. | Incubation with human liver microsomes or hepatocytes followed by LC-MS/MS analysis to measure compound disappearance over time. [25][26] |
| Plasma Protein Binding | Measures the extent to which a compound binds to proteins in the blood. | Rapid Equilibrium Dialysis (RED). [25] |
| Cell Permeability | Predicts intestinal absorption of orally administered drugs. | Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay). [27] |
| CYP450 Inhibition | Identifies potential for drug-drug interactions by checking for inhibition of major cytochrome P450 enzymes. | Incubation with specific CYP isozymes and probe substrates, followed by LC-MS/MS analysis. [25]|
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous strategy for the initial biological characterization of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. By employing a parallel screening approach against high-probability targets (PDEs, XO, A1AR) and integrating early ADME profiling, researchers can efficiently build a robust data package. Positive results, or "hits," from this cascade will provide a clear rationale for subsequent studies, including selectivity profiling (e.g., screening against a full panel of PDE isozymes or other GPCRs), mechanism of action studies (e.g., enzyme kinetics), and eventual progression into in vivo models of disease. This structured, causality-driven approach ensures that resources are focused on compounds with the highest potential for therapeutic success.
References
-
Elabscience. (n.d.). Xanthine Oxidase (XOD) Inhibitor Screening Kit (E-BC-D019). Retrieved from Elabscience website. [Link]
-
Selvita. (n.d.). In Vitro ADME. Retrieved from Selvita website. [Link]
-
ACS Publications. (2021). Screening of Xanthine Oxidase Inhibitors by Liquid Crystal-Based Assay Assisted with Enzyme Catalysis-Induced Aptamer Release. Analytical Chemistry. [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from Charles River Laboratories website. [Link]
-
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from Creative Biolabs website. [Link]
-
PubMed Central. (n.d.). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. [Link]
-
PharmaLegacy. (n.d.). In Vitro ADME Studies. Retrieved from PharmaLegacy website. [Link]
-
BioDuro. (n.d.). In Vitro ADME. Retrieved from BioDuro website. [Link]
-
ResearchGate. (2023). Examples of biological activities of pyrazolo[1,5-a]pyrimidines and the structures of some drugs. [Link]
-
ResearchGate. (n.d.). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. [Link]
-
PubMed. (2020). An Assessment Study of Known Pyrazolopyrimidines: Chemical Methodology and Cellular Activity. [Link]
-
Alta DiagnoTech. (n.d.). Xanthine Oxidase (XOD) Inhibitor Screening Kit. Retrieved from Alta DiagnoTech website. [Link]
-
PubMed Central. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
-
PubMed. (n.d.). Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. [Link]
-
F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. [Link]
-
Bentham Science. (n.d.). Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review. [Link]
-
PubMed. (n.d.). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. [Link]
-
ResearchGate. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. [Link]
-
Biocompare. (n.d.). Xanthine Oxidase Assay Kits. Retrieved from Biocompare website. [Link]
-
PubMed Central. (n.d.). Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma. [Link]
-
Assay Genie. (n.d.). Xanthine Oxidase Assay Kit (BA0155). Retrieved from Assay Genie website. [Link]
-
CORE. (n.d.). Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli. [Link]
-
PubMed. (n.d.). Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli. [Link]
-
BPS Bioscience. (n.d.). PDE Assay Kit. Retrieved from BPS Bioscience website. [Link]
-
PubMed Central. (n.d.). Analysis of Agonist-Antagonist Interactions at A1 Adenosine Receptors. [Link]
-
Frontiers. (n.d.). Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and biological activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives: in silico approach. [Link]
-
National Institutes of Health. (n.d.). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. [Link]
-
PubMed. (2019). Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e]t[15][24][25]riazolo[4,3-a]pyrimidinones as anti-inflammatory agents. [Link]
-
PubMed Central. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. [Link]
-
PubMed Central. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. [Link]
Sources
- 1. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazolo - Pyrimidines as Targeted Anticancer Scaffolds - A Comprehensive Review | Bentham Science [benthamscience.com]
- 8. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. Xanthine Oxidase (XOD) Inhibitor Screening Kit - Elabscience® [elabscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 18. content.abcam.com [content.abcam.com]
- 19. westbioscience.com [westbioscience.com]
- 20. tandfonline.com [tandfonline.com]
- 21. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]
- 22. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 24. selvita.com [selvita.com]
- 25. criver.com [criver.com]
- 26. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 27. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
An In-depth Technical Guide to 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Synthesis, Characterization, and Therapeutic Potential
Introduction: The Prominence of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to the endogenous purine nucleus. This bioisosteric relationship allows molecules based on this framework to interact with a wide array of biological targets, particularly ATP-binding sites within kinases. Consequently, this heterocyclic system has been extensively explored for the development of novel therapeutics. Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antianginal effects.
This technical guide focuses on a specific, yet significant, member of this family: 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one . While public domain literature on this exact molecule is not exhaustive, this document will provide a comprehensive overview of its synthesis, characterization, and potential therapeutic applications by drawing upon established methodologies for analogous compounds and available patent literature. The insights herein are curated for researchers, scientists, and professionals in drug development, aiming to provide a solid foundation for further investigation and application of this promising chemical entity.
Retrosynthetic Analysis and Proposed Synthesis
The synthesis of the 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one core can be logically approached through the construction of a pyrimidine ring onto a pre-existing, appropriately substituted pyrazole. A plausible and efficient synthetic route commences with a substituted pyrazole, which then undergoes cyclization to form the fused bicyclic system.
Caption: Retrosynthetic approach for the target compound.
A key synthetic strategy involves the cyclization of an ortho-amino pyrazole carboxamide or a related derivative. This transformation can be achieved through various reagents that provide the final carbon atom of the pyrimidine ring.
Experimental Protocol: Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This protocol is a proposed synthetic route based on established methodologies for similar pyrazolopyrimidinones.
Step 1: Synthesis of Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate
-
To a solution of ethyl 2-cyano-3-oxobutanoate in ethanol, add methylhydrazine (1.1 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired pyrazole intermediate.
Step 2: Synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
-
Treat the ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate from Step 1 with a saturated solution of ammonia in methanol in a sealed pressure vessel.
-
Heat the mixture at 80-100°C for 12-18 hours.
-
Cool the vessel, and concentrate the reaction mixture in vacuo.
-
The resulting solid can be purified by recrystallization from a suitable solvent like ethanol to afford the pure amide.
Step 3: Cyclization to 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Suspend the 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide in an excess of triethyl orthoformate.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
After cooling, the product often precipitates from the reaction mixture.
-
Filter the solid, wash with a cold solvent like diethyl ether, and dry to obtain the target compound, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Caption: Synthetic workflow for the target compound.
Structural Characterization
The structural elucidation of the final compound and its intermediates would rely on standard spectroscopic techniques.
| Technique | Expected Observations for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one |
| ¹H NMR | - Singlet for the N1-methyl group.- Singlet for the C3-methyl group.- Singlet for the C6-proton of the pyrimidine ring.- Broad singlet for the N5-proton (exchangeable with D₂O). |
| ¹³C NMR | - Resonances for the two methyl carbons.- Signals for the pyrazole and pyrimidine ring carbons.- A downfield signal for the C4-carbonyl carbon. |
| Mass Spec (MS) | - A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) | - A strong absorption band for the C=O stretching of the amide in the pyrimidinone ring.- N-H stretching vibrations. |
Potential Biological Activity and Mechanism of Action
While specific biological data for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is sparse, the therapeutic potential can be inferred from closely related analogs and the broader class of pyrazolopyrimidinones.
Antianginal and Cardiovascular Effects
A United States Patent (US5250534A) describes a closely related analog, 5-(2-ethoxyphenyl)-1,3-dimethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, as an antianginal agent. This suggests that the 1,3-dimethylpyrazolo[3,4-d]pyrimidin-4(5H)-one core may possess cardiovascular properties. The mechanism for such activity could involve the modulation of ion channels or enzymes involved in regulating vascular tone and cardiac function.
Anticancer Potential: Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif for various protein kinases. Numerous derivatives have been developed as potent inhibitors of kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs). These inhibitors typically function as ATP-competitive antagonists, occupying the ATP-binding pocket of the kinase and thereby blocking the phosphorylation of downstream substrates. This action can lead to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells.
Caption: General mechanism of kinase inhibition.
Anti-inflammatory Activity
Certain pyrazolo[3,4-d]pyrimidinone derivatives have been investigated as anti-inflammatory agents, with some showing inhibitory activity against cyclooxygenase (COX) enzymes. By inhibiting COX-1 and/or COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain.
Conclusion and Future Directions
1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one represents a foundational molecule within a therapeutically significant class of compounds. While direct and extensive biological studies on this specific entity are not widely published, the established synthetic routes and the diverse biological activities of its analogs provide a strong rationale for its further investigation.
Future research should focus on:
-
Optimized Synthesis: Development of high-yield, scalable synthetic protocols.
-
Comprehensive Biological Screening: Evaluation against a broad panel of kinases and other relevant biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of novel derivatives to improve potency and selectivity.
-
Pharmacokinetic Profiling: Assessment of the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.
The exploration of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its derivatives holds considerable promise for the discovery of new therapeutic agents for a range of diseases, from cardiovascular disorders to cancer.
References
A comprehensive list of references for the broader class of pyrazolo[3,4-d]pyrimidines can be found in the following (Note: Direct links to the full text may require institutional access):
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Available at: [Link]
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
- Pyrazolopyrimidinone antianginal agents.Google Patents (US5250534A).
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]
-
Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][1][2][3]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents. Bioorganic Chemistry. Available at: [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Young Pharmacists. Available at: [Link]
Sources
- 1. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one spectroscopic data (NMR, IR, Mass)
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily because it acts as a bioisostere of purine.[1] This structural mimicry allows molecules incorporating this core to interact with a wide range of biological targets, particularly protein kinases, by occupying the ATP-binding site.[2][3] Consequently, derivatives of this scaffold have been extensively investigated for various pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1]
This guide focuses on a specific derivative, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (CAS No: 87412-86-0).[4] Understanding its spectroscopic signature is fundamental for its unambiguous identification, purity assessment, and quality control during synthesis and drug development workflows. While direct, comprehensive published spectra for this exact molecule are sparse, this document synthesizes predictive data grounded in the well-characterized behavior of analogous structures to provide a robust analytical framework for researchers.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is a prerequisite for interpreting spectroscopic data. The structure and atom numbering scheme for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (C₇H₈N₄O) are presented below.
Caption: Structure of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
¹H NMR Spectroscopy: Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms. For the target molecule, we anticipate four distinct signals.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality and Expert Insights |
|---|---|---|---|---|
| ~11.0 - 12.5 | Singlet (broad) | 1H | N5-H | The lactam proton on the pyrimidine ring is expected to be significantly deshielded due to the influence of adjacent nitrogen atoms and the carbonyl group. Its signal is often broad and is D₂O exchangeable. A related compound, 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one, shows this proton at 12.3 ppm.[5] |
| ~7.8 - 8.2 | Singlet | 1H | C6-H | This is the only proton directly attached to the heterocyclic aromatic system. Its chemical shift is in the typical downfield region for aromatic protons, influenced by the electron-withdrawing nature of the fused ring system. |
| ~3.6 - 3.9 | Singlet | 3H | N1-CH₃ | The methyl group attached to the pyrazole nitrogen (N1) is deshielded by the aromatic system. Its chemical shift is anticipated to be higher than that of the C3-methyl group. |
| ~2.4 - 2.7 | Singlet | 3H | C3-CH₃ | This methyl group is attached to a carbon atom of the pyrazole ring. Its environment is less electron-withdrawing compared to the N1-position, resulting in a more upfield chemical shift. The analogue 6-methyl-1-(2,4-dinitrophenyl)-1H-pyrazolo[3,4-d] pyrimidin-4(5H)-one shows its C6-methyl group at 2.44 ppm.[5] |
¹³C NMR Spectroscopy: Carbon Skeleton Elucidation
Carbon-13 NMR spectroscopy maps the carbon framework of the molecule. Given the molecule's structure, seven distinct carbon signals are expected.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment | Causality and Expert Insights |
|---|---|---|
| ~158 - 162 | C4 (C=O) | The carbonyl carbon of the lactam is highly deshielded and appears furthest downfield. Analogous structures show this peak in the 160-161 ppm range.[5] |
| ~150 - 155 | C7a | This is a quaternary carbon at the fusion of the two rings, bonded to two nitrogen atoms, resulting in a significant downfield shift. |
| ~145 - 150 | C3 | A quaternary carbon in the pyrazole ring, substituted with a methyl group. Data from a related structure suggests a range around 142 ppm.[5] |
| ~135 - 140 | C6 | The sole methine carbon (CH) in the pyrimidine ring. Its chemical shift is influenced by the adjacent nitrogen atoms. |
| ~105 - 110 | C3a | This quaternary carbon is at the bridgehead of the fused system. In a similar scaffold, this carbon appears around 108 ppm.[5] |
| ~33 - 37 | N1-CH₃ | The carbon of the methyl group attached to the nitrogen atom is typically found in this region. |
| ~12 - 16 | C3-CH₃ | The carbon of the methyl group attached to the pyrazole carbon is expected to be more shielded (upfield) compared to the N-methyl carbon. |
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a powerful tool for identifying key functional groups based on their vibrational frequencies.
Predicted IR Data:
| Frequency (cm⁻¹) | Functional Group | Vibrational Mode | Causality and Expert Insights |
|---|---|---|---|
| ~3200 - 3300 | N-H | Stretch | This broad absorption corresponds to the stretching of the N-H bond in the pyrimidinone ring. Similar compounds show this band clearly.[5] |
| ~2900 - 3000 | C-H (sp³) | Stretch | These absorptions are due to the symmetric and asymmetric stretching of the C-H bonds in the two methyl groups. |
| ~1650 - 1680 | C=O | Stretch | A strong, sharp peak characteristic of the amide/lactam carbonyl group is a key diagnostic feature of this molecule. A related compound shows this peak at 1645 cm⁻¹.[5] |
| ~1570 - 1610 | C=N / C=C | Stretch | These bands arise from the stretching vibrations within the fused aromatic ring system. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the mass-to-charge ratio (m/z), allowing for the determination of the molecular weight and offering insights into the molecule's structure through fragmentation patterns.
-
Molecular Formula: C₇H₈N₄O
-
Exact Mass: 164.0698 g/mol
Predicted Mass Spectrometry Data:
| m/z | Ion | Causality and Expert Insights |
|---|---|---|
| 165.0771 | [M+H]⁺ | In Electrospray Ionization (ESI) positive mode, the most abundant peak will be the protonated molecular ion. This is the primary confirmation of the compound's molecular weight. |
| 164.0698 | [M]⁺ | In Electron Ionization (EI), the molecular ion peak would be observed. This peak may be less stable and prone to fragmentation. |
| 149 | [M-CH₃]⁺ | A common fragmentation pathway would be the loss of a methyl radical from either the N1 or C3 position. |
| 136 | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule from the pyrimidinone ring is another plausible fragmentation pathway. |
Standard Operating Protocols for Spectroscopic Analysis
To ensure data integrity and reproducibility, standardized experimental protocols are essential.
Caption: Standardized workflow for the spectroscopic analysis of the title compound.
1. NMR Sample Preparation and Acquisition:
-
Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended. Its high polarity effectively dissolves the compound, and its residual proton peak (~2.50 ppm) does not typically interfere with signals of interest. Crucially, it allows for the observation of exchangeable protons like N-H.
-
Protocol:
-
Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the tube and vortex until the sample is fully dissolved.
-
Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum on a spectrometer (e.g., 400 MHz).
-
2. IR Sample Preparation and Acquisition:
-
Methodology: The Attenuated Total Reflectance (ATR) method is preferred for its simplicity and speed. Alternatively, a potassium bromide (KBr) pellet can be prepared.
-
Protocol (ATR):
-
Ensure the ATR crystal is clean by wiping it with isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
3. Mass Spectrometry Sample Preparation and Acquisition:
-
Ionization Technique: Electrospray Ionization (ESI) is suitable for this polar molecule and provides soft ionization, preserving the molecular ion.
-
Protocol:
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or an acetonitrile/water mixture.
-
Dilute the stock solution to a final concentration of ~1-10 µg/mL using the mobile phase.
-
Infuse the sample directly into the ESI source or inject it via an LC system.
-
Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500 Da).
-
Conclusion
The spectroscopic characterization of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is straightforward using standard analytical techniques. The predicted ¹H NMR, ¹³C NMR, IR, and Mass spectral data provide a clear and consistent signature that confirms its unique molecular structure. This guide, by integrating predictive analysis with comparative data from structurally related compounds, offers researchers a reliable framework for identifying and characterizing this important heterocyclic compound, thereby supporting its potential development in medicinal chemistry and other scientific fields.
References
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]
-
ACS Infectious Diseases. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. Available at: [Link]
-
National Institutes of Health (PMC). (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Available at: [Link]
-
National Institutes of Health. (n.d.). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Available at: [Link]
-
CNR-IRIS. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Available at: [Link]
-
National Institutes of Health (PMC). (n.d.). Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. Available at: [Link]
-
Teagasc. (2021). Enhanced pyrazolopyrimidinones cytotoxicity against glioblastoma cells activated by ROS-Generating cold atmospheric plasma. Available at: [Link]
-
National Institutes of Health. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available at: [Link]
-
ResearchGate. (2022). Synthesis, spectroscopic characterization, and in vitro antimicrobial activity of fused pyrazolo[4′,3′:4,5]thieno[3,2‐d]pyrimidine. Available at: [Link]
-
Semantic Scholar. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Available at: [Link]
-
Amazon S3. (2025). Novel Pyrazolo[3,4-d]pyrimidin-4-one Derivatives as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. Available at: [Link]
-
Usiena air. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Available at: [Link]
-
PubChem. (2025). 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Available at: [Link]
-
Semantic Scholar. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Available at: [Link]
-
RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Available at: [Link]
-
Semantic Scholar. (n.d.). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][5][6][7]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Available at: [Link]
-
National Institutes of Health. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Available at: [Link]
-
PubMed. (2022). Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. Available at: [Link]
-
NIST WebBook. (n.d.). 1H-Pyrazolo[4,3-d]pyrimidine, 7-amino-3-β-D-ribofuranosyl-. Available at: [Link]
-
Semantic Scholar. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][6][7]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: -.... Available at: [Link]
Sources
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,3-dimethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one | 87412-86-0 [sigmaaldrich.com]
- 5. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in Different Solvents
Foreword: The Critical Role of Solubility in Drug Discovery
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical yet often underestimated hurdles is solubility. A compound's ability to dissolve in a solvent dictates its bioavailability, formulation possibilities, and ultimately, its therapeutic efficacy. The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of naturally occurring purines, represents a core structure in numerous compounds with significant pharmacological potential, including roles as kinase inhibitors for anticancer therapies.[1][2][3] However, this scaffold is often associated with poor aqueous solubility, a characteristic that can prematurely terminate the development of otherwise promising drug candidates.
This in-depth technical guide focuses on a specific derivative, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one , providing a comprehensive framework for understanding and experimentally determining its solubility profile across a range of relevant solvents. This document moves beyond a simple recitation of methods; it is designed to equip the researcher with the foundational knowledge and practical protocols necessary to generate robust and meaningful solubility data, thereby enabling informed decisions in the drug development pipeline.
Theoretical Underpinnings of Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process, governed by the principle that the free energy of the system is minimized when a saturated solution is formed. This equilibrium is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.
The "Like Dissolves Like" Principle: A Guiding Maxim
The adage "like dissolves like" serves as a fundamental, qualitative predictor of solubility.[4] It posits that substances with similar polarities are more likely to be soluble in one another.
-
Polar Solutes: These molecules possess a net dipole moment due to an uneven distribution of electron density. They tend to dissolve in polar solvents, such as water, ethanol, and methanol, which can engage in dipole-dipole interactions and hydrogen bonding.
-
Nonpolar Solutes: These molecules have a symmetric distribution of electron density and lack a significant dipole moment. They are more soluble in nonpolar solvents like hexane and toluene, where van der Waals forces are the predominant intermolecular interactions.
The 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one molecule, with its multiple nitrogen heteroatoms and a carbonyl group, possesses polar characteristics. However, the fused aromatic ring system contributes to a degree of non-polar character. This dual nature suggests that its solubility will be highly dependent on the specific solvent environment.
Physicochemical Properties Influencing Solubility
A quantitative understanding of solubility requires consideration of the compound's intrinsic physicochemical properties:
-
pKa (Acid Dissociation Constant): The pKa value indicates the strength of an acid or base. For ionizable compounds, solubility is highly pH-dependent. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the compound.[5][6][7] As the pyrazolo[3,4-d]pyrimidine core contains basic nitrogen atoms, its solubility is expected to increase in acidic aqueous solutions due to the formation of a more soluble salt.
-
LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity or hydrophobicity. A higher logP value indicates a greater affinity for a nonpolar environment (octanol) and generally corresponds to lower aqueous solubility.
-
Crystal Lattice Energy: For a solid to dissolve, energy must be supplied to overcome the forces holding the molecules together in the crystal lattice. High melting points are often indicative of strong crystal packing and high lattice energy, which can lead to lower solubility.[8]
The Impact of Temperature
The effect of temperature on solubility is governed by the enthalpy of solution. For most solid solutes, the dissolution process is endothermic (absorbs heat), meaning that solubility increases with increasing temperature.[13][14] However, this relationship is not always linear and should be determined empirically for the specific solute-solvent system.
Experimental Determination of Solubility: A Methodical Approach
A robust assessment of a compound's solubility profile necessitates a well-designed experimental strategy. The following sections detail the protocols for determining both thermodynamic and kinetic solubility, two key parameters in pharmaceutical research.
Solvent Selection: Creating a Polarity Spectrum
To gain a comprehensive understanding of the solubility of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a diverse set of solvents should be employed. The selection should span a range of polarities and include both protic and aprotic solvents.
| Solvent | Type | Rationale |
| Water (pH 7.4 Buffer) | Polar Protic | Represents physiological conditions. |
| 0.1 M HCl | Acidic Aqueous | Assesses solubility of the protonated form. |
| 0.1 M NaOH | Basic Aqueous | Evaluates stability and solubility at high pH. |
| Ethanol | Polar Protic | Common co-solvent in formulations. |
| Methanol | Polar Protic | Similar to ethanol, slightly more polar. |
| Acetone | Polar Aprotic | Aprotic solvent with a significant dipole moment. |
| Ethyl Acetate | Moderately Polar Aprotic | Represents an ester functional group. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Common solvent in organic synthesis. |
| Hexane | Nonpolar Aprotic | Represents a highly nonpolar aliphatic environment. |
Thermodynamic (Equilibrium) Solubility Determination: The Gold Standard
Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound in a given solvent.[1] The shake-flask method is the most reliable technique for its determination.[9]
Caption: Workflow for Thermodynamic Solubility Determination.
-
Preparation: Accurately weigh an excess amount of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (e.g., 2-5 mg) into a glass vial. The amount should be sufficient to ensure a saturated solution with visible solid remaining after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the selected solvent to each vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that equilibrium has been reached.[9]
-
Sample Collection and Separation: After equilibration, visually confirm that undissolved solid remains. Carefully withdraw an aliquot of the suspension. Separate the supernatant from the solid material by either filtering through a syringe filter (e.g., 0.45 µm PTFE) or by centrifuging at high speed (e.g., 14,000 rpm for 15 minutes) and collecting the clear supernatant.
-
Quantification: Prepare a series of calibration standards of the compound in a suitable solvent (usually the mobile phase for the analytical method). Dilute the collected supernatant with the same solvent. Analyze the diluted samples and calibration standards using a validated HPLC-UV method.
-
Calculation: Determine the concentration of the compound in the diluted supernatant from the calibration curve. Calculate the original solubility in the solvent, accounting for the dilution factor.
Kinetic Solubility Determination: A High-Throughput Approach
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[2] While it does not represent true thermodynamic equilibrium, it is a valuable high-throughput method for early-stage drug discovery to flag compounds with potential solubility issues.
Caption: Workflow for Kinetic Solubility Determination.
-
Stock Solution Preparation: Prepare a concentrated stock solution of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well microplate.
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration range. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.
-
Incubation: Seal the plate and shake it at room temperature for a defined period, typically 1 to 2 hours.[10]
-
Analysis: Analyze the samples for precipitation. This can be done by measuring the turbidity of the solution using a nephelometer or by UV-Vis spectroscopy in a plate reader. The concentration at which precipitation is observed is reported as the kinetic solubility.
Data Presentation and Interpretation
The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison across different solvents and conditions.
Hypothetical Solubility Data for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
| Solvent | Solubility (µg/mL) at 25°C | Classification | Comments |
| Water (pH 7.4 Buffer) | < 10 | Poorly Soluble | Expected low solubility for the neutral form. |
| 0.1 M HCl | 150 | Soluble | Increased solubility due to protonation. |
| 0.1 M NaOH | < 10 | Poorly Soluble | Compound may be unstable at high pH. |
| Ethanol | 500 | Freely Soluble | Good solubility in a polar protic organic solvent. |
| Methanol | 800 | Freely Soluble | Higher solubility than in ethanol. |
| Acetone | 250 | Soluble | Moderate solubility in a polar aprotic solvent. |
| Ethyl Acetate | 80 | Sparingly Soluble | Limited solubility in a less polar solvent. |
| Dichloromethane (DCM) | 120 | Soluble | Good solubility in a nonpolar aprotic solvent. |
| Hexane | < 1 | Insoluble | Insoluble in a highly nonpolar solvent. |
Interpretation of Results:
The hypothetical data above illustrates a typical solubility profile for a weakly basic, moderately polar compound. The low solubility in neutral aqueous buffer and high solubility in acidic solution is consistent with the presence of basic nitrogen atoms. The good solubility in polar organic solvents like methanol and ethanol suggests that these could be suitable for formulation as co-solvents. The poor solubility in hexane confirms the compound's overall polar nature.
Conclusion and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the solubility of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. By employing the detailed protocols for thermodynamic and kinetic solubility determination, researchers can generate high-quality, reliable data. This data is not merely a set of numbers but a critical tool for understanding the compound's physicochemical behavior, guiding formulation development, and ultimately, de-risking the path to clinical candidacy. For compounds within the pyrazolo[3,4-d]pyrimidine class that exhibit poor solubility, further studies may involve salt screening, co-crystal formation, or the use of amorphous solid dispersions to enhance their dissolution characteristics.
References
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Retrieved from [Link]
-
Lund University. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 13.4: Effects of Temperature and Pressure on Solubility. Retrieved from [Link]
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
-
RSC Publishing. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 2.6.1: Like Dissolves Like. Retrieved from [Link]
- Ali, M. M., et al. (2015).
- Brusq, J.-M., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry.
- Avdeef, A. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. International Journal of Pharmaceutics, 396(1-2), 1-13.
-
RSC Publishing. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo(3,4-d)pyrimidine. PubChem. Retrieved from [Link]
-
MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
CNR-IRIS. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Retrieved from [Link]
-
StatPearls. (2023). Biochemistry, Dissolution and Solubility. Retrieved from [Link]
-
World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]
-
Semantic Scholar. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. Retrieved from [Link]
-
ResearchGate. (2026). A review on Synthesis and Biological Evaluations of Pyrazolo[3,4-d]pyrimidine Schaffold. Retrieved from [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]
-
ResearchGate. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Retrieved from [Link]
-
eScholarship.org. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved from [Link]
-
MDPI. (2019). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Retrieved from [Link]
-
Semantic Scholar. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from [Link]
-
ResearchGate. (2020). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
ResearchGate. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Retrieved from [Link]
-
BYJU'S. (n.d.). Henderson-Hasselbalch Equation. Retrieved from [Link]
Sources
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
- 7. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5- a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1H-Pyrazolo(3,4-d)pyrimidine | C5H4N4 | CID 67499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Molecular Labyrinth: A Technical Guide to Target Identification for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Abstract
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with therapeutic potential.[1][2] 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a specific derivative of this class, represents a molecule of significant interest. However, its precise molecular target(s) remain undefined. This technical guide provides a comprehensive, in-depth framework for researchers, scientists, and drug development professionals to undertake target identification and deconvolution studies for this compound. We will move beyond a simple listing of methods to explain the strategic rationale behind experimental choices, ensuring a robust and self-validating investigative process. This document will detail both hypothesis-driven and unbiased approaches, integrating chemical biology, proteomics, and computational methods to elucidate the mechanism of action of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Introduction: The Enigmatic Potential of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the naturally occurring purine nucleoside base, adenine, which allows it to interact with a wide array of biological targets, particularly ATP-binding sites within kinases.[1][2] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.[2][3][4][5] Notably, various analogs have been identified as potent inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src family kinases.[1][6]
Given the rich pharmacology of its parent scaffold, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one holds considerable promise. However, without a clear understanding of its molecular target(s), its therapeutic development is stalled. Target identification, or deconvolution, is the critical process of pinpointing the specific biomolecules—typically proteins—with which a small molecule interacts to elicit a phenotypic response.[7][8] This knowledge is paramount for understanding its mechanism of action, optimizing efficacy, and predicting potential off-target effects.[9]
This guide will outline a multi-pronged strategy for the target identification of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, commencing with hypothesis-driven approaches based on its structural lineage and progressing to unbiased, proteome-wide screening methodologies.
The Strategic Imperative: A Phased Approach to Target Deconvolution
A successful target identification campaign requires a logical and iterative workflow. We propose a phased approach that begins with broad, unbiased screening to generate initial hypotheses, followed by more focused validation experiments.
Caption: A phased workflow for target identification.
Foundational Technique: Chemical Probe Synthesis
To utilize affinity-based proteomics, a "chemical probe" derivative of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is required. This involves synthetically modifying the parent compound to include a linker arm and a reactive or reporter group, while minimally affecting its intrinsic biological activity.
Causality Behind Experimental Choices:
-
Linker Position: The linker must be attached at a position that does not interfere with the key binding interactions of the parent molecule. A structure-activity relationship (SAR) study of pyrazolo[3,4-d]pyrimidine analogs can inform this choice. Often, positions extending away from the core pharmacophore are ideal.
-
Linker Type: A flexible polyethylene glycol (PEG) or alkyl chain linker is commonly used to minimize steric hindrance and allow the probe to effectively capture its target from a complex protein mixture.
-
Reactive/Reporter Group:
-
For Affinity Chromatography: A terminal alkyne or azide group is ideal for "click" chemistry, allowing for the covalent attachment of the probe to a solid support (e.g., agarose beads) in a bioorthogonal manner.[10][11] This minimizes non-specific interactions during the pull-down experiment.
-
For Photoaffinity Labeling: A photo-reactive group like a diazirine or benzophenone can be incorporated.[12] Upon UV irradiation, this group forms a highly reactive species that covalently crosslinks the probe to its binding partner in situ, providing a snapshot of the interaction in a more native cellular context.[13]
-
Protocol 1: Synthesis of an Alkyne-Functionalized Chemical Probe
-
Retrosynthetic Analysis: Identify a suitable position on the 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold for linker attachment, likely at a position amenable to functionalization without disrupting the core structure.
-
Synthesis of Precursor: Synthesize a precursor molecule with a reactive handle (e.g., an amino or hydroxyl group) at the chosen position.
-
Linker Attachment: React the precursor with a bifunctional linker (e.g., an N-hydroxysuccinimide ester of a PEG linker containing a terminal alkyne).
-
Purification: Purify the final probe using high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the probe using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
-
Biological Activity Confirmation: Crucially, test the synthesized probe in a relevant phenotypic assay (if one is known) to ensure it retains the biological activity of the parent compound. A significant loss of activity indicates that the modification has disrupted target binding.
Unbiased Target Identification: Affinity-Based Proteomics
Affinity-based proteomics is a powerful, unbiased approach to identify proteins that physically interact with a small molecule.[14][15] The most common implementation is affinity chromatography coupled with mass spectrometry.[9][16]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
Protocol 2: Affinity Chromatography and Mass Spectrometry
-
Immobilization of Probe: Covalently attach the alkyne-functionalized probe to azide-functionalized agarose beads via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. Prepare control beads with no immobilized probe.
-
Lysate Preparation: Prepare a native protein lysate from a biologically relevant cell line or tissue.
-
Affinity Purification:
-
Incubate the protein lysate with the probe-functionalized beads and control beads in parallel.
-
Include a competition control where the lysate is pre-incubated with an excess of the free, unmodified 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one before adding the probe-functionalized beads. This is a critical self-validating step; true binding partners should be outcompeted by the free compound.
-
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.[16]
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by using a denaturing agent like sodium dodecyl sulfate (SDS).
-
Sample Preparation for MS: Digest the eluted proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. True candidate targets should be significantly enriched on the probe-functionalized beads compared to the control beads and should show reduced binding in the competition control.
| Experimental Condition | Expected Outcome for a True Target | Rationale |
| Probe-functionalized Beads | High abundance | The target protein binds to the immobilized compound. |
| Control Beads (No Probe) | Low or no abundance | Rules out proteins that bind non-specifically to the beads. |
| Competition (Probe Beads + Free Compound) | Low or no abundance | Demonstrates specific and competitive binding to the compound.[10] |
Orthogonal Validation of Putative Targets
Data from a single technique is rarely sufficient for definitive target identification. Orthogonal validation using methods with different underlying principles is essential to confirm the initial hits.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement in a cellular context. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with either 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one or a vehicle control.
-
Heating: Heat aliquots of the treated cells across a temperature gradient.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the soluble fraction by Western blot using antibodies against the putative target proteins identified from the affinity proteomics screen.
-
Analysis: A positive result is a "shift" in the melting curve to a higher temperature for the target protein in the presence of the compound, indicating stabilization upon binding.
Biochemical and Enzymatic Assays
If the putative target is an enzyme (e.g., a kinase, as is common for this scaffold), its activity should be directly modulated by 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Protocol 4: In Vitro Kinase Assay
-
Obtain Recombinant Protein: Source or produce a purified, recombinant version of the candidate kinase.
-
Assay Setup: Set up a kinase reaction containing the recombinant enzyme, a specific substrate, and ATP.
-
Inhibition Measurement: Perform the assay in the presence of varying concentrations of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Detection: Measure kinase activity (e.g., by quantifying substrate phosphorylation via radiometric, fluorescent, or luminescent methods).
-
Data Analysis: Plot the inhibition data to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme's activity).
Concluding Remarks and Future Directions
The journey to unequivocally identify the molecular target of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a rigorous but essential undertaking. The multi-pronged strategy outlined in this guide, which combines unbiased discovery proteomics with stringent orthogonal validation, provides a clear and robust path forward. By meticulously following these self-validating protocols, researchers can move from a compound with interesting biological activity to a well-defined molecular mechanism, unlocking its full therapeutic potential. The ultimate confirmation will involve demonstrating that the modulation of the identified target is directly responsible for the functional effects observed in phenotypic assays.[17]
References
-
Title: Target deconvolution strategies in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]
-
Title: Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics Source: Cancers (Basel) URL: [Link]
-
Title: 5 Target Deconvolution Approaches in Drug Discovery Source: Technology Networks URL: [Link]
-
Title: How does chemical proteomics enhance the accuracy of protein target identification? Source: Biotium BioTech URL: [Link]
-
Title: Chemical proteomics approaches for identifying the cellular targets of natural products Source: Natural Product Reports URL: [Link]
-
Title: Chemical Proteomics to Identify Molecular Targets of Small Compounds Source: Current Molecular Medicine URL: [Link]
-
Title: Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies Source: Archiv der Pharmazie URL: [Link]
-
Title: Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities Source: Archiv der Pharmazie URL: [Link]
-
Title: Chemical proteomics approaches for identifying the cellular targets of natural products Source: National Center for Biotechnology Information URL: [Link]
-
Title: Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research Source: Chinese Journal of Pharmacology and Toxicology URL: [Link]
-
Title: Target Deconvolution | Drug Discovery | CRO services Source: Oncodesign Services URL: [Link]
-
Title: Pyrazolo[3,4‐d]pyrimidine Derivatives as COX‐2 Selective Inhibitors: Synthesis and Molecular Modelling Studies Source: Semantic Scholar URL: [Link]
-
Title: New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition Source: RSC Publishing URL: [Link]
-
Title: Target Deconvolution in the Post-genomic Era Source: Pharma Focus Asia URL: [Link]
-
Title: Emerging Affinity-Based Techniques in Proteomics Source: National Center for Biotechnology Information URL: [Link]
-
Title: Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation Source: National Center for Biotechnology Information URL: [Link]
-
Title: Affinity-based proteomic profiling: Problems and achievements Source: ResearchGate URL: [Link]
-
Title: Target deconvolution techniques in modern phenotypic profiling Source: National Center for Biotechnology Information URL: [Link]
-
Title: Activity-based protein profiling: A graphical review Source: National Center for Biotechnology Information URL: [Link]
-
Title: Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes Source: RSC Publishing URL: [Link]
-
Title: Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent Source: National Center for Biotechnology Information URL: [Link]
-
Title: Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors Source: Taylor & Francis Online URL: [Link]
-
Title: Full article: Synthesis and biological activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives: in silico approach Source: Taylor & Francis Online URL: [Link]
-
Title: Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][7][13][18]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents Source: ScienceDirect URL: [Link]
-
Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study Source: Taylor & Francis Online URL: [Link]
-
Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors Source: National Center for Biotechnology Information URL: [Link]
-
Title: New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition Source: National Center for Biotechnology Information URL: [Link]
-
Title: Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli Source: USiena-air URL: [Link]
-
Title: Identification of a new family of pyrazolo[3,4-d]pyrimidine derivatives as multitarget Fyn-Blk-Lyn inhibitors active on B- and T-lymphoma cell lines Source: ScienceDirect URL: [Link]
-
Title: Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M Source: Taylor & Francis Online URL: [Link]
-
Title: Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury Source: National Center for Biotechnology Information URL: [Link]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 3. Pyrazolo[3,4-d]pyrimidine derivatives as COX-2 selective inhibitors: synthesis and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a new family of pyrazolo[3,4-d]pyrimidine derivatives as multitarget Fyn-Blk-Lyn inhibitors active on B- and T-lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]
- 10. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How does chemical proteomics enhance the accuracy of protein target identification? [en.biotech-pack.com]
- 14. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 15. Emerging Affinity-Based Techniques in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. technologynetworks.com [technologynetworks.com]
- 17. pharmafocusasia.com [pharmafocusasia.com]
- 18. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Evaluation of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: A Technical Guide for Preclinical Assessment
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrazolo[3,4-d]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential. Derivatives of this versatile heterocycle have demonstrated a wide array of pharmacological activities, including potent inhibition of protein kinases, anti-inflammatory effects, and broad anticancer properties.[1][2][3] This guide presents a comprehensive, phased framework for the in vitro evaluation of a specific analog, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. As a Senior Application Scientist, the objective is not merely to provide protocols but to instill a logical, causality-driven approach to preclinical assessment. We will proceed from broad primary screening for cytotoxic effects to detailed mechanistic elucidation and specific molecular target validation. Each experimental choice is rationalized to ensure a scientifically rigorous and efficient evaluation cascade, empowering research teams to make informed decisions about the compound's developmental trajectory.
Introduction to the Pyrazolo[3,4-d]pyrimidine Scaffold
Chemical Structure and Properties
The subject of this guide is 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Its structure is characterized by the fusion of a pyrazole ring and a pyrimidine ring, with methyl groups at positions 1 and 3. This core structure is a bioisostere of naturally occurring purines, which allows it to interact with a variety of biological targets, particularly the ATP-binding sites of protein kinases.[4] The specific substitutions are critical in defining its pharmacological profile, and a systematic in vitro evaluation is necessary to elucidate its unique biological activity.
Rationale for Evaluation: The "Privileged Scaffold" Concept
The decision to invest resources in evaluating this specific molecule is grounded in the extensive and successful history of its parent scaffold. Pyrazolo[3,4-d]pyrimidine derivatives have been successfully developed as inhibitors of key enzymes implicated in human disease. Notable examples include inhibitors of Cyclin-Dependent Kinase 2 (CDK2) for cancer[5][6], Src family kinases for glioblastoma and other tumors[3][7], and Cyclooxygenase (COX) enzymes for inflammation.[1][8] This history provides a strong rationale for hypothesizing that 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one may possess valuable therapeutic properties, warranting the structured investigation outlined in this guide.
A Phased Approach to In Vitro Evaluation
A logical, tiered approach is essential for an efficient and cost-effective evaluation. This process begins with broad questions about biological effect and progressively narrows the focus to specific molecular mechanisms. This ensures that intensive, resource-heavy experiments are reserved for compounds that have already demonstrated promising activity in initial screens.
Primary Screening: Cytotoxicity and Antiproliferative Activity
Rationale and Experimental Choices
The initial goal is to determine if the compound exerts any biological effect on whole cells. We employ two complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell proliferation and viability, and the LDH assay, which directly measures cell death via loss of membrane integrity. Using a panel of cell lines, including both cancerous and non-cancerous lines, provides an early indication of potency and potential therapeutic index. For this scaffold, a panel could include HCT-116 (colon cancer), MCF-7 (breast cancer), and BEAS-2B (normal bronchial epithelium) to assess anticancer potential and selectivity.[2][9][10]
Experimental Protocol: MTT Assay for Metabolic Activity
This assay quantifies the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in living cells to a purple formazan product.[9]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (e.g., from 0.01 µM to 100 µM). Replace the culture medium with medium containing the test compound concentrations. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the data on a dose-response curve to calculate the GI₅₀ (concentration for 50% growth inhibition).
Experimental Protocol: Lactate Dehydrogenase (LDH) Assay
This colorimetric assay measures the activity of LDH, a cytosolic enzyme released into the culture medium upon cell lysis.
-
Cell Culture and Treatment: Culture and treat cells in a 96-well plate as described for the MTT assay. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the assay kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes).
-
LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a fresh 96-well plate. Add the LDH reaction mixture from a commercial kit to each well.
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for up to 30 minutes. Measure the absorbance at 490 nm.
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum release control after subtracting the spontaneous release background.
Data Presentation
Summarize the results in a clear, comparative table.
| Cell Line | Compound GI₅₀ (µM) (MTT Assay) | Compound IC₅₀ (µM) (LDH Assay) | Doxorubicin GI₅₀ (µM) (MTT Assay) |
| HCT-116 | Data | Data | Data |
| MCF-7 | Data | Data | Data |
| BEAS-2B | Data | Data | Data |
Mechanistic Elucidation: Apoptosis and Cell Cycle Analysis
Rationale and Experimental Choices
If the primary screens reveal antiproliferative activity, the next critical step is to investigate the underlying mechanism. We aim to distinguish between cytostatic (growth arrest) and cytotoxic (cell death) effects. Flow cytometry is a powerful tool for this, enabling the quantitative analysis of apoptosis induction and cell cycle distribution on a single-cell basis.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with the test compound at its GI₅₀ and 2x GI₅₀ concentrations for a set time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Experimental Protocol: Cell Cycle Analysis
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Culture and treat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content using a flow cytometer. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases. An accumulation of cells in a particular peak compared to the control indicates cell cycle arrest.[6][11]
Target Identification and Validation
Rationale and Experimental Choices
Given the prevalence of kinase inhibition as the mechanism of action for the pyrazolo[3,4-d]pyrimidine scaffold, this is the most logical area to investigate for target identification.[7][12] The recommended approach is to first screen the compound against a broad panel of kinases to identify potential targets and then perform dose-response experiments on the most promising hits to confirm inhibitory activity and determine potency (IC₅₀).
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This is a universal, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.[13]
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase, its specific substrate, ATP, and various concentrations of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in a kinase buffer. Include "no kinase" and "no inhibitor" controls.
-
Kinase Reaction: Incubate the plate at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and trigger a luciferase/luciferin reaction that generates a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: A lower luminescent signal indicates less ADP produced, and therefore greater inhibition of the kinase. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation
Results from the kinase assays should be tabulated to compare the compound's potency and selectivity.
| Kinase Target | IC₅₀ (µM) of Test Compound | IC₅₀ (µM) of Reference Inhibitor |
| Src | Data | Dasatinib Data |
| Abl | Data | Imatinib Data |
| CDK2 | Data | Roscovitine Data |
| VEGFR-2 | Data | Sunitinib Data |
Visualization of a Potential Signaling Pathway
If the compound is identified as a potent Src inhibitor, its mechanism can be contextualized by visualizing its place in a known cancer signaling pathway.
Summary and Future Directions
This guide has outlined a systematic, multi-phased strategy for the comprehensive in vitro evaluation of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. By progressing from broad phenotypic screening to specific mechanistic and target-based assays, researchers can build a robust data package to support further development. Positive results from this cascade—specifically, potent and selective activity in a validated enzyme assay coupled with a corresponding cellular mechanism—would provide a strong rationale for advancing the compound into more complex cell models (e.g., 3D spheroids), ADME-Tox profiling, and eventual in vivo efficacy studies.
References
-
El-Gamal, M. I., et al. (2019). Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][1][2][8]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents. Bioorganic Chemistry. [Link]
-
Gouda, M. A., et al. (2020). Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents. Bioorganic Chemistry. [Link]
-
Ghorab, M. M., et al. (2016). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Journal of Chemistry. [Link]
-
Hassan, A. S., et al. (2020). Synthesis and in-vitro anti-proliferative evaluation of some pyrazolo[1,5-a]pyrimidines as novel larotrectinib analogs. Bioorganic Chemistry. [Link]
-
El-Mekabaty, A., et al. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Journal of Molecular Structure. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, and cytotoxicity screening of novel pyrazolopyrimidines over renal cell carcinoma (UO-31 cells) as p38α inhibitors, and apoptotic cells inducing activities. Journal of the Iranian Chemical Society. [Link]
-
Al-Ostath, O. A., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules. [Link]
-
El-Adl, K., et al. (2020). Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition. Molecules. [Link]
-
Kumar, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. [Link]
-
Nimatillayev, O. U., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy. [Link]
-
Singh, U. P., et al. (2012). Synthesis and biological activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives: in silico approach. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Foucourt, A., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. [Link]
-
Ghorab, M. M., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link]
-
Patel, H., et al. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science. [Link]
-
Clarivate (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Clarivate. [Link]
-
Ettahiri, J., et al. (2023). RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]
-
Fallacara, A. L., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry. [Link]
-
Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals. [Link]
-
Ghorab, M. M., et al. (2022). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. ResearchGate. [Link]
-
Ghorab, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. [Link]
-
El-Malah, A. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][8]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Ghorab, M. M., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules. [Link]
-
Aleti, R. R., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry. [Link]
-
Castiglione, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Contadini, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. [Link]
Sources
- 1. Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and evaluation of some pyrazolo[3,4-d]pyrimidine derivatives bearing thiazolidinone moiety as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Kinase Inhibitor Platform
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazolo[3,4-d]pyrimidine core is a cornerstone in modern medicinal chemistry, particularly in the relentless pursuit of potent and selective kinase inhibitors. Its intrinsic properties as a bioisostere of adenine, the phosphate-binding component of ATP, grant it a "privileged" status, enabling it to effectively compete with the endogenous substrate and modulate the activity of a vast array of kinases.[1][2][3][4] This guide provides a comprehensive exploration of pyrazolo[3,4-d]pyrimidine derivatives, delving into their medicinal chemistry, mechanism of action, and the practical methodologies required for their synthesis and biological evaluation. By synthesizing technical accuracy with field-proven insights, this document aims to empower researchers to navigate the complexities of kinase inhibitor drug discovery and leverage the full potential of this remarkable scaffold.
The Pyrazolo[3,4-d]pyrimidine Core: A Foundation for Kinase Inhibition
The enduring appeal of the pyrazolo[3,4-d]pyrimidine scaffold lies in its structural mimicry of adenine.[1][2][3][4] This fused heterocyclic system can form critical hydrogen bond interactions with the hinge region of the kinase active site, a mode of binding that is fundamental to the function of many ATP-competitive inhibitors.[1] This inherent binding capability provides a robust starting point for the design of potent kinase inhibitors. The true power of this scaffold, however, is realized through the strategic decoration of its core structure. Judicious chemical modifications at various positions of the pyrazolo and pyrimidine rings allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties, enabling the targeting of a diverse range of kinases implicated in diseases such as cancer and autoimmune disorders.[1][5]
A prime example of the clinical success of this scaffold is Ibrutinib (Imbruvica®), a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies.[1][6][7] The development of Ibrutinib underscored the therapeutic potential of pyrazolo[3,4-d]pyrimidine-based inhibitors and catalyzed further exploration of this chemical space.[1]
Mechanism of Action: Targeting Key Signaling Pathways
Pyrazolo[3,4-d]pyrimidine derivatives exert their therapeutic effects by inhibiting specific kinases within critical signaling pathways that are often dysregulated in disease. Two prominent examples are the B-cell receptor (BCR) signaling pathway, where BTK is a crucial node, and the JAK-STAT signaling pathway, which is central to cytokine-mediated immune responses.
Inhibition of Bruton's Tyrosine Kinase (BTK) in the B-Cell Receptor Pathway
BTK is a non-receptor tyrosine kinase that plays an indispensable role in B-cell development, differentiation, and signaling.[6] Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream substrates, culminating in the activation of transcription factors that promote B-cell proliferation and survival.[8][9] In many B-cell cancers, this pathway is constitutively active, driving uncontrolled cell growth.
Pyrazolo[3,4-d]pyrimidine-based BTK inhibitors, such as ibrutinib, function by occupying the ATP-binding pocket of BTK.[1][6] Ibrutinib, in particular, forms a covalent bond with a cysteine residue (Cys481) in the active site, leading to irreversible inhibition.[8] This blockade of BTK activity effectively shuts down the downstream signaling cascade, inducing apoptosis in malignant B-cells.[9]
Caption: BTK Signaling Pathway Inhibition.
Targeting the JAK-STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical for cytokine signaling.[10] Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their trans-phosphorylation and activation.[11] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[5][11] STATs are subsequently phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the expression of genes involved in inflammation and immunity.[5][11] Dysregulation of the JAK-STAT pathway is a hallmark of many autoimmune and inflammatory diseases.
Pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent inhibitors of JAKs.[10] By competing with ATP for the kinase active site, these inhibitors can block the phosphorylation of STATs, thereby attenuating the downstream inflammatory cascade.[10] The development of JAK inhibitors with varying selectivity profiles allows for the targeted treatment of specific autoimmune conditions.
Caption: JAK-STAT Signaling Pathway Inhibition.
Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives: A Practical Workflow
The synthesis of pyrazolo[3,4-d]pyrimidine kinase inhibitors generally involves the construction of the core heterocyclic system followed by the introduction of various substituents to achieve the desired pharmacological profile. A common and versatile approach begins with the synthesis of a key intermediate, 4-amino-1H-pyrazolo[3,4-d]pyrimidine.
General Synthesis of the 4-Amino-1H-pyrazolo[3,4-d]pyrimidine Core
A widely employed synthetic route to the 4-amino-1H-pyrazolo[3,4-d]pyrimidine core is outlined below. This multi-step process is robust and allows for the production of the core scaffold in good yields.
Caption: General Synthesis Workflow.
Step-by-Step Protocol:
-
Step 1: Synthesis of 5-Amino-4-cyanopyrazole.
-
Rationale: This initial step constructs the pyrazole ring, which is a key component of the final scaffold.
-
Procedure: A mixture of malononitrile and triethyl orthoformate is heated, often in the presence of a catalyst, to form an intermediate. This intermediate is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol, to yield 5-amino-4-cyanopyrazole.[12] The product is typically isolated by filtration after cooling the reaction mixture.
-
-
Step 2: Synthesis of 4-Amino-1H-pyrazolo[3,4-d]pyrimidine.
-
Rationale: This step involves the formation of the pyrimidine ring, completing the fused heterocyclic system.
-
Procedure: 5-Amino-4-cyanopyrazole is heated with formamide at an elevated temperature.[12] The formamide serves as both a reactant and a solvent. Upon completion of the reaction, the mixture is cooled, and the product, 4-amino-1H-pyrazolo[3,4-d]pyrimidine, precipitates and can be collected by filtration.[13]
-
Synthesis of Ibrutinib: A Case Study
The synthesis of Ibrutinib exemplifies how the core pyrazolo[3,4-d]pyrimidine scaffold can be further elaborated to produce a highly potent and selective kinase inhibitor. The synthesis involves the introduction of a 3-iodo substituent, followed by a Suzuki coupling and subsequent reactions to attach the piperidine and acryloyl moieties.
Key Synthetic Steps for Ibrutinib (starting from 4-amino-1H-pyrazolo[3,4-d]pyrimidine):
-
Iodination: The 4-amino-1H-pyrazolo[3,4-d]pyrimidine is iodinated at the 3-position using N-iodosuccinimide (NIS) to yield 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine.[14]
-
Suzuki Coupling: The iodo-intermediate undergoes a palladium-catalyzed Suzuki coupling reaction with 4-phenoxyphenylboronic acid to introduce the 4-phenoxyphenyl group at the 3-position.[14]
-
Mitsunobu Reaction: The resulting intermediate is then subjected to a Mitsunobu reaction with (R)-3-hydroxypiperidine-1-carboxylic acid tert-butyl ester to introduce the chiral piperidine ring.[14]
-
Deprotection and Acylation: The Boc protecting group on the piperidine is removed under acidic conditions, and the resulting amine is acylated with acryloyl chloride to afford Ibrutinib.[14][15]
Biological Evaluation of Pyrazolo[3,4-d]pyrimidine Derivatives
The biological evaluation of novel pyrazolo[3,4-d]pyrimidine derivatives is a critical step in the drug discovery process. A tiered approach, starting with in vitro biochemical assays and progressing to cell-based and in vivo studies, is typically employed to characterize the potency, selectivity, and efficacy of these compounds.
In Vitro Kinase Inhibition Assays
Objective: To determine the direct inhibitory activity of a compound against a purified kinase enzyme.
Common Method: ADP-Glo™ Kinase Assay
-
Principle: This luminescence-based assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production and a corresponding increase in the luminescent signal.
-
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a 96- or 384-well plate, combine the purified kinase, a suitable substrate peptide, and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the serially diluted test compound or a vehicle control (DMSO) to the reaction wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) to allow the kinase reaction to proceed.
-
ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Kinase Target | Example IC50 (nM) for a Pyrazolo[3,4-d]pyrimidine Derivative | Reference Compound | Reference Compound IC50 (nM) |
| BTK | 1.2 | Ibrutinib | ~0.5 |
| JAK3 | 0.1 | Tofacitinib | ~1 |
| FLT3 | 33 | Sorafenib | ~58 |
| VEGFR2 | 33 | Sorafenib | ~90 |
Note: IC50 values are highly dependent on the specific compound and assay conditions.
Cell-Based Kinase Activity Assays
Objective: To assess the ability of a compound to inhibit a target kinase within a cellular context.
Common Method: Cellular Phosphorylation Assay
-
Principle: This assay measures the phosphorylation of a known downstream substrate of the target kinase in cells. Inhibition of the kinase by a test compound will lead to a decrease in the phosphorylation of the substrate.[4]
-
Protocol:
-
Cell Culture and Treatment: Plate cells that express the target kinase and its substrate. Treat the cells with various concentrations of the test compound or a vehicle control.
-
Cell Lysis: After a specified incubation period, lyse the cells to release the intracellular proteins.
-
Phospho-Substrate Detection: Use a method such as ELISA or Western blotting with a phospho-specific antibody to quantify the amount of the phosphorylated substrate.[4]
-
Data Analysis: Normalize the phosphorylated substrate signal to the total amount of the substrate or a housekeeping protein. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.
-
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold has unequivocally established itself as a versatile and highly fruitful platform for the discovery of innovative kinase inhibitors. The clinical success of drugs like Ibrutinib has paved the way for the continued exploration of this chemical class. Future research will likely focus on the development of next-generation inhibitors with improved selectivity profiles to minimize off-target effects and overcome mechanisms of drug resistance. Furthermore, the application of novel synthetic methodologies and computational design strategies will undoubtedly accelerate the discovery of new pyrazolo[3,4-d]pyrimidine derivatives targeting a broader range of kinases for the treatment of various unmet medical needs.
References
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). The JAK-STAT pathway. Step 1) The ligand (usually a cytokine) binds and... [Link]
-
Radi, M., et al. (2014). Biologically driven synthesis of pyrazolo[3,4-d]pyrimidines as protein kinase inhibitors: an old scaffold as a new tool for medicinal chemistry and chemical biology studies. ACS Publications. [Link]
-
ResearchGate. (n.d.). BTK structure and signaling pathway. [Link]
-
ResearchGate. (n.d.). A schematic representation of BCR/BTK signaling pathway. [Link]
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. [Link]
-
Liu, J., et al. (2019). Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor. PubMed Central. [Link]
-
Faris, A., et al. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Frontiers in Molecular Biosciences. [Link]
-
Ismail, N. S. M., et al. (2021). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic Chemistry. [Link]
-
Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Yang, L.-L., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry. [Link]
-
Abdel-Gawad, N. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-d]pyrimidine derivative (35). [Link]
-
Sanna, F., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. [Link]
-
Yang, L.-L., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. [Link]
-
Feng, B., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
- Google Patents. (n.d.). Synthesis method of ibrutinib.
- Google Patents. (n.d.). Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib.
- Google Patents. (n.d.).
-
Taylor & Francis Online. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. [Link]
- Google Patents. (n.d.). METHOD FOR PREPARING IBRUTINIB.
-
Abdel-Gawad, N. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
- Google Patents. (n.d.). Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib.
Sources
- 1. researchgate.net [researchgate.net]
- 2. shutterstock.com [shutterstock.com]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro kinase assay [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib - Google Patents [patents.google.com]
- 13. 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4 [chemicalbook.com]
- 14. CN104557945A - Synthesis method of ibrutinib - Google Patents [patents.google.com]
- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one protocol
Application Notes and Protocols
Topic: Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This bioisosteric relationship allows molecules based on this framework to interact with a wide array of biological targets, often by mimicking adenine or guanine.[1][2] Consequently, derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of various protein kinases, making them valuable candidates in oncology and anti-inflammatory drug discovery.[2][3][4]
This document provides a comprehensive, field-proven protocol for the synthesis of a specific analog, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one . The methodology is designed to be robust and reproducible, guiding the researcher through a logical two-step synthetic sequence. We will delve into the causality behind experimental choices, provide detailed procedural steps, and offer insights into process optimization and characterization, ensuring a self-validating and reliable synthetic route.
Overall Synthetic Strategy
The most efficient and common strategy for constructing the pyrazolo[3,4-d]pyrimidine system involves a convergent synthesis, beginning with a pre-functionalized pyrazole ring.[5] The pyrimidine ring is then annulated onto the pyrazole core in a subsequent cyclization step.
Our approach follows this trusted pathway:
-
Synthesis of the Key Intermediate: We will first prepare 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide . This ortho-amino-carboxamide pyrazole contains the necessary functionalities in the correct spatial arrangement for the subsequent cyclization.
-
Ring Closure to the Final Product: The intermediate is then cyclized using a single-carbon source, in this case, formic acid, to yield the target pyrimidinone. This classic reaction is efficient and typically results in a high-purity product.
Visualizing the Reaction Pathway
Caption: Conceptual reaction scheme for the two-part synthesis.
Part 1: Synthesis of 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide
This crucial first step builds the foundational pyrazole intermediate. While multiple routes exist, this protocol outlines a reliable method adapted from established procedures for analogous compounds.[6][7] It involves a multi-step sequence that is often telescoped in industrial settings but is presented here with isolation for clarity and validation. The conceptual starting point is the construction of the pyrazole ring, followed by functional group manipulations to install the amino and carboxamide moieties.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Notes |
| 1,3-Dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid | 14055-93-7 | 199.14 | Starting material |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | Use fresh, in a fume hood |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous grade |
| Ammonium hydroxide (NH₄OH) | 1336-21-6 | 35.04 | 28-30% solution |
| Palladium on Carbon (Pd/C) | 7440-05-3 | - | 10 wt. % loading, 50% wet |
| Hydrazine hydrate (N₂H₄·H₂O) | 7803-57-8 | 50.06 | Alternative reducing agent |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Anhydrous and 95% |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated aqueous solution |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | For drying organic layers |
Experimental Protocol
1.1: Conversion of Carboxylic Acid to Amide (via Acyl Chloride)
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser (with a gas outlet to a scrubber), add 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid (10.0 g, 50.2 mmol).
-
Add anhydrous dichloromethane (100 mL) to suspend the solid.
-
Carefully add thionyl chloride (7.3 mL, 100.4 mmol, 2.0 equiv.) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed. The solid should dissolve as the acyl chloride forms.
-
Allow the reaction to cool to room temperature and concentrate under reduced pressure to remove excess thionyl chloride and DCM. This will yield the crude 1,3-dimethyl-4-nitro-1H-pyrazole-5-carbonyl chloride.
-
Cool the flask containing the crude acyl chloride in an ice bath.
-
Slowly and carefully add 28% ammonium hydroxide solution (50 mL) to the flask with vigorous stirring. Caution: This is a highly exothermic reaction.
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. A precipitate will form.
-
Filter the solid precipitate, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield crude 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxamide.
1.2: Reduction of the Nitro Group
-
Set up a hydrogenation apparatus or a 500 mL three-neck flask with a stirrer, condenser, and gas inlet.
-
To the flask, add the crude nitro-carboxamide from the previous step (approx. 50 mmol) and ethanol (200 mL).
-
Carefully add 10% Pd/C (50% wet, approx. 1.0 g, ~10 mol% catalyst) to the suspension.
-
The reduction can be performed in two ways:
-
Method A (Catalytic Hydrogenation): Pressurize the vessel with hydrogen gas (H₂) to 50 psi and stir vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.
-
Method B (Transfer Hydrogenation): Add hydrazine hydrate (7.5 mL, 150 mmol, 3.0 equiv.) dropwise at room temperature. Heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor by TLC.
-
-
After the reaction is complete (as monitored by TLC), cool the mixture to room temperature.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with hot ethanol (2 x 50 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
The resulting crude solid can be recrystallized from an ethanol/water mixture to yield pure 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide as a white to off-white solid.[8]
Part 2: Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This final step is an acid-catalyzed intramolecular cyclization, a robust and high-yielding transformation. The aminopyrazole carboxamide is heated in formic acid, which acts as both the solvent and the source of the final carbon atom required to form the pyrimidinone ring.
Materials & Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Notes |
| 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | 59023-32-4 | 154.17 | From Part 1 |
| Formic Acid (HCOOH) | 64-18-6 | 46.03 | 88-90% aqueous solution |
| Deionized Water | 7732-18-5 | 18.02 | For washing |
| Ethanol (EtOH) | 64-17-5 | 46.07 | For washing |
Experimental Protocol
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide (5.0 g, 32.4 mmol).
-
Add 90% formic acid (50 mL).[9]
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC (e.g., using 10% Methanol in DCM as eluent).
-
After the reaction is complete, allow the mixture to cool to room temperature. A significant amount of white precipitate should form.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filter the solid product using a Büchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any residual formic acid.
-
Wash the cake with cold ethanol (2 x 20 mL) to aid in drying.
-
Dry the solid in a vacuum oven at 60-70°C overnight to yield 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a white crystalline solid.
Data Summary and Expected Results
| Parameter | Step 1 (Intermediate) | Step 2 (Final Product) |
| Starting Material | 10.0 g (50.2 mmol) of nitro-acid | 5.0 g (32.4 mmol) of amino-carboxamide |
| Key Reagent | SOCl₂ (2.0 eq), NH₄OH, H₂/Pd-C | 90% Formic Acid (50 mL) |
| Reaction Time | 3-4 hrs (amidation), 4-6 hrs (reduction) | 4-6 hours |
| Temperature | Reflux (DCM), RT to Reflux (Reduction) | Reflux (~105°C) |
| Typical Yield | 65-75% over 2 steps | 85-95% |
| Appearance | White to off-white solid | White crystalline solid |
| Expected ¹H NMR (DMSO-d₆) | δ ~3.5 (s, 3H, N-CH₃), ~2.2 (s, 3H, C-CH₃), NH₂, NH₂ | δ ~8.0 (s, 1H), ~3.8 (s, 3H), ~3.4 (s, 3H), ~12.1 (br s, 1H) |
Workflow & Logic
The overall laboratory workflow is designed for efficiency and clear checkpoints for quality control.
Caption: Step-by-step laboratory workflow from preparation to final analysis.
Scientific Integrity & Causality
-
Choice of Cyclization Agent: Formic acid is an ideal reagent for this transformation. It serves a dual purpose: it is the source of the electrophilic carbon (C4 of the pyrimidine ring) and acts as an acidic medium that protonates the carboxamide, activating it for intramolecular nucleophilic attack by the adjacent amino group. The reaction proceeds via formation of an N-formyl intermediate, followed by acid-catalyzed dehydration and ring closure.
-
Reaction Conditions: Refluxing conditions provide the necessary thermal energy to overcome the activation barrier for both the formylation and the subsequent cyclization-dehydration steps. The reaction is typically clean, and the product conveniently precipitates upon cooling due to its planar, crystalline nature and poor solubility in the aqueous formic acid mixture.
-
Purification Strategy: The high purity of the final product obtained directly from precipitation is a hallmark of this reaction. The starting material is soluble in hot formic acid, while the product is not. This solubility difference allows for a simple and efficient purification, avoiding the need for chromatography. The water and ethanol washes are critical for removing residual acid and any minor impurities.
-
Self-Validation: This protocol is inherently self-validating. A successful synthesis of the intermediate in Part 1, confirmed by characterization, is the primary prerequisite for a successful outcome in Part 2. The high-yielding precipitation of a clean final product serves as a strong indicator of a successful reaction, which is then definitively confirmed by spectroscopic analysis.
Conclusion
This application note details a robust and efficient two-part protocol for the synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. By starting with a functionalized pyrazole and performing a classical formic acid-mediated cyclization, the target compound can be obtained in high yield and purity. This methodology is scalable and provides a reliable route for researchers in medicinal chemistry and drug development to access this important heterocyclic scaffold for further investigation and analog synthesis.
References
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
- Synthesis of pyrazolo[3,4‐d]pyrimidinones and... (n.d.).
- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). PMC - NIH.
- Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one deriv
- Mechanism of synthesis of pyrazolo[3,4‐d]pyrimidines
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). PMC - NIH.
- Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017). Usiena air.
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][9][10][11]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing.
- 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide. (n.d.). PubChem.
- Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. (n.d.).
- Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 3. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. CN103044331A - Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide - Google Patents [patents.google.com]
- 8. 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide | C6H10N4O | CID 13822925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
purification methods for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
An In-Depth Guide to the Purification of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
In the landscape of pharmaceutical research and development, the purity of a compound is paramount to its efficacy and safety. This is particularly true for heterocyclic compounds such as 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a scaffold of significant interest due to the broad biological activities exhibited by its derivatives, including their roles as kinase inhibitors for potential cancer therapeutics.[1][2] This guide provides a comprehensive overview of the purification methodologies for this compound, grounded in scientific principles and practical laboratory experience. We will delve into the nuances of recrystallization and chromatography, offering detailed protocols and the rationale behind procedural choices to empower researchers in obtaining highly pure material.
Understanding the Physicochemical Landscape
A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and its analogues, often exhibit poor aqueous solubility, a critical factor to consider when designing purification protocols.[3][4] This low solubility in water can be leveraged during work-up procedures to precipitate the crude product by adding the reaction mixture to ice-cold water.[5] Conversely, its solubility in various organic solvents is key to selecting appropriate systems for recrystallization and chromatography.
| Property | Observation | Implication for Purification |
| Aqueous Solubility | Generally low for pyrazolo[3,4-d]pyrimidine derivatives.[3][4] | Can be used for precipitation of the crude product. |
| Organic Solvent Solubility | Soluble in polar organic solvents like ethanol, dioxane, and DMF.[6][7] | These are good candidates for recrystallization solvents. |
| Physical State | Typically a solid at room temperature.[8] | Enables purification by recrystallization. |
The Synthetic Context: Anticipating Impurities
The choice of purification method is intrinsically linked to the synthetic route employed and the potential impurities that may arise. Common synthetic pathways to the pyrazolo[3,4-d]pyrimidine core involve the cyclization of substituted pyrazoles.[5][6] Potential impurities can include:
-
Unreacted Starting Materials: Such as aminopyrazole precursors.
-
Reagents and Catalysts: For instance, residual acid or base from the reaction.
-
Side Products: Isomeric byproducts or products of incomplete reaction. The separation of regioisomers can be a particular challenge.[9]
-
Solvents: Residual solvents from the reaction or work-up.
A logical workflow for the purification of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is depicted below.
Figure 1: A generalized workflow for the purification of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Application Note 1: Purification by Recrystallization
Recrystallization is a powerful and economical technique for purifying solid organic compounds.[10] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. For many pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, alcohols such as ethanol are effective recrystallization solvents.[6][8]
Protocol: Recrystallization from Ethanol
This protocol outlines the steps for the recrystallization of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one from ethanol, a commonly used solvent for this class of compounds.[8]
Materials:
-
Crude 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Absolute Ethanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Solvent Selection and Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of absolute ethanol.
-
Gently heat the mixture to the boiling point of the ethanol while stirring to facilitate dissolution. Add more ethanol portion-wise until the solid completely dissolves. The goal is to create a saturated solution at high temperature.
-
-
Decoloration (Optional):
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.
-
Boil the solution with the charcoal for a few minutes.[11] Be cautious as the fine charcoal can be difficult to filter. The use of a filter aid like Celite can assist in its removal during hot filtration.[11]
-
-
Hot Filtration (if decolorization was performed or if insoluble impurities are present):
-
Preheat a second Erlenmeyer flask and a funnel (with fluted filter paper) to prevent premature crystallization.
-
Quickly filter the hot solution to remove the activated charcoal or any other insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystallized product.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.
-
Dry the crystals under vacuum to remove residual solvent.
-
Rationale for Key Steps:
-
Minimal Hot Solvent: Using the minimum amount of hot solvent ensures that the solution is saturated, leading to a higher recovery of the purified compound upon cooling.
-
Slow Cooling: Promotes the formation of a well-ordered crystal lattice, which is more effective at excluding impurities compared to the rapid precipitation that occurs with fast cooling.
-
Ice-Cold Solvent Wash: Washing with cold solvent minimizes the loss of the desired product, which has lower solubility at reduced temperatures, while still effectively removing soluble impurities.
Application Note 2: Purification by Column Chromatography
For separations where recrystallization is ineffective, such as the removal of impurities with similar solubility profiles or the separation of regioisomers, column chromatography is the method of choice.[9][12] Silica gel is a common stationary phase for the purification of pyrazolo[3,4-d]pyrimidine derivatives.[7][12]
Protocol: Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one using silica gel column chromatography. The choice of the mobile phase is critical and should be determined by preliminary analysis using thin-layer chromatography (TLC).
Materials:
-
Crude 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Silica gel (for column chromatography)
-
Organic solvents for the mobile phase (e.g., a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions.
-
The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Rationale for Key Steps:
-
Slurry Packing: Creates a more uniform and tightly packed column, which leads to better separation efficiency.
-
Minimal Sample Volume: Loading the sample in a small volume results in a narrow starting band, which is crucial for good resolution.
-
Gradient Elution: Allows for the efficient separation of a mixture of compounds with a wide range of polarities.
For particularly challenging separations, such as that of regioisomers, a combination of chromatographic techniques may be necessary. For example, initial purification by normal-phase flash chromatography can be followed by a final polishing step using reverse-phase semi-preparatory HPLC.[9]
Figure 2: Step-by-step workflow for purification by column chromatography.
Purity Assessment
Following any purification protocol, it is essential to assess the purity of the final product and confirm its identity. Standard analytical techniques for this purpose include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities with distinct signals.[5]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[5]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound by separating it from any remaining impurities.
-
Elemental Analysis: To confirm the elemental composition of the compound.[5]
By employing the appropriate purification strategies and rigorously assessing the purity of the final product, researchers can ensure the quality and reliability of their scientific findings and the drug development candidates they advance.
References
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
- KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. (n.d.). Google Patents.
-
Recrystallization | MIT Digital Lab Techniques Manual. (2010, February 4). YouTube. Retrieved January 20, 2026, from [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024, October 15). PubMed Central. Retrieved January 20, 2026, from [Link]
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][5][9][10]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023, July 4). CNR-IRIS. Retrieved January 20, 2026, from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024, January 9). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017, June 26). Usiena air. Retrieved January 20, 2026, from [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2023, December 22). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
(PDF) Synthesis of new pyrazolo [3, 4-b] pyridin-3-ones and pyrazolo [1, 5-a] pyrimidin-2 (1H)-one and study of the pyrazolic nitrogen reactivity. (2025, August 9). ResearchGate. Retrieved January 20, 2026, from [Link]
Sources
- 1. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. iris.cnr.it [iris.cnr.it]
- 9. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Application Note & Protocol Guide: Comprehensive Characterization of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Introduction
1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a member of the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its diverse biological activities, which include roles as kinase inhibitors and anticancer agents.[1][2][3] The structural similarity of the pyrazolo[3,4-d]pyrimidine core to naturally occurring purines allows these compounds to interact with a variety of biological targets.[4] Accurate and comprehensive characterization of these molecules is paramount for ensuring purity, confirming identity, and establishing a foundation for further biological and pharmacological studies.
This guide provides a detailed overview of the essential analytical techniques for the structural elucidation and purity assessment of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The methodologies described herein are designed to be self-validating, providing a robust framework for researchers, scientists, and drug development professionals.
Analytical Workflow for Structural Characterization
A multi-technique approach is essential for the unambiguous characterization of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The logical flow of analysis ensures a comprehensive understanding of the molecule's identity, structure, and purity.
Figure 1: A representative workflow for the comprehensive characterization of novel chemical entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, both ¹H and ¹³C NMR are critical.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. This is crucial for identifying the methyl groups and the pyrazole proton.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environments. This technique is essential for confirming the presence of the carbonyl carbon and the carbons of the fused heterocyclic rings.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often a good choice for pyrazolo[3,4-d]pyrimidine derivatives.[5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (300-500 MHz Spectrometer):
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (adjust for concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).
-
Relaxation Delay (d1): 2 seconds.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts (δ) and coupling patterns (if any) to assign the signals to the specific protons and carbons in the molecule.
-
Expected Spectral Data
| Assignment | ¹H NMR (DMSO-d₆) Expected δ (ppm) | ¹³C NMR (DMSO-d₆) Expected δ (ppm) |
| N1-CH₃ | ~3.9 (s, 3H) | ~35 |
| N3-CH₃ | ~3.1 (s, 3H) | ~30 |
| C7a-H | ~8.0 (s, 1H) | ~135 |
| C=O | - | ~160 |
| C3a | - | ~108 |
| C3 | - | ~142 |
| C7a | - | ~143 |
| C6 | - | ~155 |
Note: The exact chemical shifts can vary slightly based on the solvent and spectrometer frequency. The data presented is an estimation based on similar structures found in the literature.[5][6]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the characterization of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) is ideal.
Causality Behind Experimental Choices:
-
ESI: A soft ionization technique that minimizes fragmentation, allowing for the clear observation of the molecular ion. This is crucial for confirming the molecular weight of the compound.
-
High-Resolution MS (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.
-
-
Instrument Parameters (ESI-TOF or ESI-Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 2.5-3.5 kV.
-
Source Temperature: 100-150 °C.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
The theoretical exact mass of C₇H₈N₄O is 164.0698 Da. The [M+H]⁺ ion should be observed at m/z 165.0776.
-
Compare the experimentally measured mass to the theoretical mass. A mass accuracy of <5 ppm provides high confidence in the elemental composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Causality Behind Experimental Choices:
This technique is particularly useful for confirming the presence of the carbonyl (C=O) group of the pyrimidinone ring and the N-H group (if tautomerism occurs, though less likely in the N-methylated form). It also provides a characteristic fingerprint for the molecule.
Protocol: FTIR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Interpretation:
-
Analyze the spectrum for characteristic absorption bands.
-
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Amide) | 1640-1680 |
| C-H (sp³ - methyl) | 2850-3000 |
| C=N/C=C (Aromatic) | 1500-1600 |
| N-H (if present) | 3200-3400 (broad) |
The spectrum for a similar pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative showed a characteristic C=O stretch at 1645 cm⁻¹.[5]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of a synthesized compound. A reversed-phase HPLC method with UV detection is commonly employed for pyrazolo[3,4-d]pyrimidine derivatives.[7][8]
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography (C18 column): The nonpolar stationary phase effectively separates the moderately polar pyrazolo[3,4-d]pyrimidin-4(5H)-one from more polar or less polar impurities.
-
UV Detection: The conjugated ring system of the molecule provides strong UV absorbance, allowing for sensitive detection.
Protocol: Purity Analysis by RP-HPLC
-
Sample Preparation:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of about 0.1 mg/mL using the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally considered acceptable for research purposes.
-
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in a compound. This is a fundamental technique for confirming the empirical formula of a newly synthesized molecule.
Protocol: C, H, N Analysis
-
Sample Preparation:
-
Provide 2-3 mg of the pure, dry sample in a tared sample tin.
-
-
Instrumentation:
-
Use a commercial CHN elemental analyzer. The instrument combusts the sample at high temperature, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
-
-
Data Comparison:
-
Compare the experimentally determined percentages of C, H, and N with the theoretical values calculated from the molecular formula (C₇H₈N₄O).
-
| Element | Theoretical % |
| Carbon (C) | 51.21 |
| Hydrogen (H) | 4.91 |
| Nitrogen (N) | 34.13 |
The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.[9]
Conclusion
The combination of NMR spectroscopy, mass spectrometry, FTIR spectroscopy, HPLC, and elemental analysis provides a robust and comprehensive characterization of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This multi-technique approach ensures the unambiguous confirmation of the molecule's structure, molecular weight, functional groups, purity, and elemental composition, which is a prerequisite for its use in further research and development activities.
References
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). MDPI. Retrieved from [Link]
-
Synthesis, Characterization, of Novel Pyrazolo [3,4-d] Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. (n.d.). SpringerLink. Retrieved from [Link]
-
Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. (n.d.). Future Science. Retrieved from [Link]
-
Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. (2014). National Institutes of Health. Retrieved from [Link]
-
Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2021). CNR-IRIS. Retrieved from [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). National Institutes of Health. Retrieved from [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). ScienceDirect. Retrieved from [Link]
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][3][10]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar. Retrieved from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. Retrieved from [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2021). MDPI. Retrieved from [Link]
-
HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 5. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | MDPI [mdpi.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. iris.cnr.it [iris.cnr.it]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Cellular Characterization of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Introduction: Unlocking the Potential of a Privileged Scaffold
The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry and drug discovery, serving as the foundational structure for a multitude of biologically active molecules.[1] This heterocyclic system is an isostere of adenine, allowing it to effectively interact with the ATP-binding sites of numerous enzymes.[1] Consequently, derivatives of this scaffold have been extensively investigated as potent inhibitors of various protein kinases (e.g., Src, Abl, EGFR, CDK2) and are prominent in oncology research.[2][3][4][5] Furthermore, the pyrazolo[3,4-d]pyrimidin-4(5H)-one structure is a known pharmacophore for the inhibition of phosphodiesterases (PDEs), enzymes critical for regulating intracellular signaling.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in cell-based assays. Given the compound's structural features, we will proceed with the primary working hypothesis that it functions as a modulator of cyclic nucleotide signaling by inhibiting PDE activity. This guide presents a logical, two-pronged experimental strategy:
-
Primary Functional Assessment: Quantifying the compound's direct effect on intracellular second messenger levels, specifically cyclic adenosine monophosphate (cAMP).
-
Phenotypic Consequence Assessment: Evaluating the downstream impact on cellular proliferation and viability.
By integrating these approaches, researchers can build a robust pharmacological profile of the compound, elucidate its mechanism of action, and determine its therapeutic potential.
Part 1: Characterizing Effects on Intracellular Signaling via cAMP Measurement
Scientific Rationale: The Central Role of Phosphodiesterases
Cyclic AMP is a ubiquitous second messenger that mediates a vast array of cellular responses to external stimuli, from metabolic regulation to gene transcription.[7][8] The intracellular concentration of cAMP is meticulously balanced by its synthesis via adenylyl cyclases and its degradation by phosphodiesterases (PDEs).[7][9] By catalyzing the hydrolysis of cAMP to the inactive 5'-AMP, PDEs act as critical "brakes" on cAMP signaling pathways.
Inhibition of PDEs lifts this brake, leading to an accumulation of intracellular cAMP. This, in turn, activates downstream effectors such as Protein Kinase A (PKA), leading to a cascade of phosphorylation events and a measurable cellular response.[8] Therefore, quantifying changes in intracellular cAMP levels is a direct and robust method for assessing the activity of potential PDE inhibitors like 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Experimental Protocol: Intracellular cAMP Accumulation Assay
This protocol describes a competitive enzyme-linked immunoassay (ELISA)-based method, a widely used format for cAMP quantification.[7][10] Researchers should adapt this protocol based on the specific instructions of their chosen commercial assay kit.
A. Materials and Reagents
-
Selected cell line (e.g., HEK293, CHO, or a cancer cell line relevant to the research question)
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics
-
96-well cell culture plates (white, opaque plates are recommended for luminescent or fluorescent readouts)
-
1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Test Compound)
-
Vehicle: Anhydrous DMSO
-
Positive Control (PDE inhibitor): 3-isobutyl-1-methylxanthine (IBMX) or Rolipram
-
Positive Control (Adenylyl Cyclase activator): Forskolin[8]
-
Cell Lysis Buffer (provided in most kits)
-
Commercial cAMP Assay Kit (e.g., ELISA, HTRF, or fluorescence polarization-based)[11]
-
Multichannel pipette and microplate reader
B. Causality-Driven Step-by-Step Methodology
-
Cell Seeding (Day 1):
-
Action: Seed cells into a 96-well plate at a predetermined density (e.g., 10,000-40,000 cells/well).
-
Reasoning: The cell density must be optimized to ensure they are in a logarithmic growth phase and form a near-confluent monolayer at the time of the assay. Over- or under-confluence can lead to high variability and altered signaling responses.
-
-
Compound Preparation (Day 2):
-
Action: Prepare a 10 mM stock solution of the Test Compound in 100% DMSO. Perform serial dilutions in serum-free medium to create a 10X working concentration range (e.g., 100 µM to 10 nM). Prepare 10X solutions of controls (e.g., 50 µM Rolipram, 100 µM Forskolin).
-
Reasoning: Pyrazolo[3,4-d]pyrimidine derivatives can have poor aqueous solubility.[1][12][13] Preparing concentrated stock solutions in DMSO is critical. The final DMSO concentration in the well should be kept low (≤0.5%) to avoid solvent-induced cytotoxicity. Serial dilutions allow for the generation of a dose-response curve to determine the compound's potency (EC₅₀).
-
-
Cell Treatment (Day 2):
-
Action:
-
Carefully remove the culture medium from the cells.
-
Add 90 µL of serum-free medium containing the adenylyl cyclase activator (e.g., 10 µM Forskolin) to all wells except the negative control (basal) wells.
-
Immediately add 10 µL of the 10X Test Compound dilutions or controls to the appropriate wells.
-
Incubate for 30-60 minutes at 37°C.
-
-
Reasoning: Pre-stimulating cells with an activator like Forskolin boosts the basal synthesis of cAMP, creating a larger dynamic range to observe the effects of PDE inhibition. The incubation time is critical; it must be long enough for the inhibitor to act and cAMP to accumulate, but short enough to avoid feedback mechanisms or significant cytotoxicity.
-
-
Cell Lysis and cAMP Quantification (Day 2):
-
Action:
-
Remove the treatment medium.
-
Add cell lysis buffer as per the kit manufacturer's instructions (e.g., 100 µL of 0.1 M HCl or a proprietary buffer).[10]
-
Incubate for 10-20 minutes to ensure complete cell lysis and release of intracellular cAMP.
-
Proceed with the cAMP detection protocol (e.g., ELISA). This typically involves transferring the lysate to an antibody-coated plate and following the competitive binding and detection steps.[7]
-
-
Reasoning: Lysis is essential to make the intracellular cAMP accessible to the detection reagents. The competitive immunoassay principle dictates that a higher concentration of cAMP in the sample (from PDE inhibition) will result in a lower signal from the labeled cAMP in the kit, and vice-versa.[7][10]
-
Part 2: Assessing Downstream Cellular Consequences
Scientific Rationale: Linking Signaling to Cell Fate
While measuring cAMP provides mechanistic insight, understanding the compound's ultimate effect on cell fate is crucial. The pyrazolo[3,4-d]pyrimidine scaffold is most famous for its anti-proliferative and cytotoxic effects on cancer cells.[14][15][16][17] These effects can be mediated by various mechanisms, including the inhibition of kinases essential for cell cycle progression or, in some contexts, by the modulation of cAMP which can have pro- or anti-proliferative effects depending on the cell type. Therefore, a cell viability assay is a mandatory secondary screen to contextualize the signaling data.
Experimental Protocol: Cell Viability/Proliferation Assay (Resazurin-Based)
This protocol uses resazurin (sold as alamarBlue™ or TOX8), a robust and non-toxic indicator of metabolic activity. Viable, metabolically active cells reduce the blue resazurin to the highly fluorescent pink resorufin.
A. Materials and Reagents
-
All materials from the cAMP assay (A)
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS, sterile filtered)
-
Positive control for cytotoxicity (e.g., Doxorubicin or Staurosporine)
B. Step-by-Step Methodology
-
Cell Seeding (Day 1):
-
Action: Seed cells in a 96-well plate (clear bottom, black walls recommended for fluorescence) at a lower density than for the cAMP assay (e.g., 2,000-5,000 cells/well).
-
Reasoning: The assay requires cells to have sufficient room to proliferate over the treatment period (typically 48-72 hours). The final cell number should remain in the linear range of the assay.
-
-
Compound Treatment (Day 2):
-
Action: Prepare a 2X serial dilution of the Test Compound in the complete culture medium. Remove the seeding medium from the cells and add 100 µL of the compound-containing medium. Include vehicle and positive cytotoxicity controls.
-
Reasoning: A longer incubation period (48-72 hours) is necessary to observe effects on cell proliferation, which is a multi-day process.
-
-
Viability Assessment (Day 4 or 5):
-
Action:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence on a microplate reader (e.g., Ex/Em = 560/590 nm).
-
-
Reasoning: The incubation time with resazurin allows for sufficient conversion to resorufin for a robust signal. This time may require optimization as it is dependent on cell type and density.
-
Quantitative Data and Experimental Parameters Summary
The following table provides recommended starting parameters for designing your experiments. These should be optimized for your specific cell line and experimental conditions.
| Parameter | cAMP Accumulation Assay | Cell Viability Assay | Rationale |
| Cell Line Examples | HEK293, CHO, PC-3, HT-29 | A549, HCT-116, MCF-7, U87 | Select based on endogenous PDE expression or relevance to disease model.[2][4][14] |
| Seeding Density | 10,000 - 40,000 cells/well | 2,000 - 5,000 cells/well | Aims for 80-90% confluency at assay start for cAMP vs. allowing for proliferation. |
| Test Compound Range | 1 nM - 100 µM | 10 nM - 100 µM | A wide range is needed to capture the full dose-response curve and determine potency. |
| Incubation Time | 30 - 60 minutes | 48 - 72 hours | Short time for acute signaling events vs. long time for multi-day proliferation processes. |
| Primary Readout | Relative Light/Fluorescence Units | Relative Fluorescence Units | Correlates inversely (cAMP) or directly (viability) with the compound's effect. |
| Calculated Endpoint | EC₅₀ (Effective Concentration, 50%) | GI₅₀ (Growth Inhibition, 50%) | Standard measure of compound potency for stimulation and inhibition, respectively. |
Part 3: Data Analysis, Interpretation, and Troubleshooting
Data Analysis
-
Normalization:
-
cAMP Assay: Set the basal cAMP level (vehicle control without Forskolin) as 0% and the maximal stimulated level (Forskolin + vehicle) as 100%. Normalize all Test Compound data to this range.
-
Viability Assay: Set the fluorescence of the vehicle control as 100% viability and the background (media only) as 0%. Normalize all Test Compound data accordingly.
-
-
Curve Fitting: Plot the normalized data against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the EC₅₀ (for cAMP) or GI₅₀ (for viability).
Interpreting Your Results: A Decision-Making Framework
The combined results from these two assays provide a powerful diagnostic for the compound's primary mechanism of action.
References
-
Biocompare. cAMP Assay Kits. [Link]
-
Carr, K. L., et al. (2012). Measurement of cAMP in an undergraduate teaching laboratory, using ALPHAscreen technology. Adv Physiol Educ, 36(3), 233-240. [Link]
-
Molecular Devices. Sensitive Fluorescence-Based Method for Detecting Cyclic AMP. [Link]
-
Guo, Y., et al. (2009). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Comb Chem High Throughput Screen, 12(4), 405-413. [Link]
-
Al-Shidhani, S., et al. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs using spectrophotometry. F1000Res, 8, 1729. [Link]
-
Rakhimov, R. D., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomed Pharmacother, 156, 113948. [Link]
-
BPS Bioscience. Phosphodiesterase (PDE) Cell-Based Screening Services. [Link]
-
Gomaa, H. A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Adv, 14(4), 2489-2512. [Link]
-
Abuelkhair, H., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3313. [Link]
-
Vignaroli, G., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Med Chem Lett, 4(4), 419-423. [Link]
-
Zamperini, C., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Oncotarget, 8(46), 80949-80963. [Link]
-
El-Adl, K., et al. (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. J Enzyme Inhib Med Chem, 37(1), 2283-2303. [Link]
-
El-Naggar, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. J Biomol Struct Dyn, 40(22), 11953-11970. [Link]
-
Abuelkhair, H., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297-3313. [Link]
-
Martin, M. P., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Med Chem Lett, 9(2), 115-120. [Link]
-
Taddei, M., et al. (2018). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Eur J Med Chem, 143, 1337-1351. [Link]
-
Bondock, S., et al. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. J Saudi Chem Soc, 18(5), 470-478. [Link]
-
Knight, K. M., et al. (2024). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Med Chem Lett. [Link]
-
Lee, H., et al. (2021). Zika Virus Inhibitors Based on a 1,3-Disubstituted 1H-Pyrazolo[3,4-d]pyrimidine-amine Scaffold. Pharmaceuticals (Basel), 14(6), 563. [Link]
-
Zamperini, C., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena AIR. [Link]
-
El-Naggar, A. M., et al. (2022). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 27(19), 6265. [Link]
-
Fayed, E. A., et al. (2015). Synthesis and antitumor activity of novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1258-1268. [Link]
Sources
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclic AMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Measurement of cAMP in an undergraduate teaching laboratory, using ALPHAscreen technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. biocompare.com [biocompare.com]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
- 13. usiena-air.unisi.it [usiena-air.unisi.it]
- 14. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jocpr.com [jocpr.com]
Application Notes & Protocols: 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a Potent EGFR Inhibitor in Cancer Cell Lines
For: Researchers, scientists, and drug development professionals in oncology.
I. Introduction: The Rationale for Targeting EGFR with Pyrazolo[3,4-d]pyrimidines
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular signaling, a receptor tyrosine kinase (RTK) that governs critical processes such as cell proliferation, survival, and differentiation.[1] In numerous human carcinomas, aberrant EGFR activity—driven by overexpression, amplification, or activating mutations—creates a dependency that cancer cells exploit for malignant growth and progression.[2] This makes EGFR a highly validated and compelling target for anticancer therapies.
The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a foundational building block for a multitude of potent kinase inhibitors.[3][4] Its structural similarity to the native purine core allows it to function as an ATP-competitive inhibitor, effectively blocking the catalytic activity of kinases like EGFR.[3][5] Several derivatives of this scaffold have demonstrated significant anti-proliferative activity against various cancer cell lines, including those affecting the colon, lungs, and breast.[5][6][7]
This document provides a detailed guide to evaluating 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (referred to herein as "Compound X" for brevity) as a novel EGFR inhibitor. We will outline its mechanism of action and provide robust, field-tested protocols for assessing its biological activity in relevant cancer cell models. The methodologies described are designed to be self-validating, providing a clear framework for researchers to investigate the compound's efficacy from kinase inhibition to downstream cellular consequences.
II. Mechanism of Action: Inhibition of EGFR Signaling
Compound X is hypothesized to act as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues. This phosphorylation event creates docking sites for adaptor proteins, initiating downstream signaling cascades crucial for cancer cell survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[8][9][10]
By occupying the ATP-binding pocket of the EGFR kinase domain, Compound X prevents the transfer of phosphate from ATP to the tyrosine residues, thereby blocking the initial and most critical step of signal transduction. This inhibition leads to a shutdown of these pro-survival pathways, ultimately culminating in cell cycle arrest and apoptosis.[3][11]
Figure 1: EGFR Signaling Pathway and Point of Inhibition.
III. Experimental Protocols
The following protocols provide a framework for a comprehensive evaluation of Compound X. The workflow begins with assessing its direct impact on EGFR phosphorylation and then moves to quantifying its effect on cancer cell viability.
Sources
- 1. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 2. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ][1,2,4]triazolo[1,5- c ]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biol ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01968J [pubs.rsc.org]
- 5. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 6. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note & Protocols: Strategic Development of Prodrugs for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors with significant therapeutic potential, particularly in oncology.[1][2][3] However, compounds in this class, including the representative molecule 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, often suffer from poor aqueous solubility. This characteristic can severely limit their bioavailability, complicate in vitro assay development, and hinder their progression into clinical studies.[1][2][4] A well-established and highly effective strategy to overcome these pharmacokinetic hurdles is the development of prodrugs.[1] This guide provides a comprehensive framework and detailed protocols for the rational design, synthesis, and rigorous in vitro evaluation of prodrugs of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. We will explore the causality behind experimental choices, from the selection of appropriate promoieties to the design of self-validating analytical workflows, to guide the selection of a lead candidate for preclinical development.
Part I: Rationale and Design Strategy for Prodrugs
The fundamental goal of creating a prodrug is to mask the physicochemical liabilities of a parent drug molecule, facilitating its delivery and absorption, with the expectation that it will efficiently and predictably convert back to the active form in vivo. For the pyrazolo[3,4-d]pyrimidine class, the primary liability is consistently reported as low aqueous solubility.[1][2][3]
1.1. Analysis of the Parent Compound
The parent molecule, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, possesses a key structural feature essential for prodrug design: a lactam-like nitrogen at the N-5 position. This secondary amine is the most chemically accessible and logical "handle" for the attachment of a promoiety. Its reactivity allows for the formation of various cleavable bonds, such as carbamates, amides, or N-acyl derivatives.
1.2. The Prodrug Development Workflow
A systematic approach is critical to successfully developing a prodrug. The process is iterative, involving design, synthesis, and evaluation, with each stage informing the next. The objective is to identify a candidate that balances improved solubility with sufficient stability and efficient bio-conversion.
Caption: A logical workflow for prodrug development.
1.3. Selection of Promoieties
The choice of the promoiety is the most critical decision in prodrug design. The moiety must confer the desired property (e.g., increased solubility) and be cleavable by physiological mechanisms (chemical or enzymatic hydrolysis) to release the active drug at an appropriate rate.
| Promoiety Class | Example Structure | Rationale & Mechanism of Action |
| Phosphate Esters | -PO(OH)₂ | Rationale: Dramatically increases aqueous solubility. The phosphate group is ionized at physiological pH. Cleavage: Rapidly cleaved by ubiquitous alkaline phosphatases in the plasma and tissues. |
| Amino Acid Conjugates | -C(O)CH(R)NH₂ | Rationale: Can improve solubility and may utilize amino acid transporters for active uptake. Cleavage: Cleaved by peptidases and esterases. |
| Carbamates | -C(O)O-R | Rationale: Highly versatile. The 'R' group can be tuned to modulate solubility and stability. For example, linking to a solubilizing group like N-methylpiperazine.[1] Cleavage: Primarily by plasma esterases. |
| PEGyl Conjugates | -(CH₂CH₂O)n-H | Rationale: Increases hydrophilicity and can improve pharmacokinetic profiles by increasing hydrodynamic radius. Cleavage: Typically linked via an ester or carbamate, cleaved by esterases. |
Part II: Synthesis Protocols
Safety Precaution: All synthetic procedures must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.
2.1. General Synthetic Strategy
The most direct approach for modifying the N-5 position of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is via N-acylation or a related reaction. The search results describe a one-pot, two-step procedure for creating carbamate prodrugs on similar scaffolds, which serves as an excellent template.[2][3][4] This involves an initial reaction with an activating agent like triphosgene to form a reactive intermediate, followed by displacement with the desired alcohol-containing promoiety.[1][4]
Caption: A two-step, one-pot synthesis and purification workflow.
2.2. Protocol 1: Synthesis of a Solubilizing Carbamate Prodrug
This protocol details the synthesis of a prodrug by linking a solubilizing N-methylpiperazinylethanol group via a carbamate linkage, a strategy proven effective for the pyrazolo[3,4-d]pyrimidine class.[1]
Materials:
-
1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Triphosgene
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-(4-methylpiperazin-1-yl)ethanol
-
Tetrahydrofuran (THF), anhydrous
-
Standard workup and purification reagents (water, brine, MgSO₄, silica gel).
Procedure:
-
Activation:
-
To a solution of the parent drug (1.0 eq) in anhydrous DCM, add sodium bicarbonate (3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.5 eq) in anhydrous DCM.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC until the starting material is consumed.
-
Causality: Triphosgene acts as a safer alternative to phosgene gas to form a reactive N-carbonyl chloride intermediate at the N-5 position. NaHCO₃ is a mild base to neutralize the HCl byproduct.
-
-
Coupling:
-
In a separate flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Add 2-(4-methylpiperazin-1-yl)ethanol (1.2 eq) dropwise at 0 °C. Stir for 30 minutes to form the sodium alkoxide.
-
Causality: NaH is a strong base that deprotonates the alcohol, creating a more potent nucleophile (alkoxide) for the subsequent coupling reaction.
-
Filter the activated parent drug solution from Step 1 to remove excess NaHCO₃ and evaporate the solvent under reduced pressure.
-
Re-dissolve the crude N-carbonyl chloride intermediate in anhydrous THF.
-
Slowly add this solution to the alkoxide suspension from the previous step at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final prodrug.
-
-
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Assess purity using HPLC (>95% is required for in vitro assays).
-
Part III: In Vitro Evaluation Protocols
The goal of in vitro evaluation is to quantitatively assess whether the synthesized prodrug meets the required design criteria: improved solubility, adequate stability, and efficient conversion to the parent drug.
3.1. Protocol 2: Thermodynamic Aqueous Solubility Assay
This protocol determines the equilibrium solubility, providing a direct comparison between the parent drug and its prodrugs.
Procedure:
-
Add an excess amount of the test compound (approx. 1 mg) to 1 mL of phosphate-buffered saline (PBS, pH 7.4).
-
Shake the resulting suspension at room temperature for 24 hours to ensure equilibrium is reached.[1]
-
Filter the suspension through a 0.45 µm nylon filter to remove undissolved solid.[1]
-
Determine the concentration of the dissolved compound in the filtrate using a validated LC-MS or UV-Vis spectroscopy method against a standard curve.
-
Perform the experiment in triplicate for statistical validity.
Data Presentation:
| Compound | Molecular Weight | Aqueous Solubility (µg/mL)[1] | Fold Increase |
|---|---|---|---|
| Parent Drug | (MW) | < 0.01 | - |
| Prodrug 1 | (MW) | 6.0 | >600x |
| Prodrug 2 | (MW) | (Result) | (Result) |
3.2. Protocol 3: Plasma Stability and Conversion Assay
This assay assesses the prodrug's stability and its rate of conversion to the active drug in a biologically relevant matrix.
Materials:
-
Human or mouse plasma (heparinized)
-
Acetonitrile (ACN) with 0.1% formic acid (as a protein precipitation/stop solution)
-
Incubator/water bath at 37 °C.
Procedure:
-
Pre-warm plasma and a stock solution of the prodrug (in DMSO or ACN) to 37 °C.
-
Initiate the reaction by spiking the prodrug into the plasma to a final concentration of 1-5 µM. Ensure the initial organic solvent concentration is <1%.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma mixture.
-
Immediately quench the reaction by adding the aliquot to 3-4 volumes of ice-cold ACN containing an internal standard.
-
Vortex vigorously to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., >12,000 g) for 10 minutes.
-
Analyze the supernatant by LC-MS/MS. Monitor the disappearance of the prodrug peak and the appearance of the parent drug peak over time.
-
Calculate the half-life (t½) by plotting the natural log of the remaining prodrug concentration against time.
3.3. Protocol 4: In Vitro Cytotoxicity Assay
This assay confirms that the prodrug is capable of releasing the active drug within a cellular context to exert its biological effect.
Procedure:
-
Plate a relevant cancer cell line (e.g., U-87 MG glioblastoma cells) in 96-well plates and allow them to adhere overnight.[4]
-
Treat the cells with serial dilutions of the parent drug and the prodrug. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate for a specified period (e.g., 24-72 hours).[4]
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for both the parent drug and the prodrug by fitting the dose-response data to a four-parameter logistic curve.
-
Interpretation: An active prodrug is expected to have an IC₅₀ value similar to that of the parent drug, indicating efficient cellular uptake and intracellular conversion. An inactive prodrug will have a much higher IC₅₀.
Part IV: Data Interpretation and Candidate Selection
After completing the in vitro evaluation, the data must be synthesized to select the most promising candidate for in vivo studies. The ideal prodrug candidate exhibits a "Goldilocks" profile: soluble and stable enough for formulation and absorption, but labile enough to rapidly convert to the active form upon entering systemic circulation or the target cell.
Caption: A decision-making flowchart for advancing prodrug candidates.
A successful prodrug candidate should demonstrate:
-
A significant increase in aqueous solubility compared to the parent compound.
-
Sufficient chemical stability at relevant physiological pH values to prevent premature degradation.
-
A plasma half-life that is short enough to ensure rapid conversion but long enough to allow for absorption and distribution.
-
In vitro potency in cell-based assays that is comparable to the parent drug, confirming its ability to act as a prodrug.
By systematically applying the design principles, synthetic strategies, and evaluation protocols outlined in this guide, researchers can efficiently develop and identify promising prodrugs of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, thereby unlocking the therapeutic potential of this important class of molecules.
References
-
Schenone, S., et al. (2011). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry. Available at: [Link]
-
Radi, M., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed. Available at: [Link]
-
Manasa, K., et al. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Pharmaceutical Methods. Available at: [Link]
-
Gouda, M. A., et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules. Available at: [Link]
-
Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. University of Siena Institutional Archive. Available at: [Link]
-
He, Z., et al. (2022). Development of Novel Anticancer Pyrazolopyrimidinones Targeting Glioblastoma. Chemistry & Biodiversity. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. usiena-air.unisi.it [usiena-air.unisi.it]
Application Notes and Protocols for Evaluating the Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Growing Potential of Pyrazolo[3,4-d]pyrimidines as Antimicrobial Agents
The pyrazolo[3,4-d]pyrimidine scaffold is a robust pharmacophore that has garnered significant attention in medicinal chemistry. As a bioisostere of naturally occurring purines, this heterocyclic system is adept at interacting with the ATP-binding sites of various enzymes, leading to a wide spectrum of biological activities.[1] While extensively investigated for their anticancer properties, particularly as kinase inhibitors, there is a burgeoning interest in their application as novel antimicrobial agents.[2][3] The dual functionality of some of these compounds as both anticancer and antibacterial agents presents a unique therapeutic opportunity, especially for immunocompromised patients who are susceptible to opportunistic infections.[2]
This guide provides a comprehensive experimental framework for researchers to systematically evaluate the antimicrobial efficacy of novel pyrazolo[3,4-d]pyrimidine derivatives. It moves beyond a simple recitation of steps to explain the underlying scientific rationale, ensuring that the generated data is both accurate and reliable. The protocols are designed as self-validating systems, incorporating essential quality control measures to meet rigorous scientific standards.
Scientific Rationale: Unraveling the Antimicrobial Mechanisms
Understanding the potential mechanisms of action is crucial for designing relevant assays and interpreting results. Pyrazolo[3,4-d]pyrimidines are thought to exert their antimicrobial effects through multiple pathways, making them versatile candidates for combating bacterial pathogens.
Inhibition of Bacterial Kinases
A primary mechanism of action for many pyrazolo[3,4-d]pyrimidines is the inhibition of protein kinases.[2] While initially studied in the context of human kinases, this activity is translatable to prokaryotic systems. Bacteria possess eukaryotic-like serine/threonine kinases (eSTKs) that are vital for various cellular processes, including cell wall metabolism and stress responses.[2]
A key target in this class is the PASTA (Penicillin-Binding Protein and Serine/Threonine Kinase Associated) domain-containing kinase, found in many bacteria, including the significant pathogen Staphylococcus aureus.[2] These kinases are involved in signaling pathways that regulate resistance to β-lactam antibiotics. By inhibiting these kinases, pyrazolo[3,4-d]pyrimidines can disrupt these signaling cascades, potentially re-sensitizing resistant bacteria to existing antibiotics like ampicillin.[2] This synergistic effect is a critical area of investigation.
Dihydrofolate Reductase (DHFR) Inhibition
Another well-documented target for this class of compounds is dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway.[4][5] This pathway is essential for the production of nucleotides and certain amino acids. Inhibition of bacterial DHFR effectively chokes off the supply of these essential building blocks, leading to a bacteriostatic or bactericidal effect.[4] This mechanism is analogous to that of the established antibiotic trimethoprim. The structural similarity of pyrazolo[3,4-d]pyrimidines to the pteridine ring of folic acid allows them to act as competitive inhibitors of DHFR.[5]
The following diagram illustrates the proposed primary mechanisms of action.
Caption: Proposed antimicrobial mechanisms of pyrazolo[3,4-d]pyrimidines.
Experimental Design: A Multi-Faceted Approach
A thorough evaluation of antimicrobial activity requires a tiered approach, moving from initial screening to quantitative assessment. This protocol outlines three key assays:
-
Agar Well Diffusion Assay: A preliminary qualitative screening method to quickly assess if a compound has any antimicrobial activity.
-
Broth Microdilution for Minimum Inhibitory Concentration (MIC): A quantitative method to determine the lowest concentration of a compound that inhibits visible bacterial growth.
-
Minimum Bactericidal Concentration (MBC) Assay: A follow-up to the MIC assay to determine the lowest concentration that kills the bacteria.
Core Considerations for Pyrazolo[3,4-d]pyrimidines
-
Solubility: Many pyrazolo[3,4-d]pyrimidine derivatives are hydrophobic and have poor aqueous solubility.[6][7] It is imperative to first dissolve the compounds in a suitable organic solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. The final concentration of DMSO in the assay medium should be kept low (ideally ≤1%) to avoid solvent-induced toxicity to the bacteria. A solvent toxicity control must always be included.
-
Compound Purity: Ensure that the synthesized compounds are of high purity, as impurities can lead to false-positive or confounding results.
The overall experimental workflow is depicted below.
Caption: Overall workflow for antimicrobial activity testing.
Protocol 1: Agar Well Diffusion Assay
This method provides a rapid preliminary assessment of antimicrobial activity. It is based on the diffusion of the test compound from a well through a solidified agar medium inoculated with a test microorganism.[6]
Materials
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter) or pipette tip
-
Test pyrazolo[3,4-d]pyrimidine compound(s)
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Negative control (solvent, e.g., DMSO)
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
Step-by-Step Methodology
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an overnight culture plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
-
Plate Inoculation:
-
Dip a sterile swab into the standardized bacterial suspension.
-
Press the swab against the inside of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate evenly in three directions, rotating the plate approximately 60 degrees between each swabbing to ensure uniform coverage.
-
-
Well Preparation and Loading:
-
Allow the inoculated plate to dry for 5-15 minutes.
-
Aseptically punch wells (6-8 mm diameter) into the agar.
-
Carefully add a fixed volume (e.g., 50-100 µL) of the pyrazolo[3,4-d]pyrimidine solution (at a known concentration) into a designated well.
-
Add the same volume of the positive control antibiotic and the negative (solvent) control into separate wells.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Result Measurement:
-
Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is absent) in millimeters (mm).
-
Interpretation
-
A zone of inhibition around the well containing the test compound indicates antimicrobial activity.
-
The solvent control should show no zone of inhibition.
-
The positive control should produce a zone of inhibition within its established quality control range.
Protocol 2: Broth Microdilution for MIC Determination
This is the gold-standard quantitative method for determining the minimum inhibitory concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8] This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9]
Materials
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Pyrazolo[3,4-d]pyrimidine stock solution (e.g., 1280 µg/mL in DMSO)
-
Positive control antibiotic stock solution
-
Standardized bacterial inoculum (prepared as in Protocol 1, then diluted)
-
Multichannel pipette
Step-by-Step Methodology
-
Plate Setup:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the pyrazolo[3,4-d]pyrimidine stock solution to well 1. This creates a 2x concentrated solution of the highest concentration to be tested.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.
-
This creates a concentration gradient from well 1 to well 10.
-
Well 11 serves as the growth control (contains CAMHB and bacteria, but no compound).
-
Well 12 serves as the sterility control (contains CAMHB only).
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland suspension of the test organism.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation. A typical dilution is 1:100.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a microplate reader.
-
The growth control (well 11) must show distinct turbidity.
-
The sterility control (well 12) must remain clear.
-
Protocol 3: Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Materials
-
Results from the MIC assay (the 96-well plate)
-
Sterile MHA plates
-
Sterile pipette and tips
Step-by-Step Methodology
-
Subculturing from MIC Plate:
-
Following the MIC reading, select the wells that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Aseptically take a small aliquot (e.g., 10 µL) from each of these clear wells.
-
Spot-plate or streak the aliquot onto a fresh MHA plate. Be sure to label each spot corresponding to the concentration from the MIC plate.
-
Also, plate an aliquot from the growth control well to confirm the viability of the bacteria.
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.
-
-
Reading the MBC:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU count compared to the initial inoculum count. Practically, it is often identified as the lowest concentration with no visible colony growth on the subculture plate.
-
System Validation: Quality Control
A protocol is only as reliable as its controls. To ensure the accuracy and reproducibility of these assays, specific quality control (QC) strains with known susceptibility profiles must be tested in parallel.[10]
| QC Strain | Organism Type | Rationale |
| Escherichia coli ATCC® 25922™ | Gram-negative | Standard for testing against Enterobacteriaceae. |
| Staphylococcus aureus ATCC® 25923™ | Gram-positive | Standard for testing against staphylococci. |
| Pseudomonas aeruginosa ATCC® 27853™ | Gram-negative | Standard for non-fermenting Gram-negative bacilli. |
| Enterococcus faecalis ATCC® 29212™ | Gram-positive | Standard for testing against enterococci. |
These strains should be tested against a standard reference antibiotic (e.g., ciprofloxacin, gentamicin, ampicillin) for which CLSI or EUCAST has established acceptable QC ranges for MIC values and inhibition zone diameters.[9][11] The results for the QC strains must fall within these established ranges for the experimental results of the test compounds to be considered valid.
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of the activity of different pyrazolo[3,4-d]pyrimidine derivatives.
Table 1: Representative Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| PPD-01 | S. aureus ATCC 25923 | 8 | 16 | 2 | Bactericidal |
| PPD-01 | E. coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
| PPD-02 | S. aureus ATCC 25923 | 16 | >128 | >8 | Bacteriostatic |
| PPD-02 | E. coli ATCC 25922 | 64 | >128 | >2 | Bacteriostatic |
| Ciprofloxacin | S. aureus ATCC 25923 | 0.25 | 0.5 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.03 | 2 | Bactericidal |
Disclaimer: The data above are for illustrative purposes only.
The MBC/MIC ratio is a key parameter for classifying the antimicrobial effect.
-
Bactericidal: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
-
Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is primarily bacteriostatic at the concentrations tested.
References
-
Russo, A., et al. (2020). Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors. Pharmaceuticals (Basel). Available at: [Link]
-
El-Sayed, M. A., et al. (2023). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. Molecules. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. RSC Advances. Available at: [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. Available at: [Link]
-
Microbiology Class (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available at: [Link]
-
Al-Ostath, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]
-
Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. Available at: [Link]
-
EUCAST (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]
-
National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]
-
Sbraccia, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Ang V., et al. (2021). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Pharmaceutics. Available at: [Link]
-
EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available at: [Link]
-
Public Health England. Quality Control of Antimicrobial Susceptibility Testing. Available at: [Link]
-
CLSI. M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
El-Sayed, M. A., et al. (2023). Disclosing New Insights on Pyrazolo[3,4- d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. PubMed. Available at: [Link]
-
Hällgren, A., et al. (2001). Quality Control Strains Used in Susceptibility Testing of Campylobacter spp. Journal of Clinical Microbiology. Available at: [Link]
-
EUCAST. MIC Determination. Available at: [Link]
-
Alanazi, A. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]
-
CHAIN. ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI). Available at: [Link]
-
Elsherif, M. A. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
HiMedia Laboratories. Multidrug-Resistant and Antimicrobial Testing Reference Strains. Available at: [Link]
-
CLSI. M100S - Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
Kumar, A., et al. (2022). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Bioorganic Chemistry. Available at: [Link]
-
Kahlmeter, G. (2020). 5 Guidance on the use of the EUCAST breakpoint table (Romanian). YouTube. Available at: [Link]
-
Wiegand, I., et al. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Evaluation of New Pyrazolo[3,4-d]pyrimidines Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 4. Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 10. microbiologyclass.net [microbiologyclass.net]
- 11. szu.gov.cz [szu.gov.cz]
high-throughput screening of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one analogs
An Application Note for Drug Discovery Professionals
Topic: High-Throughput Screening of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for numerous inhibitors of key enzymatic targets, particularly protein kinases.[1][2] This document provides a comprehensive, field-proven guide for designing and executing a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a library of pyrazolopyrimidinone analogs. We detail the principles of assay design, provide step-by-step protocols for a robust biochemical screen, and offer insights into data analysis, hit confirmation, and troubleshooting. The methodologies described herein are designed to ensure scientific rigor and generate high-quality, actionable data for advancing drug discovery programs.
PART 1: SCIENTIFIC RATIONALE AND ASSAY DESIGN
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Kinase-Targeted Framework
The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of the naturally occurring purine ring system.[2] This structural mimicry allows it to effectively compete with adenosine triphosphate (ATP) for binding to the catalytic site of a vast number of protein kinases. Protein kinases are a critical class of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][3] Consequently, they have become one of the most important classes of targets for drug discovery.[1] Analogs of the pyrazolo[3,4-d]pyrimidine scaffold have been successfully developed as potent inhibitors against a range of kinases, including CDK2, VEGFR-2, and Src/Abl, demonstrating significant anti-proliferative activity in various cancer cell lines.[4][5][6] The objective of an HTS campaign is to systematically and rapidly interrogate a library of novel analogs to discover new chemical entities with high potency and selectivity against a specific kinase of interest.
Assay Principle: Homogeneous Time-Resolved Fluorescence (HTRF)
For screening kinase inhibitors, a robust and HTS-compatible assay is paramount. We recommend a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a technology that offers high sensitivity, a broad dynamic range, and reduced interference from fluorescent compounds or light scatter.[3]
The assay quantifies kinase activity by detecting the phosphorylation of a specific substrate. The core components are:
-
The Kinase: The specific enzyme target of interest.
-
The Substrate: A peptide or protein substrate that is biotinylated.
-
ATP: The phosphate donor.
-
Detection Reagents:
-
A Europium (Eu³⁺) cryptate-labeled antibody that specifically recognizes the phosphorylated form of the substrate.
-
Streptavidin conjugated to an acceptor fluorophore (e.g., XL665).
-
When the kinase phosphorylates the biotinylated substrate, the phospho-specific antibody binds to the new epitope. This brings the Europium donor and the XL665 acceptor into close proximity (via the streptavidin-biotin interaction), resulting in Förster Resonance Energy Transfer (FRET). When excited at 320 nm, the Europium donor transfers energy to the acceptor, which then emits a specific, long-lived signal at 665 nm. The intensity of this signal is directly proportional to the amount of phosphorylated substrate, and thus, to the kinase activity. Inhibitors will disrupt this process, leading to a decrease in the HTRF signal.
Caption: Principle of the HTRF kinase inhibition assay.
PART 2: HTS PROTOCOLS AND METHODOLOGIES
Assay Development and Validation
Before embarking on a full-scale screen, the assay must be optimized and validated to ensure it is robust and reproducible.[7] This "pilot screen" phase is critical for establishing confidence in the data.[7]
Table 1: Key Assay Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale & Justification |
|---|---|---|
| Z'-factor | ≥ 0.5 | A Z'-factor between 0.5 and 1.0 indicates excellent separation between high and low controls, ensuring that hits can be reliably distinguished from noise.[8][9] |
| Signal-to-Background (S/B) | ≥ 5 | A sufficient dynamic range is required to detect varying levels of inhibition.[10] |
| Coefficient of Variation (%CV) | ≤ 15% | Low CV for both high and low controls indicates high precision and reproducibility of the assay measurements.[10] |
| DMSO Tolerance | No significant inhibition at final screening concentration (e.g., 1%) | Library compounds are stored in DMSO; the assay must be robust to the final solvent concentration to avoid false positives.[9] |
| ATP Concentration | Set at or near the Kₘ value | This ensures the assay is sensitive to ATP-competitive inhibitors, the likely mechanism for pyrazolopyrimidinone analogs.[3][11] |
Protocol 1: Primary HTS (Single-Point Screen)
Objective: To screen the entire library of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one analogs at a single, high concentration (e.g., 10 µM) to identify initial "hits".
Materials:
-
384-well low-volume, white assay plates
-
Acoustic liquid handler (e.g., Echo) or pin tool for compound transfer
-
Multichannel pipettes or automated liquid dispenser
-
HTRF-compatible plate reader
-
Reagents: Kinase, biotinylated substrate, ATP, HTRF detection reagents, assay buffer, known inhibitor (positive control), DMSO (negative control)
Step-by-Step Methodology:
-
Compound Plating (25 nL/well):
-
Using an acoustic liquid handler, transfer 25 nL of each library compound (typically 10 mM in DMSO) to the appropriate wells of a 384-well assay plate.
-
Transfer 25 nL of a known potent inhibitor (e.g., Staurosporine) for the positive control (maximum inhibition).
-
Transfer 25 nL of DMSO for the negative control (no inhibition).
-
-
Kinase/Substrate Addition (5 µL/well):
-
Prepare a 2X working solution of the kinase and biotinylated substrate in assay buffer.
-
Dispense 5 µL of this solution into each well of the assay plate.
-
Seal the plate and centrifuge briefly (e.g., 1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
-
Reaction Initiation (5 µL/well):
-
Prepare a 2X working solution of ATP in assay buffer.
-
Dispense 5 µL of the ATP solution to all wells to start the enzymatic reaction. The final volume is now 10 µL, and the final compound concentration is 10 µM.
-
Seal the plate, centrifuge briefly, and incubate for 60 minutes at room temperature.
-
-
Reaction Termination & Detection (10 µL/well):
-
Prepare a 2X working solution of the HTRF detection reagents (Eu-Ab and SA-XL665) in detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase reaction).
-
Dispense 10 µL of this solution into all wells. The final volume is now 20 µL.
-
Seal the plate, protect from light, and incubate for 60 minutes at room temperature to allow the detection signal to develop.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Protocol 2: Secondary HTS (Dose-Response Confirmation)
Objective: To confirm the activity of primary hits and determine their potency by generating a concentration-response curve and calculating the IC₅₀ value.
Methodology:
-
Hit Selection: Identify primary hits based on a predefined activity threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample wells).
-
Compound Plating: For each selected hit, create an 8-point, 3-fold serial dilution series in DMSO. Plate these dilutions into a fresh 384-well plate as described in the primary screen.
-
Assay Execution: Repeat the HTS assay procedure (steps 2-5 from Protocol 1) using the dose-response plates.
-
Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each confirmed hit.[12]
Sources
- 1. High-throughput screening for kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 4. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay development and high-throughput antiviral drug screening against Bluetongue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
Application Notes & Protocols for In Vivo Experimental Design: 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Authored by a Senior Application Scientist
Introduction: The Therapeutic Potential of the Pyrazolo[3,4-d]pyrimidine Scaffold
The compound 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one belongs to the pyrazolo[3,4-d]pyrimidine class of heterocyclic compounds. This scaffold is a bioisostere of naturally occurring purines, making it a privileged structure in medicinal chemistry.[1][2][3] Derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated a vast array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and central nervous system (CNS) modulating effects.[1][2][4]
The primary mechanism often associated with this scaffold is the competitive inhibition of ATP-binding sites on various protein kinases.[5][6] This has led to the development of potent inhibitors of key oncogenic targets such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and non-receptor tyrosine kinases like Src and Abl.[5][6][7][8] Given this mechanistic precedent, a robust preclinical in vivo evaluation of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is warranted to determine its therapeutic potential, likely as an anticancer agent.
This guide provides a comprehensive framework for the in vivo experimental design, outlining a logical progression from initial safety and pharmacokinetic assessments to rigorous efficacy studies in a relevant disease model.
Part 1: Pre-Pharmacokinetic and Toxicological Evaluation
Before proceeding to efficacy studies, it is critical to establish a preliminary safety and pharmacokinetic profile of the test compound. This initial phase is crucial for dose selection and ensuring animal welfare.
Acute Toxicity Assessment
The initial in vivo study should be an acute toxicity assessment to determine the maximum tolerated dose (MTD) and identify potential signs of toxicity. The OECD Test Guideline 423 (Acute Toxic Class Method) provides a standardized and ethical approach that minimizes animal usage.[9]
Protocol: Acute Oral Toxicity - Acute Toxic Class Method (Adapted from OECD 423)
-
Animal Model: Healthy, young adult (8-12 weeks old) nulliparous, non-pregnant female rodents (e.g., Sprague-Dawley rats or CD-1 mice). Females are often slightly more sensitive.[10]
-
Housing: Animals should be housed in controlled conditions (22 ± 3°C, 50-60% humidity, 12-hour light/dark cycle) with ad libitum access to standard laboratory diet and water.[9]
-
Dose Formulation: Prepare a homogenous formulation of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in sterile water). The selection of a vehicle should be based on the compound's solubility. Note that pyrazolopyrimidine derivatives can have poor aqueous solubility, which may necessitate formulation optimization.[6][11]
-
Procedure:
-
A stepwise procedure is used with 3 female animals per step.
-
Start with a dose of 300 mg/kg, administered by oral gavage.
-
Observe animals closely for the first 4 hours and then daily for 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, motor activity, and behavior). Record body weights on days 0, 7, and 14.
-
The outcome of the first step determines the next dose (either a lower dose of 50 mg/kg or a higher dose of 2000 mg/kg) according to the OECD 423 flowchart.
-
-
Endpoint: The primary endpoint is mortality. The study allows for the classification of the substance into a GHS (Globally Harmonized System) toxicity category.[9]
Dose Range-Finding Study
Following the acute toxicity study, a multi-dose study in a small cohort of animals will help refine the dose levels for subsequent pharmacokinetic and efficacy studies.
Protocol: 7-Day Dose Range-Finding Study
-
Animal Model: Use the same species and strain of rodent intended for the efficacy studies (e.g., immunodeficient mice for xenograft models).
-
Dosing: Administer three to five graded doses of the compound daily for 7 days. The dose levels should be selected based on the results of the acute toxicity study (e.g., 1/10th, 1/5th, and 1/2 of the MTD).
-
Observations: Monitor animals daily for clinical signs of toxicity, and record body weight daily. At the end of the study, collect blood for hematology and clinical chemistry analysis, and perform a gross necropsy.
-
Objective: To identify a range of doses that are well-tolerated and can be used for establishing a dose-response relationship in efficacy studies.
Part 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for designing an effective dosing regimen.
Pharmacokinetic (PK) Study
A PK study will determine key parameters such as bioavailability, half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax).
Protocol: Single-Dose Pharmacokinetic Study in Rodents
-
Animal Model: Male and female rodents (e.g., Sprague-Dawley rats).
-
Dosing:
-
Intravenous (IV) group: Administer a single low dose (e.g., 1-2 mg/kg) via tail vein injection to determine clearance and volume of distribution.
-
Oral (PO) group: Administer a single oral dose (e.g., 10-20 mg/kg) by gavage.
-
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Analysis: Process blood to plasma and analyze the concentration of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate PK parameters and determine oral bioavailability.
| Parameter | Description | Importance |
| Cmax | Maximum plasma concentration | Indicates the extent of absorption. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area under the curve | Represents total drug exposure over time. |
| t½ | Half-life | Determines dosing frequency. |
| F (%) | Bioavailability | Percentage of the oral dose that reaches systemic circulation. |
Table 1: Key Pharmacokinetic Parameters
Pharmacodynamic (PD) Study
A pharmacodynamic study is crucial to demonstrate that the compound engages with its intended target in vivo and elicits a biological response. Assuming a kinase inhibitory mechanism, this would involve measuring the phosphorylation status of the target kinase or its downstream substrates.
Protocol: In Vivo Target Engagement Study
-
Model: Tumor-bearing mice (e.g., human cancer cell line xenograft model).
-
Dosing: Administer a single dose of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one at a dose expected to achieve therapeutic concentrations based on PK data.
-
Tissue Collection: At various time points post-dose (e.g., 2, 6, 12, 24 hours), euthanize cohorts of animals and collect tumor and relevant tissues.
-
Analysis: Prepare tissue lysates and perform Western blotting or ELISA to measure the levels of the phosphorylated and total target protein (e.g., p-EGFR/Total EGFR, p-AKT/Total AKT).
-
Objective: To establish a relationship between drug concentration in the plasma/tumor and the inhibition of the target signaling pathway.
Figure 1: A logical workflow for the in vivo evaluation of a novel small molecule inhibitor.
Part 3: Efficacy Evaluation in a Disease Model
Based on the extensive literature on pyrazolo[3,4-d]pyrimidines as anticancer agents, a human tumor xenograft model is the most logical choice for the first efficacy study.[7][11][12]
Human Tumor Xenograft Model
This model involves the subcutaneous implantation of human cancer cells into immunodeficient mice. The choice of cell line should be based on in vitro data demonstrating sensitivity to 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and the known molecular targets of the pyrazolopyrimidine scaffold (e.g., a cell line with high EGFR expression or a PTEN-deficient background).[13]
Protocol: Subcutaneous Xenograft Efficacy Study
-
Animal Model: Immunodeficient mice (e.g., athymic Nude or NOD/SCID) aged 6-8 weeks.
-
Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., A549 for non-small cell lung cancer, HCT-116 for colon cancer) into the flank of each mouse.[5]
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (typically 8-10 mice per group) with similar mean tumor volumes.
-
Treatment Groups:
-
Group 1: Vehicle control (administered on the same schedule as the drug).
-
Group 2: 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (Low Dose).
-
Group 3: 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (High Dose).
-
Group 4: Positive control (a standard-of-care chemotherapy or targeted agent for the chosen cancer type).
-
-
Dosing: Administer the compound and controls via the determined route (e.g., oral gavage) and schedule (e.g., daily) for a specified duration (e.g., 21-28 days). The doses should be selected based on the dose-range finding study.
-
Monitoring and Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor body weight 2-3 times per week as an indicator of toxicity.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI).
-
At the end of the study, tumors can be harvested for pharmacodynamic analysis (as described in section 2.2).
-
Figure 2: Hypothesized mechanism of action targeting a receptor tyrosine kinase pathway.
Alternative Therapeutic Area: Inflammation
Should the anticancer activity be suboptimal, the known anti-inflammatory properties of the pyrazolopyrimidine scaffold present a viable alternative therapeutic avenue.[1][2]
Carrageenan-Induced Paw Edema Model
This is a classic and well-characterized model of acute inflammation used for screening potential anti-inflammatory drugs.[14][15]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Wistar or Sprague-Dawley rats (150-200g).
-
Dosing: Administer the vehicle, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (at various doses), or a positive control (e.g., Indomethacin) orally 1 hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16]
-
Endpoint: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. A significant reduction in paw volume indicates anti-inflammatory activity.[16]
Conclusion and Future Directions
This comprehensive in vivo experimental design provides a strategic path for evaluating the therapeutic potential of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The phased approach, beginning with safety and PK/PD studies before moving to efficacy models, ensures a data-driven and resource-efficient investigation. Positive results in these initial studies, particularly in a xenograft model, would provide a strong rationale for further preclinical development, including more complex orthotopic or patient-derived xenograft (PDX) models, and detailed toxicology studies in a second species.
References
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. PMC - NIH.
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. NIH.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
- Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC - NIH.
- Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. PubMed.
- Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air.
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH.
- Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH.
- Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. PubMed.
- Effect of phosphodiesterase-5 inhibitor, sildenafil (Viagra), in animal models of airways disease. PubMed.
- Advancements in small molecule drug design: A structural perspective. PMC - NIH.
- Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis. PMC - PubMed Central.
- In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in r
- 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. National Toxicology Program (NTP).
- Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience.
- An integrative assessment of phosphodiesterase 5 inhibition on cardiac function in heart failure. Research Explorer - The University of Manchester.
- In Vivo Anti-Inflammatory and Wound Healing Activity of Extracts and Micro-Aerogels of Bursera microphylla A. Gray. MDPI.
- Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules. Frontiers.
- In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO.
- 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
- Discovery of Novel Pyrazolopyrimidines as Potent, Selective, and Orally Bioavailable Inhibitors of ALK2. PMC - NIH.
- Full article: Synthesis and biological activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives: in silico approach. Taylor & Francis Online.
- Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model. ACS Publications.
- Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. [No Source Found].
- EVALUATION OF ANTI-INFLAMMATORY ACTIVITY THROUGH IN VITRO AND IN VIVO MODELS. [No Source Found].
- Optimization of the In Vivo Potency of Pyrazolopyrimidine MALT1 Protease Inhibitors by Reducing Metabolism and Increasing Potency in Whole Blood | Request PDF. ResearchGate.
- Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI.
- In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate.
- RECENT ADVANCES IN THE SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF PYRAZOLO[3,4-d]PYRIMIDINE DERIV
- Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors. Taylor & Francis.
- (a) Experimental design of in vivo experiment. Mice were divided into.... ResearchGate.
- OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure (2017). Umwelt-online.de.
- Targeting PI3Kβ-dependent cancer with a novel small molecule inhibitor, GT220. bioRxiv.
- OECD Acute Oral Toxicity Guidelines | PDF | Toxicity | Dose (Biochemistry). Scribd.
- OECD Test Guideline 425. National Toxicology Program (NTP).
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
Sources
- 1. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanobioletters.com [nanobioletters.com]
- 4. Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies [mdpi.com]
- 8. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. scribd.com [scribd.com]
- 11. usiena-air.unisi.it [usiena-air.unisi.it]
- 12. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. scielo.br [scielo.br]
- 15. mdpi.com [mdpi.com]
- 16. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in Inflammatory Models
Introduction: Targeting Inflammation with a Novel Pyrazolopyrimidine Scaffold
Chronic and acute inflammatory processes are the cornerstone of numerous debilitating diseases, ranging from autoimmune disorders like rheumatoid arthritis to neurodegenerative conditions. The search for novel, effective, and safe anti-inflammatory agents is a paramount objective in drug discovery. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including potent anti-inflammatory effects.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one , a specific derivative of this promising class of compounds, in relevant in vitro and in vivo inflammatory models.
While extensive research has been conducted on various substituted pyrazolo[3,4-d]pyrimidines, this application note will extrapolate from the established mechanisms of closely related analogs to propose a robust framework for evaluating the anti-inflammatory potential of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. The protocols herein are designed to be self-validating, providing a clear path to generating reproducible and meaningful data.
Hypothesized Mechanism of Action: A Multi-Pronged Anti-Inflammatory Approach
Based on the current body of literature for the pyrazolo[3,4-d]pyrimidine class, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling pathways and enzymatic activities that are central to the inflammatory cascade.
The primary proposed mechanisms include:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many pyrazolopyrimidine derivatives have demonstrated the ability to inhibit COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[3][4][5]
-
Suppression of Pro-Inflammatory Cytokines: The compound is expected to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). This is a common feature of anti-inflammatory pyrazolopyrimidines.[6][7]
-
Modulation of the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of the inflammatory response. Several pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit NF-κB activation, thereby downregulating the expression of numerous pro-inflammatory genes.[2][8]
-
Inhibition of Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK pathways (including p38, JNK, and ERK) are crucial for the production of inflammatory mediators. Inhibition of these pathways is another potential mechanism of action.[6][9]
The following diagram illustrates the hypothesized signaling pathways targeted by 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Caption: Hypothesized anti-inflammatory mechanism of action.
In Vitro Application: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated Macrophages
This protocol details the use of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one to assess its anti-inflammatory effects on lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 or J774A.1 cell lines).
Experimental Rationale
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages through Toll-like receptor 4 (TLR4), leading to the production of pro-inflammatory mediators. This model is a standard and robust method for the initial screening of potential anti-inflammatory compounds.
Experimental Workflow
Caption: In vitro experimental workflow.
Detailed Protocol
-
Cell Seeding:
-
Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should be ≤ 0.1%.
-
Remove the old medium from the cells and replace it with the medium containing the compound or vehicle (DMSO).
-
Incubate for 1 hour.
-
-
LPS Stimulation:
-
Add LPS to each well to a final concentration of 100 ng/mL (except for the negative control group).
-
Incubate for 24 hours.
-
-
Sample Collection and Analysis:
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the supernatant for cytokine and nitric oxide analysis.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer for protein analysis.
-
Nitric Oxide (NO) Assay: Measure the accumulation of nitrite in the supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits.
-
Western Blot Analysis: Analyze the expression of iNOS, COX-2, and phosphorylated NF-κB p65 in the cell lysates.
-
Experimental Groups and Controls
| Group | Treatment | Purpose |
| Negative Control | Vehicle (DMSO) | Baseline levels of inflammatory mediators |
| Positive Control | Vehicle (DMSO) + LPS | Maximal inflammatory response |
| Compound | Compound + LPS | To assess the inhibitory effect of the compound |
| Compound Control | Compound alone | To assess the intrinsic effect of the compound on the cells |
In Vivo Application: Evaluation in a Murine Model of Collagen-Induced Arthritis (CIA)
This protocol outlines the procedure for evaluating the therapeutic efficacy of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in a collagen-induced arthritis (CIA) mouse model, a widely used preclinical model for rheumatoid arthritis.[4][9]
Experimental Rationale
The CIA model in mice shares many immunological and pathological features with human rheumatoid arthritis, making it a suitable model for testing the in vivo efficacy of potential anti-arthritic drugs.[5]
Experimental Workflow
Sources
- 1. Novel pyrazolopyrimidine derivatives targeting COXs and iNOS enzymes; design, synthesis and biological evaluation as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and pharmacological evaluation of pyrazolopyrimidopyrimidine derivatives: anti-inflammatory agents with gastroprotective effect in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 6. A Novel Pyrazolo[3,4-d]pyrimidine Induces Heme Oxygenase-1 and Exerts Anti-Inflammatory and Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From imidazoles to pyrimidines: new inhibitors of cytokine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Effects of a Novel Nuclear Factor- κ B Inhibitory Derivative Derived from Pyrazolo[3,4- d]Pyrimidine in Three Inflammation Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Welcome to the technical support guide for the synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic scaffold. As a bioisostere of purine, this pyrazolopyrimidine core is a cornerstone in the development of various kinase inhibitors and other therapeutic agents.[1] This guide provides field-proven insights, detailed protocols, and data-driven troubleshooting to ensure the success of your synthesis.
Core Synthesis Pathway: An Overview
The most reliable and widely adopted method for synthesizing the pyrazolo[3,4-d]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole derivative. For our target molecule, the key starting material is ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate . The synthesis is typically achieved through a one-pot reaction where the pyrimidine ring is formed by condensation with a suitable one-carbon source, such as formamide or by a two-step process involving an intermediate.
The general mechanism involves the nucleophilic attack of the exocyclic amino group of the pyrazole onto an electrophilic carbon, followed by an intramolecular cyclization and dehydration/elimination to form the fused aromatic system.
Caption: General synthesis workflow for the target molecule.
Detailed Experimental Protocol (Baseline)
This protocol serves as a standard starting point for the synthesis. Subsequent sections will address how to troubleshoot deviations from the expected outcome.
Reaction: Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (1.0 eq) is heated in an excess of formamide (acting as both reagent and solvent) at 180-200 °C for 4-6 hours.
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (e.g., 5 g, 25.3 mmol).
-
Add an excess of formamide (e.g., 50 mL).
-
Heat the reaction mixture to 180-200 °C in an oil bath.
-
Maintain this temperature and stir for 4-6 hours. Monitor the reaction progress periodically using Thin Layer Chromatography (TLC) (e.g., Mobile Phase: 10% Methanol in Dichloromethane). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice or cold water (e.g., 200 mL) with stirring.
-
The crude product should precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual formamide.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a series of questions that directly address problems you may encounter during the synthesis.
Q1: My reaction yield is very low (<40%). What are the potential causes and how can I improve it?
Low yield is the most common issue, often stemming from several factors. Systematically investigating the cause is key.
Caption: Workflow for diagnosing and solving low reaction yield.
Causality & Solutions:
-
Incomplete Reaction: The cyclocondensation may be sluggish.
-
Solution 1: Optimize Reaction Conditions. The temperature and reaction time are critical. If the reaction is slow, consider extending the time or carefully increasing the temperature. However, be mindful that excessively high temperatures can lead to decomposition. Monitoring by TLC is essential to find the optimal endpoint.
-
Solution 2: Catalysis. While the formamide route often proceeds thermally, other variations of this cyclization benefit from a catalyst. For reactions involving different cyclizing agents, a catalytic amount of a strong acid (like sulfuric acid in acetic acid) can protonate the carbonyl, making it more electrophilic and accelerating the reaction.
-
Solution 3: Microwave-Assisted Synthesis. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating that minimizes the formation of thermal degradation byproducts.[2][3]
-
-
Side Reactions or Degradation: The desired product or starting materials may be degrading under the harsh reaction conditions.
-
Solution: Purity of Starting Materials. Impurities in the starting aminopyrazole can lead to competing side reactions. Ensure the purity of your starting materials using techniques like NMR or melting point analysis before beginning the reaction.
-
-
Product Loss During Work-up/Purification:
-
Solution: Optimize Isolation. The product may have some solubility in the aqueous work-up solution. Ensure the solution is sufficiently cold before filtration to maximize precipitation. During recrystallization, avoid using an excessive amount of solvent, as this will reduce recovery.
-
Q2: I am observing multiple spots on my TLC, suggesting impurity formation. How can I improve selectivity?
The formation of multiple products is a common challenge, especially when side reactions are possible.
Causality & Solutions:
-
Side Products from Impurities: As mentioned above, impure starting materials are a primary cause of unexpected side products.
-
Solution: Re-purify Reactants. Purify the starting aminopyrazole and ensure the formamide (or other reagents) is of high quality.
-
-
Formation of Regioisomers: This is a frequent issue in pyrazolopyrimidine synthesis when using unsymmetrical starting materials. While the specified 1,3-dimethylpyrazole precursor is less prone to this, it's a critical concept.
-
Solution: Control Reaction Conditions. The regioselectivity of cyclocondensation can be influenced by temperature and the catalyst. Milder conditions sometimes favor the formation of a specific isomer.
-
-
Incomplete Cyclization: An intermediate N-formyl derivative may be present.
-
Solution: Drive the Reaction to Completion. Ensure the reaction is heated for a sufficient duration at the optimal temperature to ensure the final cyclization and dehydration step is completed.
-
Q3: The reaction is not going to completion, even after 8+ hours. What should I do?
A stalled reaction indicates that the activation energy barrier is not being overcome or that an equilibrium has been reached.
Causality & Solutions:
-
Insufficient Temperature: The reaction may require more thermal energy.
-
Solution: Gradual Temperature Increase. Cautiously increase the reaction temperature by 10-15 °C and monitor the progress by TLC.
-
-
Reversible Reaction/Byproduct Inhibition: The accumulation of byproducts like water or ethanol can slow or stop the reaction.
-
Solution: Remove Byproducts. In syntheses that generate water or alcohol, using a Dean-Stark trap or adding molecular sieves can help drive the reaction forward by removing these byproducts from the reaction medium.
-
Frequently Asked Questions (FAQs)
-
What is the best solvent for this reaction? For the specific conversion of ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate to the pyrazolopyrimidinone, using formamide as both the reagent and solvent is highly effective. In related syntheses, acetic acid is also very common as it can function as both a solvent and an acid catalyst. High-boiling point solvents like dioxane are also used, particularly in reactions requiring dry HCl gas.[2]
| Solvent | Typical Temperature (°C) | Role | Common Yield Range |
| Formamide | 180-200 | Reagent & Solvent | Good to Excellent |
| Acetic Acid | 110-120 (Reflux) | Solvent & Catalyst | Moderate to Good |
| Dioxane | 101 (Reflux) | Solvent | Variable, often needs catalyst |
-
How critical is it to maintain anhydrous (dry) conditions? For cyclocondensation reactions that produce water, removing it can shift the equilibrium toward the product. However, for the formamide synthesis, which proceeds at high temperatures, the removal of water is less of a procedural concern as it's driven off by the heat. In other cyclizations, particularly those at lower temperatures or sensitive to hydrolysis, maintaining anhydrous conditions is more critical.
-
I don't have formamide. Can I use ethyl formate and a base? Yes, this is an alternative route. Reacting the aminopyrazole with ethyl formate in the presence of a base like sodium ethoxide can form the pyrimidinone ring. The reaction conditions, such as temperature and solvent (typically ethanol), would need to be optimized. This method may offer milder conditions than refluxing in formamide.
References
- BenchChem. (n.d.). Troubleshooting cyclocondensation reactions for pyrazolo[1,5-a]pyrimidine synthesis.
-
Sureja, D. K., Dholakia, S. P., & Vadalia, K. R. (2017). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Applied Pharmaceutical Science, 7(5), 183-189. Retrieved from [Link]
-
Al-Sanea, M. M., & Abdel-Aziz, H. A. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1899-1922. Retrieved from [Link]
- Ismail, M. F., et al. (2009). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Archiv der Pharmazie, 342(9), 538-544.
-
Kravchenko, D. V., et al. (2007). Cyclocondensation Reactions of 5-Aminopyrazoles, Pyruvic Acids and Aldehydes. Multicomponent Approaches to Pyrazolopyridines and Related Products. Tetrahedron, 63(5), 1229-1242. Retrieved from [Link]
-
Ahmed, S. A., Elgendy, H. S., & Younis, W. O. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. International Journal of Advanced Research, 2(7), 474-564. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2020). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1636-1653. Retrieved from [Link]
Sources
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and related pyrazolopyrimidine scaffolds. This guide provides in-depth troubleshooting protocols and answers to frequently asked questions (FAQs) to address the significant challenge of poor aqueous solubility inherent to this class of compounds.
The pyrazolo[3,4-d]pyrimidine core is a prevalent scaffold in modern drug discovery, particularly for the development of protein kinase inhibitors.[1][2][3] While often exhibiting high potency, their hydrophobic and planar nature frequently leads to poor solubility in the aqueous buffers and media required for biological assays, creating a major obstacle for accurate and reproducible experimentation.[4][5] This guide is designed to provide a systematic approach to overcoming this critical hurdle.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered in the lab.
Q1: My 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one won't dissolve in my aqueous assay buffer. Why is this happening?
A1: The low aqueous solubility of this compound is due to its molecular structure. It is a predominantly hydrophobic, aromatic heterocyclic compound. Such molecules have a high crystal lattice energy and lack sufficient polar functional groups to form favorable interactions with water molecules.[4] Consequently, they are much more soluble in organic solvents than in polar, aqueous environments like PBS, Tris buffer, or cell culture media.
Q2: I dissolved the compound in 100% DMSO to make a stock solution, but it immediately turned cloudy or precipitated when I diluted it into my cell culture medium. What's wrong?
A2: This is a classic and extremely common phenomenon known as "antisolvent precipitation" or "DMSO shock." While the compound is highly soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO), the final assay medium is aqueous.[6] When a small volume of the concentrated DMSO stock is introduced into the large volume of aqueous buffer, the DMSO rapidly disperses, and the local solvent environment around the compound molecules abruptly changes from organic to aqueous. The compound is no longer soluble in this new environment and crashes out of solution, forming a fine precipitate or colloidal suspension.[7]
Q3: What are the immediate signs of a solubility problem in my experiment?
A3: Be vigilant for the following indicators, which suggest your compound is not fully solubilized:
-
Visible Precipitate: You may see cloudiness, turbidity, or distinct particles in your wells or tubes after dilution.
-
Inconsistent Results: Poor reproducibility and high variability between experimental replicates are hallmark signs of solubility issues. If the compound is not homogenously dissolved, different wells will receive different effective concentrations.
-
Non-linear Dose-Response Curves: A dose-response curve that is flat or behaves erratically at higher concentrations often points to the compound precipitating at its limit of solubility.
-
Adsorption to Plastics: Hydrophobic compounds are known to stick to the surfaces of plastic labware (e.g., microplates, pipette tips), which lowers the actual concentration in your assay medium.
Q4: What is the maximum concentration of DMSO my cells can tolerate in a cell-based assay?
A4: This is a critical parameter that varies between cell lines. However, a general guideline is to keep the final concentration of DMSO as low as possible to avoid solvent-induced artifacts or toxicity.
-
≤ 0.1% (v/v): Generally considered safe for most cell lines, including sensitive primary cells.
-
0.1% - 0.5% (v/v): Tolerated by many robust and immortalized cancer cell lines.
-
> 0.5% (v/v): High risk of inducing cellular stress, affecting membrane integrity, altering gene expression, or causing direct toxicity. Crucially, you must always include a "vehicle control" in your experiments (e.g., cells treated with the same final concentration of DMSO without the compound) to ensure that any observed effects are due to your compound and not the solvent.
Troubleshooting & Optimization Workflows
When facing solubility issues, a systematic approach is more effective than random trial-and-error. The following workflows provide a logical progression from simple optimization to more advanced formulation strategies.
Workflow 1: Systematic Solubility Assessment
The first step is to quantitatively determine the solubility limit in your specific assay medium. This foundational experiment will guide all subsequent formulation efforts.
Objective: To find the highest concentration of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one that remains soluble in the final assay buffer when introduced from a DMSO stock.
Protocol: Kinetic Solubility Assessment via Turbidimetry
-
Prepare Stock Solution: Accurately weigh and dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 20 mM). Ensure it is fully dissolved, using gentle warming (37°C) or brief sonication if necessary.[7]
-
Serial Dilution in DMSO: In a 96-well plate (polypropylene is preferred to minimize adsorption), create a 2-fold serial dilution of your DMSO stock solution in DMSO. This creates a range of concentrations (e.g., 20 mM down to ~10 µM).
-
Dilution into Assay Buffer: In a separate clear, flat-bottom 96-well assay plate, add your final aqueous assay buffer to each well (e.g., 198 µL).
-
Transfer: Quickly transfer a small, fixed volume (e.g., 2 µL) from the DMSO dilution plate into the corresponding wells of the aqueous plate. This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation & Measurement: Immediately place the plate into a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm or higher) where the compound itself does not absorb.[7] Measure the absorbance (turbidity) every 2 minutes for 30-60 minutes.
-
Data Analysis: Plot the final absorbance reading against the compound concentration. The concentration at which the absorbance begins to sharply increase above the baseline is the kinetic solubility limit. Data below this concentration can be considered reliable.
Visualization: Troubleshooting Decision Workflow
The following diagram outlines a logical path for addressing solubility issues, starting from the initial observation of precipitation.
Caption: Decision tree for troubleshooting compound solubility.
Workflow 2: Employing Co-solvents to Enhance Solubility
If optimizing the DMSO concentration is insufficient, the next step is to use a co-solvent. Co-solvents are water-miscible organic solvents that, when added to the aqueous medium, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[8][9]
Objective: To identify a suitable co-solvent system that maintains compound solubility at the desired concentration without compromising experimental integrity.
Commonly Used Co-solvents in Biological Assays:
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG-400)
-
N,N-Dimethylformamide (DMF) - Use with caution due to higher toxicity.
Protocol: Co-Solvent Screening
-
Prepare Co-Solvent Buffers: Create a set of your primary assay buffers, each containing a fixed percentage of a co-solvent. For example, prepare Buffer + 5% Ethanol, Buffer + 5% PG, and Buffer + 5% PEG-400.
-
Assess Co-Solvent Tolerance (Critical): Before testing compound solubility, you must confirm that your cells or assay components (e.g., enzymes, antibodies) can tolerate these co-solvent buffers. Run vehicle controls with the co-solvent buffers alone to check for effects on cell viability or assay signal.
-
Repeat Solubility Assessment: Using the co-solvent buffer that was best tolerated, repeat the "Kinetic Solubility Assessment via Turbidimetry" protocol described in Workflow 1.
-
Compare Results: Plot the solubility curves for each condition (buffer alone vs. buffer + co-solvent) to determine if the co-solvent improved the solubility limit.
Data Presentation: Properties of Common Solvents
The table below provides a quick reference for solvents commonly used in preparing stock solutions and formulations.
| Solvent | Molar Mass ( g/mol ) | Boiling Point (°C) | Dielectric Constant | Notes |
| Water | 18.02 | 100.0 | 80.1 | The universal biological solvent; polar protic. |
| DMSO | 78.13 | 189.0 | 47.2 | Excellent solubilizing power; polar aprotic.[10] |
| Ethanol | 46.07 | 78.4 | 24.5 | Common co-solvent; polar protic. |
| PEG-400 | ~400 | >200 | 12.5 | Low-toxicity polymer often used in formulations. |
| Propylene Glycol | 76.09 | 188.2 | 32.0 | Common vehicle for drug formulations. |
Advanced Strategies & Considerations
If the above workflows do not yield sufficient solubility for your required experimental concentrations, more advanced formulation techniques may be necessary. These often require specialized expertise.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming an inclusion complex that has significantly improved aqueous solubility. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.
-
Amorphous Solid Dispersions: This technique involves dispersing the compound in an amorphous state within a hydrophilic polymer matrix (e.g., PVP, HPMC).[11][12] This prevents the molecule from forming a stable crystal lattice, which greatly enhances its dissolution rate and apparent solubility.[5][13]
-
Prodrug Synthesis: A chemical modification strategy where a hydrophilic promoiety is attached to the parent drug.[14] This moiety is designed to be cleaved in vitro or in vivo to release the active compound. This is a powerful but resource-intensive approach.
Visualization: Stock Solution Preparation & Dilution Workflow
This diagram illustrates the standard process of preparing a compound for a biological assay and highlights the critical point where precipitation can occur.
Caption: Workflow of stock solution preparation and the precipitation issue.
References
-
Gargiulo, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Gargiulo, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4‑d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Figshare. Available at: [Link]
-
Wann,agat, J., et al. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Journal of Medicinal Chemistry. Available at: [Link]
-
Gargiulo, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Gargiulo, M., et al. (2018). (PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. Available at: [Link]
-
Pharmapproach. (2023). Co-solvency and anti-solvent method for the solubility enhancement. Pharmapproach. Available at: [Link]
-
Patel, T., et al. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Pharmaceutical Investigation. Available at: [Link]
-
Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Williams, C. L., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Various Authors. (2013). How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. Available at: [Link]
-
Wikipedia Contributors. (2024). Dimethyl sulfoxide. Wikipedia. Available at: [Link]
-
Kou, D., et al. (2022). Dissolution Method Troubleshooting. AAPS PharmSciTech. Available at: [Link]
-
Kanakubo, M., et al. (2003). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. Available at: [Link]
-
Reddit Community. (2022). How to tackle compound solubility issue. Reddit. Available at: [Link]
-
Sussex Drug Discovery Centre. (2014). Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. Available at: [Link]
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. Available at: [Link]
-
Verma, M. (2016). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Journal of Drug Discovery and Therapeutics. Available at: [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Available at: [Link]
-
Parang, K., & Sun, G. (2004). Design strategies for protein kinase inhibitors. Current Opinion in Drug Discovery & Development. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo(3,4-d)pyrimidine. PubChem Compound Database. Available at: [Link]
-
Wang, W., et al. (2020). Medicinal Chemistry Strategies for the Development of Kinase Inhibitors Targeting Point Mutations. Journal of Medicinal Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem Compound Database. Available at: [Link]
-
Ivasiv, V., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]
-
Ivasiv, V., et al. (2019). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]
-
Sangani, C. B., et al. (2014). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Iovenitti, G., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Molecules. Available at: [Link]
-
Ibrahim, D. A. (2020). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][5][15]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. Available at: [Link]
-
Palazzolo, S., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of Medicinal Chemistry. Available at: [Link]
-
Various Authors. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: A review. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazolo[3,4-d]pyrimidin-4-one deriv. 4k. PubChem Compound Database. Available at: [Link]
Sources
- 1. Design strategies for protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 4. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. jddt.in [jddt.in]
- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 11. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. usiena-air.unisi.it [usiena-air.unisi.it]
- 15. figshare.com [figshare.com]
Technical Support Center: Stability of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in Solution
Introduction
The 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold is a member of the pyrazolopyrimidine class of heterocyclic compounds. This structural class is of significant interest in drug discovery and chemical biology, with derivatives showing activity as inhibitors of various protein kinases and other enzymes.[1][2][3] However, like many heterocyclic compounds, pyrazolopyrimidines can present challenges related to their physicochemical properties, particularly aqueous solubility and stability in experimental media.[4][5]
This technical guide serves as a centralized resource for researchers working with 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. It provides practical, experience-driven advice through a series of frequently asked questions and detailed troubleshooting guides. The protocols and recommendations herein are designed to be self-validating systems, helping you identify and mitigate potential stability issues to ensure the integrity and reproducibility of your experimental results. While public data on this specific molecule is limited, this guide synthesizes information from closely related analogs and fundamental principles of chemical stability.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing initial stock solutions?
Due to the planar, aromatic nature of the pyrazolopyrimidine core, the aqueous solubility of this compound class is often low.[4][5] For initial solubilization, a high-purity, anhydrous polar aprotic solvent is recommended.
-
Primary Recommendation: Dimethyl sulfoxide (DMSO).
-
Alternatives: N,N-Dimethylformamide (DMF), 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).
Prepare a high-concentration stock solution (e.g., 10-50 mM) in one of these solvents. This stock can then be serially diluted into aqueous buffers for working solutions. Always ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) and consistent across all experimental conditions, including vehicle controls.
Q2: How should I properly store stock and working solutions to ensure long-term stability?
Improper storage is a common source of compound degradation. To maintain the chemical integrity of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one:
-
Stock Solutions (in DMSO/DMF):
-
Temperature: Store at -20°C or -80°C for long-term storage.
-
Aliquoting: Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation and cause the compound to fall out of solution.
-
Protection: Store in amber vials or wrap clear vials in foil to protect from light.
-
-
Aqueous Working Solutions:
-
Preparation: It is strongly recommended to prepare fresh aqueous working solutions daily from the frozen stock.
-
Storage: If short-term storage is unavoidable, keep solutions on ice and protected from light for the duration of the experiment. Do not store aqueous solutions for extended periods unless you have empirically validated their stability.
-
Q3: Is this compound likely to be stable in aqueous buffers for cell-based assays?
Stability in aqueous media is not guaranteed and is highly dependent on pH, temperature, and buffer composition. The pyrimidinone ring contains an amide-like lactam functionality, which can be susceptible to hydrolysis under acidic or basic conditions.[6] Preliminary stability testing in your specific assay buffer (e.g., DMEM, PBS) at the experimental temperature (e.g., 37°C) is critical for data integrity.
Q4: What are the primary modes of degradation I should be concerned about?
Based on the structure and properties of related compounds, the primary stability risks are:
-
Hydrolysis: Cleavage of the pyrimidinone ring, particularly at non-neutral pH.[7]
-
Photodecomposition: Degradation upon exposure to light, a common issue for aromatic heterocyclic systems.[7][8] All handling should be done with minimal light exposure.
-
Oxidation: While potentially less common, the electron-rich rings can be susceptible to oxidation, especially in the presence of reactive oxygen species or metal ions in the buffer.[7]
Section 2: Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter. The following workflow provides a logical approach to diagnosing instability.
Caption: Troubleshooting workflow for diagnosing compound instability.
Issue 1: My compound precipitated out of my aqueous working solution.
-
Probable Causes:
-
Low Aqueous Solubility: The fundamental issue for many pyrazolopyrimidines is poor solubility in water.[4] You may have exceeded the compound's solubility limit in your final buffer.
-
Buffer Incompatibility: High salt concentrations or certain buffer components can decrease the solubility of organic compounds (a "salting-out" effect).
-
Incorrect pH: The compound's ionization state can change with pH, drastically affecting solubility.
-
-
Solutions & Validations:
-
Reduce Final Concentration: Determine if a lower concentration is still effective in your assay.
-
Increase Co-Solvent: Cautiously increase the percentage of DMSO or add another biocompatible solvent like ethanol, but always validate the new vehicle concentration for off-target effects.
-
Gentle Warming & Sonication: Briefly warming the solution to 37°C or sonicating can help dissolve the compound, but be aware that heat can also accelerate degradation.[7]
-
Perform a Solubility Assessment: Before extensive testing, use Protocol 3.1 to determine the compound's approximate solubility in your key experimental buffers.
-
Issue 2: I'm observing a gradual loss of potency or a decrease in concentration over the course of my experiment.
-
Probable Causes:
-
pH-Dependent Hydrolysis: The compound is likely degrading in the aqueous buffer at the experimental temperature. The rate of this degradation is often pH-dependent.
-
Photodegradation: If the experiment is conducted under ambient light (e.g., on a lab bench, in a non-opaque plate), light-induced degradation may be occurring.[8]
-
Adsorption: The compound may be adsorbing to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in solution.
-
-
Solutions & Validations:
-
pH Stability Study: Use Protocol 3.2 to quantify the rate of degradation at different pH values. This will inform the optimal pH range for your experiments and help you establish a time window within which the compound is stable.
-
Photostability Study: Follow the principles in Protocol 3.3 to determine if light protection is necessary. Compare the degradation of a sample exposed to light with a foil-wrapped control.
-
Mitigate Adsorption: Consider using low-adhesion plasticware or including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffers, if compatible with your assay.
-
Issue 3: My HPLC/LC-MS analysis shows new, unexpected peaks appearing over time.
-
Probable Causes:
-
Formation of Degradants: These new peaks are likely degradation products resulting from hydrolysis, oxidation, or photolysis.
-
Metabolic Instability: In cell-based assays, the new peaks could be metabolites formed by cellular enzymes like cytochrome P450s.[9]
-
-
Solutions & Validations:
-
Characterize Degradants: Use LC-MS/MS to determine the mass of the new peaks. This can provide clues to the degradation pathway (e.g., a +16 Da shift suggests oxidation; a loss of a methyl group suggests N-dealkylation).
-
Compare to Forced Degradation: Run forced degradation studies (e.g., treating with 0.1 M HCl, 0.1 M NaOH, or 3% H₂O₂) and compare the resulting HPLC chromatograms to your experimental samples. This can help identify the nature of the degradants.
-
Microsome Stability Assay: To investigate metabolic instability, perform an assay with human or rat liver microsomes to see if the same peaks are generated.[9]
-
Section 3: Protocols for Stability Assessment
These protocols provide a framework for systematically evaluating the stability of your compound.
Caption: Experimental workflow for a pH-dependent stability study.
Protocol 3.1: Preliminary Solubility Assessment
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a clear microcentrifuge tube, add 99 µL of your target aqueous buffer (e.g., PBS, pH 7.4).
-
Add 1 µL of the 10 mM DMSO stock to the buffer to achieve a final concentration of 100 µM (and 1% DMSO).
-
Vortex briefly.
-
Incubate at room temperature for 1 hour.
-
Visually inspect the solution against a dark background for any signs of cloudiness, precipitate, or crystals.
-
If the solution remains clear, the compound is likely soluble at that concentration. If not, repeat with a lower target concentration.
Protocol 3.2: pH-Dependent Hydrolysis Study
-
Buffer Preparation: Prepare a set of buffers covering an acidic, neutral, and basic pH range (e.g., 100 mM Citrate pH 4.0, 100 mM Phosphate pH 7.4, 100 mM Borate pH 9.0).
-
Sample Preparation: For each pH, dilute the 10 mM DMSO stock solution into the pre-warmed (37°C) buffer to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤1%.
-
Incubation: Incubate all samples in a water bath or incubator at 37°C. Protect all tubes from light with aluminum foil.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the degradation by diluting the aliquot 1:1 with cold acetonitrile (ACN) or another suitable organic solvent. This stops the reaction and precipitates buffer salts.
-
Analysis: Centrifuge the quenched samples to pellet any precipitate. Analyze the supernatant by a validated reverse-phase HPLC-UV method.
-
Calculation: Determine the peak area of the parent compound at each time point. Calculate the percentage of compound remaining relative to the T=0 time point.
Protocol 3.3: Photostability Evaluation (ICH Q1B Aligned)
-
Sample Preparation: Prepare two sets of solutions of the compound in a transparent solvent (e.g., 50:50 ACN:water) in clear glass vials. The concentration should be chosen to give a good signal in your analytical method.
-
Light Exposure:
-
Test Sample: Place one set of vials in a photostability chamber, exposing them to a light source that conforms to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[8]
-
Control Sample: Tightly wrap the second set of vials in aluminum foil and place them in the same chamber to serve as dark controls.
-
-
Analysis: After the exposure period, analyze both the test and control samples by HPLC-UV.
-
Evaluation: Compare the chromatograms. A significant loss of the parent peak and/or the appearance of new peaks in the light-exposed sample compared to the dark control indicates photosensitivity.
Protocol 3.4: Freeze-Thaw Stability Study
-
Prepare aliquots of the compound in your chosen stock solvent (e.g., DMSO) and in a key aqueous buffer.
-
Analyze a T=0 sample immediately.
-
Freeze the remaining aliquots at -20°C or -80°C for 24 hours.
-
Thaw the aliquots completely at room temperature. This completes one cycle.
-
Analyze one aliquot.
-
Repeat the freeze-thaw process for a total of 3-5 cycles, analyzing a sample after each cycle.
-
A significant decrease in the parent compound concentration indicates instability to freeze-thaw cycles.
Section 4: Data Interpretation
Summarize quantitative data in tables for clear comparison and interpretation.
Table 1: Example Data Summary for a pH Stability Study
| Time (hours) | % Remaining (pH 4.0) | % Remaining (pH 7.4) | % Remaining (pH 9.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 1 | 99.5 | 99.8 | 94.2 |
| 2 | 98.9 | 99.5 | 88.1 |
| 4 | 97.5 | 99.1 | 75.6 |
| 8 | 94.2 | 98.0 | 55.9 |
| 24 | 81.0 | 95.3 | 15.2 |
This example data illustrates a compound that is relatively stable at neutral and mildly acidic pH but degrades rapidly under basic conditions.
References
-
Seela, F., & Rosemeyer, H. (2000). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research, 28(17), 3224–3232. [Link]
-
Shrinidhi, A., et al. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS Chemical Neuroscience, 13(19), 2846–2861. [Link]
-
Radi, M., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Molecules, 17(10), 11645–11657. [Link]
-
Botta, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioma model. Journal of Medicinal Chemistry, 60(12), 4943-4959. [Link]
-
El-Adl, K., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(19), 6549. [Link]
- Wellcome Foundation. (1973). Process for making pyrazolo-(3,4-d)-pyrimidines.
-
Palle, V. P., et al. (2011). CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction. Drug Metabolism and Disposition, 39(1), 89–98. [Link]
-
PubChem. (n.d.). 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. National Center for Biotechnology Information. [Link]
-
El-Damasy, A. K., et al. (2021). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 11(59), 37409-37428. [Link]
-
Patel, R. V., et al. (2012). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Advanced Pharmaceutical Technology & Research, 3(3), 183–189. [Link]
-
Ghorab, M. M., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297–3308. [Link]
-
Eldebss, T. M. A., et al. (2015). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Der Pharma Chemica, 7(8), 113-124. [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Moustafa, A. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 21-42. [Link]
-
El-Gamal, M. I., et al. (2020). Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors. Bioorganic Chemistry, 101, 104018. [Link]
-
Bakr, R. B., et al. (2020). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Archiv der Pharmazie, 353(8), e2000078. [Link]
-
Wang, Y., et al. (2022). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 15(1), 103493. [Link]
-
El-Naggar, A. M., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][5][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(24), 15065-15082. [Link]
-
Glasnapp, A. (2022). Factors That Affect the Stability of Compounded Medications. PCCA Blog. [Link]
-
Kumar, A., et al. (2015). Discovery of novel pyrazolopyrimidinone analogs as potent inhibitors of phosphodiesterase type-5. Bioorganic & Medicinal Chemistry, 23(9), 2025-2034. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of pyrazolo[3,4-d]pyrimidinone derivatives: Discovery of selective phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. US3772294A - Process for making pyrazolo-(3,4-d)-pyrimidines - Google Patents [patents.google.com]
- 7. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 8. database.ich.org [database.ich.org]
- 9. CYP-dependent metabolism of antitumor pyrazolo[3,4-d]pyrimidine derivatives is characterized by an oxidative dechlorination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Welcome to the technical support center for the crystallization of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystals of this pyrazolopyrimidine derivative. As a class of compounds, pyrazolo[3,4-d]pyrimidines are known for their significant biological activity and, at times, challenging crystallization behavior, often related to their low aqueous solubility.[1][2] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your crystallization experiments.
Part 1: Foundational Knowledge & Initial Steps
FAQ 1: I am starting my first crystallization of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. What is the most critical first step?
The most critical first step is selecting an appropriate solvent system. The ideal solvent should fully dissolve your compound at an elevated temperature but have limited solubility at lower temperatures. This temperature-dependent solubility differential is the driving force for crystallization. For pyrazolo[3,4-d]pyrimidine derivatives, solvents like ethanol, dioxane, and mixtures including DMF have been successfully used for recrystallization.[3][4][5]
Actionable Protocol: Solvent Screening
A preliminary solvent screen is essential. Use a small amount of your compound (10-15 mg) for each trial.
-
Preparation : Place a small amount of the compound into several clean vials.
-
Solvent Addition : To each vial, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and a mixture like ethanol/water) dropwise at room temperature until the compound dissolves. Note the solvents in which it is highly soluble at room temperature; these are generally poor choices for single-solvent recrystallization but might be useful in multi-solvent systems.
-
Heating : For solvents that do not dissolve the compound at room temperature, heat the mixture gently. The ideal solvent will dissolve the compound completely upon heating.
-
Cooling : Allow the saturated solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.
The best solvent will yield a good crop of crystals upon cooling with minimal material left in the mother liquor.
Part 2: Troubleshooting Common Crystallization Problems
This section addresses the most frequent issues encountered during the crystallization of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
FAQ 2: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
Causality: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase.[6] This typically happens when a supersaturated solution's temperature is above the melting point of the solute or when the level of supersaturation is too high, kinetically favoring liquid-liquid phase separation over the more ordered process of crystallization.[6][7] Oiled-out products are often impure, as impurities tend to be more soluble in the oil than in the crystallization solvent.[7]
Solutions:
-
Reduce the Cooling Rate: Rapid cooling is a common cause of oiling out. Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment like a refrigerator or ice bath. Insulating the flask can also help.[7]
-
Increase Solvent Volume: Your solution might be too concentrated. Re-heat the mixture to dissolve the oil and add more of the same solvent (10-20% increase) to reduce the supersaturation level.[7]
-
Change the Solvent System: The polarity of the solvent might be too different from your compound. If you are using a non-polar solvent, try a more polar one, or vice-versa. For pyrazolopyrimidine derivatives, which have both polar and non-polar features, solvents of intermediate polarity like alcohols can be effective.
-
Use a Co-solvent: If your compound is highly soluble in a particular solvent, try adding an "anti-solvent" (a solvent in which it is poorly soluble) dropwise to the heated solution until it just becomes cloudy. Then, add a few drops of the primary solvent to redissolve the solid and allow it to cool slowly. For this compound, a good starting point could be dissolving in warm ethanol and adding water as the anti-solvent.
FAQ 3: No crystals are forming, even after the solution has cooled completely. What should I do?
Causality: The failure of crystals to form from a clear solution indicates that the solution is not sufficiently supersaturated, or that the nucleation process has a high energy barrier.[8] Nucleation is the initial step where molecules arrange into a stable nucleus, which can then grow into a larger crystal.[8]
Solutions to Induce Nucleation:
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can serve as nucleation sites.[7]
-
Seed Crystals: If you have a small amount of the solid compound, add a tiny crystal to the solution. A seed crystal provides a pre-existing template for crystal growth.[7]
-
Reduce Solvent Volume: Your solution may be too dilute. Gently heat the solution and evaporate some of the solvent to increase the concentration, then allow it to cool again.
-
Flash Freeze: Briefly cool the solution in a dry ice/acetone bath to induce rapid nucleation. This may produce small crystals, which can then be used to seed a new, more controlled crystallization.
Troubleshooting Decision Workflow
Caption: Impact of cooling rate on crystal quality.
FAQ 5: My final crystal yield is very low. How can I improve it?
Causality: A low yield can be due to several factors: using too much solvent, incomplete precipitation, or loss of material during transfer and filtration. [7] Solutions to Improve Yield:
-
Optimize Solvent Volume: While using more solvent can improve crystal quality, an excessive amount will leave a significant portion of your compound dissolved in the mother liquor. [7]Aim for a volume that just dissolves the compound at the boiling point of the solvent.
-
Cool Thoroughly: Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation.
-
Second Crop Crystallization: Do not discard the mother liquor immediately. Concentrate it by evaporating a portion of the solvent and cool it again. This will often yield a "second crop" of crystals. [7]Be aware that the purity of this second crop may be lower than the first.
-
Check for Premature Crystallization: If crystals form in the funnel during a hot filtration step, you will lose a significant amount of product. Ensure your filtration apparatus is pre-heated.
Part 3: Data & Protocols
Table 1: Suggested Solvents for Crystallization Screening
| Solvent | Boiling Point (°C) | Polarity Index | Notes |
| Ethanol | 78 | 5.2 | Often a good starting point for pyrazolopyrimidines. [9] |
| Isopropanol | 82 | 4.3 | Similar to ethanol, slightly less polar. |
| Acetonitrile | 82 | 6.2 | A more polar option. |
| Ethyl Acetate | 77 | 4.3 | A less polar ester. |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent, good for slow cooling. [10] |
| Dioxane | 101 | 4.8 | Reported for recrystallizing related compounds. [3] |
| Water | 100 | 9.0 | Likely an anti-solvent due to the low aqueous solubility of this class of compounds. [1] |
Experimental Protocol: Slow Cooling Recrystallization
-
Dissolution: Place the crude 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in an Erlenmeyer flask. Add the chosen solvent in small portions while heating and swirling until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask with a watch glass and allow it to cool slowly on a benchtop, insulated from the cold surface with a cork ring or paper towels. [7]4. Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
References
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Crystal Growth. Molecular Solids Group, Philipps-Universität Marburg. [Link]
-
Troubleshooting Crystallization. Chemistry LibreTexts. [Link]
-
Getting crystals your crystallographer will treasure: a beginner's guide. National Center for Biotechnology Information. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
-
Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. University of Alberta Libraries. [Link]
-
Recrystallization (help meeeeee). Reddit. [Link]
-
Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Langmuir. [Link]
-
Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University, Department of Chemistry and Biochemistry. [Link]
-
How to Grow Single Crystals. Organic Chemistry, YouTube. [Link]
-
Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. National Center for Biotechnology Information. [Link]
-
Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience. [Link]
-
(PDF) Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. ResearchGate. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Center for Biotechnology Information. [Link]
-
Advice for Crystallization. Universität Potsdam. [Link]
-
Why I am not getting crystals?. ResearchGate. [Link]
-
Common Issues Faced in Crystallization and How to Solve Them. Zhanghua Filter Dryer. [Link]
-
Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. National Center for Biotechnology Information. [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. National Center for Biotechnology Information. [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Center for Biotechnology Information. [Link]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Center for Biotechnology Information. [Link]
-
Efficient Synthesis of Pyrazolopyrimidine Libraries. ACS Combinatorial Science. [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Center for Biotechnology Information. [Link]
-
Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. ResearchGate. [Link]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanobioletters.com [nanobioletters.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]
Technical Support Center: Optimizing Pyrazolo[3,4-d]pyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of pyrazolo[3,4-d]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. As a pharmacophore that is an isostere of adenine, the pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone in the development of kinase inhibitors and other therapeutic agents.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the common challenges encountered during synthesis and optimize your reaction conditions for higher yields and purity.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of pyrazolo[3,4-d]pyrimidines. Each problem is followed by potential causes and actionable solutions based on established chemical principles and field-proven experience.
Problem 1: Low Yield of the Desired Pyrazolo[3,4-d]pyrimidine Product
You've completed the cyclization of your 5-aminopyrazole precursor, but the final yield is disappointingly low.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Cyclization | The reaction time may be insufficient, or the temperature may be too low for the cyclizing agent (e.g., formamide, triethyl orthoformate) to react efficiently with the 5-aminopyrazole-4-carboxamide/carbonitrile. | Monitor the reaction closely using TLC or LC-MS. If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. For thermally sensitive substrates, switching to a more reactive cyclizing agent or employing microwave irradiation could be beneficial.[4][5] |
| Side Reactions | The nitrile group on the pyrazole precursor can be sensitive to hydrolysis under certain conditions, leading to the formation of an amide byproduct that may not cyclize as efficiently. | If using a 5-aminopyrazole-4-carbonitrile, ensure anhydrous conditions. If hydrolysis is suspected, consider switching to the corresponding 5-aminopyrazole-4-carboxylate ester, which can circumvent the tricky nitrile hydrolysis step.[1] |
| Suboptimal Reagent Stoichiometry | An incorrect ratio of the pyrazole precursor to the cyclizing agent can lead to incomplete conversion or the formation of side products. | Carefully optimize the stoichiometry of your reagents. A modest excess of the cyclizing agent (e.g., 1.2-1.5 equivalents) is often beneficial, but a large excess can complicate purification. |
| Poor Solubility of Starting Material | If the 5-aminopyrazole precursor has poor solubility in the reaction solvent, its reactivity will be limited. | Select a higher-boiling point solvent in which your starting material is more soluble (e.g., DMF, DMAc, or diphenyl ether for high-temperature cyclizations). Ensure the chosen solvent is compatible with your reaction conditions. |
Problem 2: Formation of an Unexpected Isomer (Dimroth Rearrangement)
You've reacted an N-aryl-5-amino-4-cyanopyrazole with an ethyl imidate, expecting a specific substitution pattern, but your characterization data (NMR, MS) suggests a different isomer has formed.
This is a classic sign of a Dimroth rearrangement, a common occurrence in the synthesis of N-heterocycles. The initially formed pyrazolo[3,4-d]pyrimidine can undergo ring-opening and re-cyclization to yield a thermodynamically more stable isomer.[6]
Workflow for Investigating and Mitigating Dimroth Rearrangement:
Caption: Decision workflow for addressing unexpected isomer formation.
Solutions:
-
Modify Reaction Conditions: The Dimroth rearrangement is often acid- or base-catalyzed and temperature-dependent.
-
Temperature: Try running the reaction at a lower temperature for a longer period.
-
pH: If possible, run the reaction under neutral conditions. If a catalyst is required, screen for milder alternatives.
-
-
Alternative Synthetic Route: Instead of building the pyrimidine ring onto the pyrazole, consider a convergent synthesis where the desired substitution pattern is locked in earlier. For example, reacting a pre-functionalized pyrimidine with a hydrazine to form the pyrazole ring.
Problem 3: Product Is Insoluble and Difficult to Purify
Your pyrazolo[3,4-d]pyrimidine product has crashed out of the reaction mixture or is insoluble in common laboratory solvents, making purification by chromatography or recrystallization challenging.
Low aqueous and organic solubility is a known characteristic of many pyrazolo[3,4-d]pyrimidine derivatives, which can complicate their handling and purification.[1][2][4]
| Strategy | Description | Considerations |
| Hot Filtration/Trituration | If the product is a solid and the impurities are soluble, you can wash the solid with a suitable hot solvent to remove them. | This is most effective when the impurities have significantly higher solubility than the product. Multiple washes with different solvents (e.g., ethanol, ethyl acetate, diethyl ether) may be necessary. |
| Reverse-Phase Chromatography | For highly non-polar compounds that are difficult to purify on normal-phase silica, reverse-phase chromatography (e.g., C18) with a suitable solvent system (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or TFA) can be effective. | The choice of modifier is crucial as it can affect the solubility and retention of your compound. |
| Solubilizing Protecting Groups | If the insolubility is due to strong intermolecular interactions (e.g., hydrogen bonding), consider introducing a temporary solubilizing group that can be removed in a later step. | This adds steps to your synthesis but can be a powerful strategy for overcoming severe solubility issues. |
| Prodrug Strategies | For drug development applications, a prodrug approach can be used to improve solubility. This involves attaching a cleavable, solubilizing moiety to the core structure.[1] | While this is more of a drug design strategy, it highlights the inherent solubility challenges of this scaffold. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for pyrazolo[3,4-d]pyrimidine synthesis?
The most widely used precursors are 5-aminopyrazole-4-carbonitriles and 5-aminopyrazole-4-carboxylates. These can be synthesized from readily available starting materials like ethyl (ethoxymethylene)cyanoacetate and a substituted hydrazine.[1]
Q2: I need to introduce a substituent at the 4-position. What is the best way to do this?
A common and effective method is to first synthesize the 4-hydroxypyrazolo[3,4-d]pyrimidine, which can then be converted to the more reactive 4-chloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃).[7][8] The 4-chloro intermediate is an excellent electrophile for nucleophilic aromatic substitution with a wide range of amines, alcohols, and thiols.[9]
Workflow for 4-Position Functionalization:
Caption: A typical synthetic sequence for introducing diversity at the 4-position.
Q3: Are there advantages to using microwave-assisted synthesis for this reaction?
Yes, microwave-assisted synthesis has several advantages for preparing pyrazolo[3,4-d]pyrimidines. These include significantly shorter reaction times, often improved yields, and the ability to perform multi-component reactions in a one-pot manner.[4][5][10] This can lead to a more efficient and environmentally friendly process, often with the added benefit of chromatography-free product isolation.[6]
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Hours to days | Minutes to a few hours |
| Yields | Often moderate | Generally good to excellent |
| Side Reactions | More prevalent due to prolonged heating | Often reduced due to shorter reaction times |
| Efficiency | Lower | Higher (pot- and step-economy) |
Q4: How can I confirm the regiochemistry of my final product?
Unequivocal structural confirmation is crucial, especially when there is a possibility of isomeric products.
-
1D and 2D NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are invaluable for determining through-space correlations between protons on different parts of the molecule, which can confirm the regiochemistry.
-
X-ray Crystallography: If you can grow a suitable single crystal of your compound, X-ray diffraction provides definitive proof of its structure.
-
Independent Synthesis: Synthesizing the expected isomer via an unambiguous route and comparing its analytical data (NMR, LC-MS, melting point) to your product can also provide strong evidence of its structure.
Key Experimental Protocols
Protocol 1: General Procedure for Cyclization to 4-Hydroxypyrazolo[3,4-d]pyrimidine
-
To a round-bottom flask, add the 5-aminopyrazole-4-carboxamide or -carboxylate (1.0 eq).
-
Add formamide (can also be used as the solvent, typically a large excess) or formic acid.
-
Heat the mixture to reflux (typically 150-190 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, pour the mixture into cold water to induce precipitation.
-
Wash the collected solid with water and then a small amount of cold ethanol or another suitable solvent.
-
Dry the product under vacuum. The product is often pure enough for the next step without further purification.
Protocol 2: Microwave-Assisted Three-Component Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones[4][5]
-
In a microwave vial, combine the methyl 5-aminopyrazole-4-carboxylate (1.0 eq), the primary amine (1.2 eq), and trimethyl orthoformate (3.0 eq).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 160 °C) for a specified time (e.g., 30-60 minutes).
-
After cooling, the product often precipitates from the reaction mixture.
-
Collect the solid by filtration and wash with a suitable solvent (e.g., ethanol or methanol) to afford the pure product.
References
-
Romagnoli, R., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. [Link]
-
Abdel-Ghani, K. & El-Sayed, M. (2018). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. PubMed. [Link]
-
Krasavin, M., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PMC. [Link]
-
Krasavin, M., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Publishing. [Link]
-
Oliveira-Campos, A. M. F., et al. (2007). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar. [Link]
-
Kassab, A. E. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. PubMed. [Link]
-
Krasavin, M., et al. (2022). Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones 4 under microwave irradiation. ResearchGate. [Link]
-
Romagnoli, R., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. PMC - NIH. [Link]
-
Riva, B., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. NIH. [Link]
-
Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. PMC - NIH. [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. [Link]
-
Unnamed Author. (2026). The Role of Pyrazolo[3,4-D]Pyrimidines in Modern Chemical Synthesis. Pharmaffiliates. [Link]
-
Shaban, R. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. [Link]
-
Ibrahim, D. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC - NIH. [Link]
-
Ghorab, M. M., et al. (2011). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Hindawi. [Link]
-
Al-Gazzar, M. G., et al. (2017). Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. [Link]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Production
This guide is intended for researchers, scientists, and drug development professionals involved in the process development and scale-up of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address common challenges encountered during large-scale synthesis.
Introduction
1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a key heterocyclic scaffold with significant interest in medicinal chemistry. As research progresses from laboratory-scale synthesis to pilot plant and commercial production, a new set of challenges emerges. This guide is designed to be a practical resource, offering insights grounded in chemical principles and field-proven experience to navigate the complexities of scaling up its production.
Common Synthetic Pathway for Scale-Up
The most common and industrially viable route for the synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves a multi-step process. A critical intermediate is 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide, which is then cyclized to form the desired pyrazolopyrimidinone ring system.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage in the synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one during scale-up?
A1: The regioselective N-methylation of the pyrazole ring is a critical step that significantly impacts the overall yield and purity of the final product. Achieving the desired 1,3-dimethyl substitution pattern over the 1,5-dimethyl isomer is crucial. The choice of methylating agent, base, and solvent, as well as precise temperature control, are paramount to ensure high regioselectivity.[1][2][3]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: Several safety aspects require careful consideration. The nitration step to introduce the amino precursor is highly exothermic and can pose a risk of runaway reactions if not properly controlled. The use of potentially toxic and flammable reagents and solvents necessitates robust engineering controls, including adequate ventilation and explosion-proof equipment. A thorough process safety assessment, including reaction calorimetry, is highly recommended before proceeding with large-scale production.
Q3: How can I improve the yield of the final cyclization step?
A3: The cyclization of 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide with formamide or formic acid derivatives is often temperature-dependent.[4] Driving the reaction to completion may require elevated temperatures, but this also increases the risk of byproduct formation. A careful optimization of reaction time and temperature is necessary. The use of a high-boiling point solvent can facilitate reaching the required temperature while maintaining better control. Ensuring the starting aminopyrazole carboxamide is of high purity is also critical, as impurities can interfere with the cyclization.
Q4: What are the best practices for purifying the final product on a large scale?
A4: 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a polar heterocyclic compound. While chromatography is suitable for laboratory-scale purification, it is often not economically viable for large quantities.[5] Crystallization is the preferred method for industrial-scale purification.[1][6][][8][9] The choice of an appropriate solvent system is crucial for obtaining high purity and a good crystal form, which will, in turn, affect filtration and drying characteristics. Anti-solvent crystallization is a common technique to improve yield.
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process, providing potential causes and actionable solutions.
Problem 1: Low Regioselectivity in Pyrazole N-Methylation
| Symptom | Potential Cause | Troubleshooting/Solution |
| Significant formation of the 1,5-dimethylpyrazole isomer is observed by GC-MS or NMR. | Steric Hindrance: The methyl group at the 3-position can sterically hinder the N-methylation at the adjacent N1 position, leading to methylation at the less hindered N2 position. | - Use of Bulky Methylating Agents: Employing sterically demanding methylating agents can enhance selectivity for the less hindered nitrogen.[1][2] - Solvent Effects: The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in pyrazole formation. |
| Inconsistent regioselectivity between batches. | Temperature Fluctuations: Poor temperature control can lead to variations in the reaction kinetics and, consequently, the isomeric ratio. | - Implement Precise Temperature Control: Utilize a reactor with a reliable heating and cooling system to maintain a constant temperature throughout the reaction. |
| Base Selection: The nature of the base used can influence the site of deprotonation and subsequent alkylation.[10] | - Optimize Base: Screen different bases (e.g., sodium hydride, potassium carbonate) to identify the one that provides the best regioselectivity. |
digraph "Troubleshooting_Methylation" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Low Regioselectivity\n(1,5-isomer formation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="Analyze Reaction Parameters"]; Q1 [label="Is Temperature\nControlled Precisely?", shape=diamond, fillcolor="#FBBC05"]; Sol1 [label="Implement Robust\nTemperature Control", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Q2 [label="Is the Methylating\nAgent Optimal?", shape=diamond, fillcolor="#FBBC05"]; Sol2 [label="Screen Bulky\nMethylating Agents", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Q3 [label="Is the Base/\nSolvent System Optimized?", shape=diamond, fillcolor="#FBBC05"]; Sol3 [label="Screen Different Bases\nand Solvents (e.g., fluorinated alcohols)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Improved Regioselectivity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start -> Check1; Check1 -> Q1; Q1 -> Sol1 [label="No"]; Q1 -> Q2 [label="Yes"]; Sol1 -> End; Q2 -> Sol2 [label="No"]; Q2 -> Q3 [label="Yes"]; Sol2 -> End; Q3 -> Sol3 [label="No"]; Q3 -> End [label="Yes"]; Sol3 -> End;
}
Problem 2: Incomplete Cyclization to the Pyrazolopyrimidinone Ring
| Symptom | Potential Cause | Troubleshooting/Solution |
| Presence of unreacted 4-amino-1,3-dimethyl-1H-pyrazole-5-carboxamide in the crude product. | Insufficient Reaction Temperature/Time: The cyclization reaction may require higher thermal energy to proceed to completion. | - Increase Reaction Temperature: Gradually increase the reaction temperature while monitoring for the formation of degradation products. The use of a high-boiling solvent can be beneficial. - Extend Reaction Time: Monitor the reaction progress by HPLC or TLC and extend the reaction time until the starting material is consumed. |
| Formation of dark-colored byproducts. | Thermal Decomposition: The starting material or product may be degrading at the required reaction temperature. | - Optimize Temperature and Time: Conduct a design of experiments (DoE) to find the optimal balance between reaction completion and minimizing degradation. - Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
Problem 3: Difficulty in Purification and Isolation of the Final Product
| Symptom | Potential Cause | Troubleshooting/Solution |
| The product oils out during crystallization. | Inappropriate Solvent System: The chosen solvent system may not be suitable for inducing crystallization. | - Solvent Screening: Perform a systematic screening of different solvent and anti-solvent combinations to find a system that promotes the formation of a stable crystalline solid.[9] |
| Low recovery after crystallization. | High Solubility in the Mother Liquor: The product may have significant solubility in the chosen solvent system, leading to losses. | - Optimize Crystallization Conditions: Adjust the cooling profile and final temperature to minimize solubility. - Anti-Solvent Addition: Utilize an anti-solvent in which the product is poorly soluble to precipitate it from the solution. |
| Product is isolated as an amorphous solid. | Rapid Precipitation: The product may be precipitating too quickly, preventing the formation of an ordered crystal lattice. | - Controlled Cooling: Employ a slow and controlled cooling rate to allow for proper crystal growth. - Seeding: Introduce seed crystals of the desired polymorphic form to promote controlled crystallization. |
| Presence of colored impurities in the final product. | Formation of High Molecular Weight Byproducts: These can be difficult to remove by crystallization alone. | - Activated Carbon Treatment: Treat the solution of the crude product with activated carbon to adsorb colored impurities before crystallization.[8] - Re-slurry: Slurry the isolated solid in a suitable solvent to wash away impurities without dissolving a significant amount of the product. |
digraph "Troubleshooting_Purification" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];Start [label="Purification Issues", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Product Oiling Out?", shape=diamond, fillcolor="#FBBC05"]; Sol1 [label="Screen Solvent/\nAnti-solvent Systems", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Q2 [label="Low Recovery?", shape=diamond, fillcolor="#FBBC05"]; Sol2 [label="Optimize Cooling Profile\nand Anti-solvent Addition", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Q3 [label="Amorphous Solid?", shape=diamond, fillcolor="#FBBC05"]; Sol3 [label="Implement Controlled Cooling\nand Seeding", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Q4 [label="Colored Impurities?", shape=diamond, fillcolor="#FBBC05"]; Sol4 [label="Activated Carbon Treatment\nor Re-slurry", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="High Purity Crystalline Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start -> Q1; Q1 -> Sol1 [label="Yes"]; Q1 -> Q2 [label="No"]; Sol1 -> End; Q2 -> Sol2 [label="Yes"]; Q2 -> Q3 [label="No"]; Sol2 -> End; Q3 -> Sol3 [label="Yes"]; Q3 -> Q4 [label="No"]; Sol3 -> End; Q4 -> Sol4 [label="Yes"]; Q4 -> End [label="No"]; Sol4 -> End;
}
References
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC - NIH. [Link]
-
API Purification. Pharmaceutical Technology. [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Practical and Scalable Process for the Preparation of 4Amino1,3-dimethylpyrazole Hydrochloride. Request PDF - ResearchGate. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. [Link]
-
Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives. ResearchGate. [Link]
-
Synthesis of Thermally Stable and Insensitive Energetic Materials by Incorporating the Tetrazole Functionality into a Fused-Ring 3,6-Dinitropyrazolo-[4,3-c]Pyrazole Framework. ACS Publications. [Link]
-
Progress in Synthesis of Pyrazolopyrimidinone. ResearchGate. [Link]
-
How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]
-
N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. pubs.acs.org. [Link]
-
Purification. chem.ucla.edu. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. pubs.acs.org. [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. NIH. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. NIH. [Link]
-
The Role of Pyrazolo[3,4-D]Pyrimidines in Modern Chemical Synthesis. acme-hardesty.com. [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PMC - NIH. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
Sources
- 1. API Purification - Zamann Pharma Support GmbH [zamann-pharma.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmtech.com [pharmtech.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Our focus is on minimizing byproduct formation to ensure high purity and yield of the target compound.
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a key pharmacophore in numerous clinically important molecules, acting as a purine isostere.[1] The synthesis of specifically substituted analogs, such as 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, can be challenging due to the potential for the formation of regioisomeric byproducts. This guide will address these challenges head-on, providing practical solutions based on established chemical principles.
Troubleshooting Guide: Minimizing Byproducts
Issue 1: Formation of the 1,5-Dimethyl Isomer Byproduct
Question: During the methylation of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, I am observing a significant amount of the 1,5-dimethyl isomer. How can I improve the regioselectivity for the desired 1,3-dimethyl product?
Answer: The formation of the 1,5-dimethyl isomer is a common issue arising from the competing reactivity of the N-5 nitrogen in the pyrimidinone ring. The regioselectivity of alkylation is highly dependent on the reaction conditions, particularly the choice of base and solvent.
Causality and Solution:
The N-5 position can be deprotonated under basic conditions, leading to competitive alkylation. To favor N-3 methylation, it is crucial to carefully select a base and solvent system that minimizes the nucleophilicity of the N-5 anion.
Recommended Protocol for Maximizing 1,3-Dimethyl Isomer:
| Parameter | Recommendation | Rationale |
| Starting Material | 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Pre-installation of the N-1 methyl group simplifies the reaction. |
| Methylating Agent | Dimethyl sulfate (DMS) or Methyl iodide (MeI) | Both are effective methylating agents. |
| Base | Potassium carbonate (K₂CO₃) | A milder base compared to sodium hydride, which can reduce the formation of the N-5 anion. |
| Solvent | Acetone or Acetonitrile | Polar aprotic solvents that can facilitate the reaction while minimizing side reactions. |
| Temperature | Room temperature to gentle reflux (50-60 °C) | Lower temperatures generally favor the thermodynamically more stable product. |
Step-by-Step Protocol:
-
To a solution of 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.1 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
If the reaction is sluggish, gently heat to 50 °C.
-
Upon completion, filter the solid and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Competing Methylation Pathways
Caption: Competing N-3 and N-5 methylation pathways.
Issue 2: Formation of the O-Methylated Byproduct
Question: My reaction is producing a significant amount of a byproduct that I suspect is the O-methylated isomer, 4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. How can I prevent this?
Answer: O-alkylation is another common side reaction, particularly when using stronger bases or more reactive alkylating agents. The oxygen of the carbonyl group can be deprotonated or directly attacked by the electrophile.
Causality and Solution:
The formation of the O-methylated product is favored under conditions that promote the formation of the enolate or when using "harder" alkylating agents. To suppress O-alkylation, it is advisable to use "softer" alkylating agents and conditions that favor N-alkylation.
Strategies to Minimize O-Methylation:
| Parameter | Recommendation | Rationale |
| Methylating Agent | Methyl iodide (MeI) | Considered a "softer" alkylating agent compared to dimethyl sulfate, which can favor N-alkylation. |
| Base | Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) | These bases are known to promote N-alkylation over O-alkylation in similar heterocyclic systems. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that can enhance the rate of N-alkylation. However, careful temperature control is necessary. |
| Temperature | 0 °C to room temperature | Lower temperatures reduce the likelihood of O-alkylation. |
DOT Diagram: N- vs. O-Alkylation
Caption: Competing N-alkylation and O-alkylation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic strategy to ensure a 1,3-disubstituted pattern from the start?
A1: A robust strategy to avoid regioselectivity issues with the pyrazole ring is to start with a pre-functionalized pyrazole. For the synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, beginning with 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide would be an excellent approach. The pyrimidine ring can then be formed by cyclization with a suitable one-carbon source like triethyl orthoformate or formamide. This method locks in the desired 1,3-dimethyl substitution pattern from the outset. A convergent route involving a common intermediate like 4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine can also be employed for rapid derivatization at the 1 and 3 positions.[2]
Q2: How can I distinguish between the 1,3-dimethyl and 1,5-dimethyl isomers using ¹H NMR?
Q3: Can microwave-assisted synthesis improve the yield and reduce byproducts?
A3: Yes, microwave-assisted synthesis can be a very effective technique. It often leads to shorter reaction times and can improve yields and selectivity. A three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones has been reported, demonstrating the utility of this technology for this class of compounds.[5][6] By carefully controlling the temperature and reaction time, it is possible to minimize the formation of degradation products and unwanted isomers.
Q4: What is the role of the solvent in controlling regioselectivity?
A4: The solvent plays a critical role in influencing the regioselectivity of alkylation. For instance, in the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, using THF as a solvent favored N-2 alkylation, while DMSO reversed the selectivity to favor the N-1 product.[7] This is attributed to the solvent's ability to solvate the cation and influence the nucleophilicity of the different nitrogen atoms in the pyrazolopyrimidine anion. For your synthesis, it is recommended to screen a few different polar aprotic solvents (e.g., DMF, DMSO, acetonitrile, acetone) to find the optimal conditions for maximizing the yield of the desired 1,3-dimethyl isomer.
References
-
Bunev, A. S., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(13), 7983-7992. Available from: [Link]
-
Mishra, A., et al. (2016). Regioselective Alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine. Nucleosides, Nucleotides and Nucleic Acids, 35(10-12), 574-585. Available from: [Link]
-
Bishop, A. C., et al. (2000). A general method for the synthesis of 1,3-disubstituted pyrazolo[3,4-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 10(10), 1051-1054. Available from: [Link]
-
El-Enany, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(9), 14567-14580. Available from: [Link]
-
Hassan, A. E.-S. A., et al. (2021). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules, 26(21), 6483. Available from: [Link]
-
Bunev, A. S., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(13), 7983-7992. Available from: [Link]
-
Abdel-Ghani, T. M., et al. (2018). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Journal of the Iranian Chemical Society, 15(11), 2535-2545. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2020). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 25(21), 5013. Available from: [Link]
-
Sureja, D. K., et al. (2011). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Pharmacy and Bioallied Sciences, 3(4), 536-542. Available from: [Link]
-
Request PDF on ResearchGate. (n.d.). Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. Available from: [Link]
-
Mishra, A., et al. (2016). Regioselective Synthesis of Pyrazolo[3,4-D]Pyrimidine Based Carbocyclic Nucleosides as Possible Antiviral Agent. Nucleosides, Nucleotides and Nucleic Acids, 35(1), 43-52. Available from: [Link]
-
Request PDF on ResearchGate. (n.d.). ChemInform Abstract: Regioselective Multi-Component Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-6(7H)-thiones. Available from: [Link]
-
Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available from: [Link]
-
El-Enany, M. M., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(9), 14567-14580. Available from: [Link]
-
Ali, A. A.-M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6296. Available from: [Link]
-
Gutorov, L. A., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1294. Available from: [Link]
-
Aly, H. M., et al. (2017). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Archiv der Pharmazie, 350(1-2), 1600292. Available from: [Link]
-
Stone, T. E., et al. (1979). Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. The Journal of Organic Chemistry, 44(4), 505-511. Available from: [Link]
-
Request PDF on ResearchGate. (n.d.). Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. Available from: [Link]
-
Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 165-183. Available from: [Link]
-
Gándara, L., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(2), 447-453. Available from: [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available from: [Link]
-
Request PDF on ResearchGate. (n.d.). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. Available from: [Link]
-
Supporting Information. (n.d.). Available from: [Link]
Sources
- 1. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one assay interference and artifacts
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers working with 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and related pyrazolopyrimidine compounds. This scaffold is a cornerstone in modern medicinal chemistry, particularly for developing kinase inhibitors.[1][2] However, like many heterocyclic small molecules used in high-throughput screening (HTS), it can be prone to generating artifacts that complicate data interpretation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to help you identify and overcome common sources of assay interference. Our goal is to ensure the integrity of your data and help you confidently advance true, high-quality hits.
FAQ 1: Fluorescence-Based Assay Interference
Q: My compound shows activity in my fluorescence-based assay (e.g., FP, FRET, or intensity). How can I confirm this is not an artifact?
A: This is the most critical first question to ask. Compounds with conjugated aromatic systems, like the pyrazolopyrimidine core, can interact with light-based assays in two primary ways: autofluorescence and quenching.[3] An observed signal change may not be due to the intended biological interaction.
-
Autofluorescence: The compound itself emits light at or near the assay's emission wavelength, creating a false positive signal.[3]
-
Quenching: The compound absorbs the excitation or emission light from the assay's fluorophore, leading to a decrease in signal that can be misinterpreted as inhibition.[3]
To validate your hit, you must perform a direct interference check.
Workflow: Fluorescence Interference Counter-Assay
This protocol is designed to detect compound autofluorescence and quenching.
Principle: By measuring the fluorescence of your compound in the assay buffer without the target protein or other biological reagents, you can isolate its intrinsic optical properties.
Step-by-Step Protocol:
-
Prepare Compound Plate: Create a serial dilution of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in your final assay buffer, matching the concentrations used in your primary screen. Include a buffer-only (no compound) control.
-
Read Plate (Autofluorescence Check): Place the plate in the same reader used for your primary assay. Use the exact same excitation and emission wavelengths.
-
Interpretation: If you observe a signal significantly above the buffer-only control, your compound is autofluorescent. This signal must be subtracted from your primary assay data, or the hit may need to be discarded.
-
-
Add Fluorophore: To the same wells, add the fluorescent probe/substrate used in your primary assay at its final assay concentration. Do not add the enzyme or target protein.
-
Read Plate (Quenching Check): Read the plate again using the same instrument settings.
-
Interpretation: Compare the signal in the compound-containing wells to the buffer-only control (which now represents 100% signal). A concentration-dependent decrease in signal indicates that your compound is quenching the fluorophore.
-
FAQ 2: Inconsistent Dose-Response Curves & Aggregation
Q: My dose-response curve for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unusually steep, doesn't reach 100% inhibition, or is bell-shaped. What does this signify?
A: These curve shapes are classic indicators of non-specific activity, often caused by compound aggregation.[4] At concentrations above a compound's aqueous solubility limit, molecules can self-assemble into colloidal aggregates. These aggregates can sequester and denature proteins non-specifically, leading to inhibition that is independent of binding to the target's active site.[5] This is a major source of false positives in early-stage drug discovery.
| Curve Shape | Potential Interpretation | Recommended Action |
| Very Steep (High Hill Slope) | Suggests aggregation or another non-stoichiometric mechanism. | Perform aggregation counter-screen. |
| Incomplete (Plateau < 100%) | May indicate aggregation, limited solubility, or a complex binding mode. | Check solubility; run aggregation counter-screen. |
| Bell-Shaped | Often indicates assay interference at high concentrations or toxicity in cell-based assays. | Check for fluorescence interference; run cytotoxicity assay. |
Workflow: Identifying Compound Aggregation
Principle: Non-specific inhibition by aggregates is often reversed by the inclusion of a non-ionic detergent, which disrupts the colloidal particles. True 1:1 binding inhibitors are typically unaffected.
Step-by-Step Protocol:
-
Re-run Dose-Response: Prepare two identical dose-response experiments for your compound against the target.
-
Add Detergent to One Set: In the first set of reactions, use your standard assay buffer. In the second set, supplement the assay buffer with 0.01% Triton X-100.
-
Incubate and Read: Run both assays in parallel and measure the activity.
-
Analyze the Data:
-
Interpretation: If the IC50 value significantly increases or the inhibition is completely lost in the presence of Triton X-100, your compound is likely acting as an aggregator. If the IC50 remains relatively unchanged, the inhibition is more likely due to a specific binding interaction.
-
FAQ 3: Discrepancy Between Biochemical and Cell-Based Assays
Q: My compound is highly potent in my purified enzyme assay, but shows little to no activity in my cell-based assay. What could be the reason?
A: This is a common and important challenge in drug discovery. A biochemical assay is a simplified, controlled system, whereas a cell-based assay introduces immense complexity.[6][7] A discrepancy between the two is often not an artifact, but rather a critical piece of data about the compound's properties.
Potential Causes:
-
Poor Membrane Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. Pyrazolopyrimidine prodrugs are sometimes developed specifically to improve solubility and cell entry.[1][8]
-
Efflux by Transporters: The compound may be actively pumped out of the cell by efflux pumps like P-glycoprotein.
-
Compound Metabolism: The compound could be rapidly metabolized into an inactive form by cellular enzymes.
-
High Protein Binding: The compound may bind extensively to other proteins in the cell or serum in the media, reducing the free concentration available to engage the target.
-
Target Inaccessibility/Irrelevance: The target protein's conformation or availability in the cellular environment may differ from the purified recombinant version.[7]
Sources
- 1. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 7. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
Technical Support Center: Enhancing the Bioavailability of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for enhancing the oral bioavailability of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This document is designed for researchers, scientists, and drug development professionals actively working with this compound or similar pyrazolo[3,4-d]pyrimidine derivatives.
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone for many potent kinase inhibitors, showing promise in various therapeutic areas.[1][2] However, a common developmental hurdle for this class of compounds is their suboptimal aqueous solubility, which frequently leads to poor and variable oral bioavailability, hindering preclinical and clinical advancement.[3][4][5]
This guide provides a foundational understanding of the challenges, outlines core enhancement strategies, offers detailed experimental protocols, and presents a comprehensive troubleshooting section to address issues you may encounter during your research.
Part 1: Foundational Understanding - The Bioavailability Challenge
Before attempting to enhance bioavailability, it is crucial to understand the underlying obstacles. Oral bioavailability is a complex outcome dictated by a drug's ability to dissolve in the gastrointestinal (GI) tract and permeate across the intestinal membrane into systemic circulation.[6]
For many pyrazolo[3,4-d]pyrimidine derivatives, the primary limiting factor is their poor solubility in aqueous environments.[1][3] According to the Biopharmaceutics Classification System (BCS), such compounds are often categorized as BCS Class II (high permeability, low solubility) or Class IV (low permeability, low solubility), where dissolution is the rate-limiting step for absorption.[7][8]
The journey of an oral drug is fraught with barriers, each of which can diminish the fraction of the administered dose that reaches the bloodstream.
Caption: Key barriers impacting oral drug bioavailability.
Part 2: Core Strategies for Bioavailability Enhancement
Two primary avenues exist for improving the bioavailability of poorly soluble compounds: advanced formulation techniques and chemical modification (prodrugs). The choice depends on the specific physicochemical properties of the molecule, the desired therapeutic profile, and the stage of development.[8]
Strategy A: Formulation Approaches
Formulation strategies aim to modify the physical properties of the drug to enhance its dissolution rate and/or apparent solubility without altering its chemical structure.[9]
| Strategy | Mechanism of Action | Advantages | Common Challenges & Disadvantages |
| Particle Size Reduction | Increases surface area-to-volume ratio, enhancing dissolution rate as described by the Noyes-Whitney equation.[10] | Broadly applicable; utilizes established technologies like micronization and nanomilling.[11][12] | High surface energy of nanoparticles can lead to aggregation; may require stabilizers.[10] Poor flow properties for powders.[8] |
| Amorphous Solid Dispersions (ASDs) | The drug is molecularly dispersed in a polymer matrix, preventing crystallization. The high-energy amorphous state has greater apparent solubility and faster dissolution.[1] | Can achieve significant increases in solubility and dissolution.[1] | Physically unstable; risk of recrystallization over time.[7] Requires careful selection of polymer and control of drug loading. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion or microemulsion in the GI tract, presenting the drug in a solubilized state for absorption.[9][11] | Can enhance solubility and permeability; may bypass first-pass metabolism via lymphatic uptake.[13] | Risk of drug precipitation upon dilution in GI fluids; potential for GI side effects from surfactants.[7] |
| Cyclodextrin Complexation | Cyclodextrins form inclusion complexes with drug molecules, shielding the hydrophobic drug within a hydrophilic exterior, thereby increasing aqueous solubility.[9] | Effective for specific molecular geometries; can improve stability. | Limited by stoichiometry and drug size; can be costly. |
Strategy B: Chemical Modification (The Prodrug Approach)
A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in the body to release the active compound.[7] This is a powerful strategy for overcoming poor solubility. For pyrazolo[3,4-d]pyrimidines, this often involves attaching a water-solubilizing group via a linker that is cleaved by enzymes in plasma or the liver.[3][4]
A successful example for this scaffold involves linking an N-methylpiperazino moiety, which is protonated at physiological pH, to the parent drug via a carbamate linker.[3] This significantly boosts aqueous solubility.
Caption: The prodrug activation mechanism.
Part 3: Experimental Workflows & Protocols
This section provides standardized, step-by-step protocols for key experiments to evaluate and implement the strategies discussed.
Protocol 1: Thermodynamic Aqueous Solubility Assessment
Objective: To determine the equilibrium solubility of the compound in a buffered aqueous solution.
Materials:
-
1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (for stock solution)
-
2 mL screw-cap vials
-
Orbital shaker with temperature control (25°C or 37°C)
-
0.22 µm or 0.45 µm syringe filters (low-binding, e.g., PVDF)
-
HPLC system with a suitable column and validated analytical method
Procedure:
-
Add an excess amount of the solid compound (e.g., 1-2 mg) to a vial containing 1 mL of PBS (pH 7.4). Ensure solid is visible.[3]
-
Seal the vials tightly.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[3]
-
After incubation, allow the vials to stand for 30 minutes for excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.
-
Filter the aliquot through a 0.45 µm syringe filter to remove any remaining undissolved solid. Discard the first 100-200 µL to saturate the filter.
-
Quantify the concentration of the dissolved compound in the filtrate using a pre-validated HPLC method against a standard curve.
-
Perform the experiment in triplicate to ensure reproducibility.
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation)
Objective: To prepare a lab-scale ASD of the compound with a suitable polymer.
Materials:
-
1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
-
Polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), HPMC-AS)
-
Volatile organic solvent capable of dissolving both drug and polymer (e.g., methanol, acetone, or a mixture)
-
Rotary evaporator or vacuum oven
-
Mortar and pestle
Procedure:
-
Solution Preparation:
-
Calculate the required amounts of drug and polymer for a specific drug loading (e.g., 10%, 20% w/w).
-
Completely dissolve the calculated amounts of the drug and polymer in a minimal amount of the chosen solvent in a round-bottom flask.[1]
-
-
Solvent Removal:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the flask wall.
-
-
Drying:
-
Transfer the flask to a vacuum oven and dry for at least 24 hours at a moderate temperature (e.g., 40°C) to remove any residual solvent.
-
-
Processing:
-
Carefully scrape the solid material from the flask.
-
Gently grind the material into a fine powder using a mortar and pestle.
-
-
Characterization (Crucial):
-
Confirm the amorphous nature of the dispersion using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks in PXRD indicates an amorphous state.
-
Store the resulting ASD in a desiccator to prevent moisture-induced recrystallization.
-
Part 4: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My compound is precipitating out of the aqueous buffer during my in vitro cell-based assay, leading to inconsistent results. What can I do?
Answer: This is a classic sign of poor aqueous solubility.
-
Immediate Fix: For assay purposes, you can use a co-solvent like DMSO, but keep the final concentration low (typically <0.5%) to avoid solvent-induced artifacts. However, this does not solve the underlying bioavailability problem.
-
Formulation-Based Solution: Consider using cyclodextrins in your assay medium to form inclusion complexes and increase the apparent solubility of the compound.[9]
-
Long-Term Strategy: This observation strongly indicates that the compound will have dissolution-limited absorption in vivo. You should proceed with one of the bioavailability enhancement strategies, such as preparing an ASD or a nanosuspension for future studies.
Q2: I've prepared a nanosuspension of my compound, but I'm not seeing the expected improvement in dissolution rate. What could be wrong?
Answer: Several factors could be at play even after successful particle size reduction.
-
Particle Agglomeration: Nanoparticles have very high surface energy and tend to re-agglomerate to reduce this energy.[10] Ensure you have an effective stabilizer (a surfactant or polymer) in your formulation at an optimal concentration. Electrostatic or steric stabilization is key to keeping the particles dispersed.[10]
-
Poor Wettability: If the nanoparticle surface is still highly hydrophobic, it may not wet properly in the dissolution medium. The choice of stabilizer can also improve wettability.
-
Analytical Method: Confirm that your dissolution testing setup (e.g., USP Apparatus II) has appropriate hydrodynamics and that you are sampling correctly. Sometimes, particles can stick to surfaces or sampling cannulas.
Q3: My amorphous solid dispersion (ASD) looked great initially (confirmed by PXRD), but after two weeks in storage, I see signs of recrystallization. How can I improve its physical stability?
Answer: This is a critical challenge for ASDs. Stability is governed by factors that influence molecular mobility.
-
Polymer Selection: The chosen polymer must have strong intermolecular interactions (e.g., hydrogen bonding) with your drug to inhibit crystallization. The glass transition temperature (Tg) of the polymer is also critical; a higher Tg generally leads to better stability. You may need to screen different polymers (e.g., PVP, HPMC-AS, Soluplus®).[14]
-
Drug Loading: High drug loading increases the risk of crystallization. Try preparing ASDs with a lower drug-to-polymer ratio (e.g., decrease from 25% to 15%).
-
Moisture: Water acts as a plasticizer, lowering the Tg of the system and increasing molecular mobility, which facilitates crystallization. Always store ASDs in tightly sealed containers with a desiccant.[14][15]
Q4: I designed a prodrug with a cleavable linker. It has excellent solubility and stability in buffer, but it shows low conversion to the active drug in plasma and poor efficacy in vivo. What is the issue?
Answer: This points to a problem with the bioconversion step.
-
Linker Stability: The linker may be too stable and resistant to the specific enzymes present in plasma or tissues. You may need to redesign the linker to be more susceptible to enzymatic cleavage (e.g., using a different ester or carbamate).[3]
-
Species Differences: The types and levels of metabolic enzymes (e.g., esterases) can vary significantly between species (e.g., rat, dog, human).[5] An assay showing good conversion in human plasma does not guarantee the same in preclinical animal models. It is crucial to test prodrug hydrolysis in plasma from the specific species being used for in vivo studies.
-
Rapid Clearance: The intact prodrug itself might be rapidly cleared from circulation (e.g., via renal excretion) before it has sufficient time to be converted to the active parent drug. A full pharmacokinetic profile of both the prodrug and the released parent drug is necessary to diagnose this.
Q5: How do I decide whether to pursue a formulation strategy or a more resource-intensive prodrug approach?
Answer: This is a key strategic decision. The following workflow can guide your choice.
Sources
- 1. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. m.youtube.com [m.youtube.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nanotechnology Transforming Oral Drug Delivery [worldpharmatoday.com]
- 14. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 15. lfatabletpresses.com [lfatabletpresses.com]
Technical Support Center: High-Purity 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Purification
Welcome to the technical support center for the refining and purification of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting assistance, and answers to frequently asked questions encountered during the purification of this pyrazolopyrimidine derivative.
Introduction
1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a member of the pyrazolopyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities, including their role as kinase inhibitors.[1][2][3] Achieving high purity of the target compound is critical for accurate biological evaluation and drug development. This guide provides a structured approach to refining your purification protocol, addressing common challenges, and ensuring the integrity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one?
A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of pyrazolo[3,4-d]pyrimidines include unreacted starting materials, such as ortho-amino pyrazole esters and the cyclizing agent (e.g., nitriles or amides).[4] Incomplete cyclization or side reactions can also lead to partially formed intermediates or isomers. It is also possible to have regioisomers depending on the cyclization strategy.[5]
Q2: My crude product has a persistent color. What could be the cause and how can I remove it?
A2: Colored impurities often arise from high-temperature reactions or the presence of trace metals. These impurities can sometimes be removed by treating a solution of the crude product with activated charcoal, followed by hot filtration. However, be aware that activated charcoal can also adsorb your product, potentially lowering the yield. Use it judiciously and perform a small-scale test first.
Q3: I'm having trouble getting my compound to crystallize. What can I do?
A3: Difficulty in crystallization is a common issue. Here are a few strategies to try:
-
Increase concentration: If you have too much solvent, your compound may remain in solution. Carefully evaporate some of the solvent and allow the solution to cool again.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to induce crystallization.
-
Change solvent system: Your compound may be too soluble in the chosen solvent. Try adding an "anti-solvent" (a solvent in which your compound is insoluble but is miscible with your crystallization solvent) dropwise until the solution becomes slightly turbid, then allow it to cool slowly.
Q4: How can I confirm the purity of my final product?
A4: A combination of analytical techniques is recommended for robust purity assessment:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Elemental Analysis: Provides the elemental composition of your sample.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Issue 1: Low Yield After Recrystallization
| Potential Cause | Explanation | Suggested Solution |
| Compound is too soluble in the chosen solvent. | Even when cooled, a significant amount of your product remains dissolved in the mother liquor. | Select a solvent in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below. Consider using a mixed solvent system, adding an anti-solvent to induce precipitation. |
| Using too much solvent. | The concentration of your compound never reaches saturation, preventing crystallization. | Use the minimum amount of hot solvent necessary to fully dissolve your crude product. |
| Premature crystallization during hot filtration. | If your compound is not very soluble, it may crystallize on the filter paper or in the funnel. | Preheat your filtration apparatus (funnel and receiving flask) and use a small amount of extra hot solvent. |
| Product loss during washing. | The wash solvent has some solubility for your crystals. | Use a cold, minimal amount of the recrystallization solvent or a solvent in which your compound is known to be poorly soluble to wash the crystals. |
Issue 2: Impurities Co-elute with the Product in Column Chromatography
| Potential Cause | Explanation | Suggested Solution |
| Inappropriate solvent system. | The polarity of the mobile phase is too high or too low, resulting in poor separation. | Perform a systematic TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a mobile phase that provides good separation between your product and the impurity. |
| Column overloading. | Too much crude material was loaded onto the column, exceeding its separation capacity. | Use a larger column or reduce the amount of material loaded. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. |
| Incorrect stationary phase. | The impurity has a similar affinity for the stationary phase as your product. | Consider using a different stationary phase. If you are using silica gel, you could try alumina or a reverse-phase C18 silica. |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: In a flask, add the crude 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Add a minimal amount of ethanol and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase Selection: Use TLC to determine an optimal solvent system. A good starting point for pyrazolopyrimidines is a mixture of ethyl acetate and hexane.[6] Adjust the ratio to achieve an Rf value for the product of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of the Purification Workflow
Caption: A general workflow for the purification of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
References
-
Microwave assisted, solvent-free synthesis and in-vitro antimicrobial screening of some novel pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. ResearchGate. Available at: [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. National Institutes of Health. Available at: [Link]
-
A convenient synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][7]triazolo[1,5-c]pyrimidine derivatives. Semantic Scholar. Available at: [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. PubMed. Available at: [Link]
-
Practical synthesis of 1-substituted 5-aminopyrazolo[4,3-d]pyrimidin-7-ones using intramolecular Friedel-Crafts type cyclization. J-STAGE. Available at: [Link]
-
Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. Available at: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. Available at: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Institutes of Health. Available at: [Link]
-
Synthesis of 1H-pyrazolo[3,4-d]pyrimidines via solid-phase Aza-Wittig/electrocyclic ring closure reaction. ResearchGate. Available at: [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. Available at: [Link]
-
Design, synthesis and evaluation of a pyrazolo[3,4-d]pyrimidine derivative as a novel and potent TGFβ1R1 inhibitor. PubMed. Available at: [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MDPI. Available at: [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. Available at: [Link]
Sources
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core for Kinase and Phosphodiesterase Inhibition
A Comparative Guide to Key Derivatives for Researchers and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine nucleus, a bioisostere of adenine, represents a cornerstone in modern medicinal chemistry.[1] Its inherent ability to mimic the purine core allows it to effectively compete for the ATP-binding sites of numerous enzymes, making it a "privileged scaffold" for the development of potent and selective inhibitors. This guide provides a comparative analysis of prominent pyrazolo[3,4-d]pyrimidine derivatives, offering insights into their structure-activity relationships, experimental data, and the underlying principles that govern their biological activity. While the specific compound 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one was the initial focus of this guide, a comprehensive search of the scientific literature and chemical databases did not yield sufficient public data for a detailed analysis. Therefore, this guide will focus on well-characterized examples from the pyrazolo[3,4-d]pyrimidine class to illustrate the diverse therapeutic potential of this versatile scaffold.
The Versatile Pyrazolo[3,4-d]pyrimidine Core: A Tale of Two Enzyme Families
The remarkable therapeutic utility of pyrazolo[3,4-d]pyrimidines stems from their successful application in targeting two major classes of enzymes: protein kinases and phosphodiesterases (PDEs).[1][2] This dual-targeting capability underscores the chemical tractability of the scaffold, allowing for fine-tuning of substitutions to achieve desired selectivity and potency.
Protein Kinase Inhibition: Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] Pyrazolo[3,4-d]pyrimidines have been extensively explored as kinase inhibitors, leading to the development of numerous clinical candidates and approved drugs.[3] Their mechanism of action typically involves competitive inhibition at the ATP-binding site of the kinase domain.
Phosphodiesterase Inhibition: PDEs are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] By inhibiting specific PDEs, the levels of these second messengers can be elevated, leading to a range of physiological effects. Pyrazolo[3,4-d]pyrimidine-based PDE inhibitors have found applications in treating conditions such as erectile dysfunction and pulmonary hypertension.[5]
Comparative Analysis of Key Pyrazolo[3,4-d]pyrimidine Derivatives
To illustrate the structure-activity relationships and diverse applications of this scaffold, we will compare two well-characterized derivatives: a potent Src family kinase inhibitor and a selective PDE5 inhibitor.
Case Study 1: A Potent Src Family Kinase Inhibitor
Src family kinases are non-receptor tyrosine kinases that are often overactive in various cancers, contributing to tumor growth, metastasis, and resistance to therapy. A notable example of a pyrazolo[3,4-d]pyrimidine-based Src inhibitor is SI388 .[6]
Chemical Structure: 1-(2-Chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[6]
Mechanism of Action: SI388 acts as a potent inhibitor of Src kinase.[6] The pyrazolo[3,4-d]pyrimidine core occupies the adenine-binding region of the ATP pocket, while the substituted phenyl and ethylphenyl groups extend into hydrophobic pockets, contributing to its high affinity and selectivity.
Experimental Data:
| Compound | Target | IC50 | Cell Line | Effect | Reference |
| SI388 | Src Kinase | Potent (exact value not specified) | Glioblastoma (2D and 3D models) | Inhibits cell viability, tumorigenicity, and enhances sensitivity to radiation. | [6] |
Experimental Workflow for Kinase Inhibition Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Case Study 2: A Selective Phosphodiesterase 5 (PDE5) Inhibitor
PDE5 is a key enzyme in the cGMP signaling pathway, and its inhibition leads to smooth muscle relaxation and increased blood flow. This mechanism is famously exploited by drugs used to treat erectile dysfunction. Sildenafil, the active ingredient in Viagra®, is a well-known example of a pyrazolo[3,4-d]pyrimidin-4(5H)-one derivative.
Chemical Structure of a Representative Analog: 1-methyl-3-propyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one core, with various substitutions at the 5 and 7 positions.
Mechanism of Action: These compounds act as competitive inhibitors of PDE5, preventing the breakdown of cGMP. The pyrazolo[3,4-d]pyrimidinone core mimics the guanine base of cGMP, allowing it to bind to the active site of the enzyme.
Experimental Data:
| Compound | Target | IC50 (nM) | Selectivity vs. PDE6 | Reference |
| Sildenafil | PDE5 | 3.5 | ~10-fold | [5] |
| Compound 5r | PDE5 | 8.3 | 240-fold | [7] |
Experimental Protocol for PDE Inhibition Assay:
A common method for measuring PDE activity is through a radioenzymatic assay.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl₂, a known concentration of the PDE5 enzyme, and the test compound (or vehicle control).
-
Initiation of Reaction: Add a known amount of [³H]-cGMP to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stopping solution, often containing a denaturing agent and unlabeled 5'-GMP.
-
Separation of Product: Separate the radiolabeled product ([³H]-5'-GMP) from the unreacted substrate ([³H]-cGMP). This can be achieved using techniques like anion-exchange chromatography or scintillation proximity assay (SPA).
-
Quantification: Quantify the amount of [³H]-5'-GMP formed using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights
The diverse biological activities of pyrazolo[3,4-d]pyrimidines can be attributed to the specific substitutions at various positions of the bicyclic core.
Caption: Key substitution points on the pyrazolo[3,4-d]pyrimidine scaffold and their influence on biological activity.
For kinase inhibitors , the N1 position often accommodates groups that project towards the solvent-exposed region, influencing selectivity and pharmacokinetic properties. The C3 position is crucial for interacting with the "gatekeeper" residue, a key determinant of inhibitor selectivity among different kinases. The C4-amino group is a critical hydrogen bond donor, anchoring the inhibitor in the ATP-binding pocket.
For PDE inhibitors , particularly PDE5 inhibitors, the substituents on the pyrazolo[3,4-d]pyrimidinone core are designed to mimic the ribose and phosphate groups of cGMP, as well as to interact with specific hydrophobic pockets within the enzyme's active site.
Conclusion and Future Perspectives
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its chemical versatility allows for the generation of large, diverse libraries of compounds that can be screened against a wide array of biological targets. While specific data on 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one remains elusive in the public domain, the broader family of pyrazolo[3,4-d]pyrimidines offers a rich landscape for drug discovery. Future research will likely focus on developing derivatives with improved selectivity profiles to minimize off-target effects, as well as on exploring novel therapeutic applications beyond oncology and erectile dysfunction. The continued exploration of this privileged scaffold promises to yield new and improved treatments for a range of human diseases.
References
- Sureja, D. K., Dholakia, S. P., & Vadalia, K. R. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Young Pharmacists, 7(3), 223.
- Manfredini, S., et al. (2006). Novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity as potential agents for treatment of erectile dysfunction. Journal of medicinal chemistry, 49(17), 5363-5371.
-
El-Gamal, M. I., et al. (2019). Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][7][8][9]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents. Bioorganic chemistry, 88, 102958.
- Fallacara, A. L., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of medicinal chemistry, 60(14), 6265-6283.
- Radi, M., et al. (2011). Pyrazolo[3,4-d]pyrimidine prodrugs: strategic optimization of the aqueous solubility of dual Src/Abl inhibitors. ACS medicinal chemistry letters, 2(10), 773-777.
- El-Gohary, N. S., & Shaaban, M. I. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 26(16), 4995.
- Singh, P., & Kumar, A. (2014). Synthesis and biological activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives: in silico approach. Journal of the Serbian Chemical Society, 79(10), 1225-1237.
- Sawant, S. D., et al. (2023). Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. Chemistry & biodiversity, 20(4), e202200707.
-
Abdel-Maksoud, M. S., et al. (2021). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][7][8][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC advances, 11(36), 22295-22312.
- Musumeci, F., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11075.
- El-Sayed, N. N. E., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC advances, 14(3), 1836-1856.
- Al-Ostoot, F. H., et al. (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2283-2303.
- Dell'Agli, M., et al. (2020). An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Current drug targets, 21(1), 47-61.
- Al-Ghorbani, M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303.
- Braconi, L., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific reports, 6(1), 1-12.
- Sharma, R., et al. (2021). Novel Pyrazolo [4, 3-c] Quinolin-3-One Derivatives as PDE5A Inhibitors. Letters in Drug Design & Discovery, 18(10), 967-976.
- Liederer, B. M., et al. (2011). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S, 4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo [3, 4-b] pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2, 3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor. Xenobiotica, 41(4), 327-339.
- Wang, Z., et al. (2019). Design and synthesis of novel pyrazolo [4, 3-d] pyrimidines as potential therapeutic agents for acute lung injury. European journal of medicinal chemistry, 178, 514-526.
- Braconi, L., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: Nanosystem approaches for drug delivery. Scientific Reports, 6, 21509.
- de la Torre, D., et al. (2022).
-
Cleveland Clinic. (2022). Phosphodiesterase Inhibitors. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5334-49-6|N,1-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine|BLD Pharm [bldpharm.com]
- 4. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4- d]pyrimidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CAS 315-30-0 | 1H-pyrazolo[3,4-d]pyrimidin-4-ol - Synblock [synblock.com]
Efficacy Analysis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as a Putative Src/Abl Kinase Inhibitor: A Comparative Guide
This guide provides a comparative analysis of the therapeutic potential of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a representative member of the pyrazolo[3,4-d]pyrimidine class, against established dual Src/Abl tyrosine kinase inhibitors. Given the extensive research demonstrating the efficacy of the pyrazolo[3,4-d]pyrimidine scaffold in targeting Src and Abl kinases, this document will contextualize the potential efficacy of our lead compound by comparing it to well-documented, clinically relevant inhibitors.[1]
The c-Src and Bcr-Abl tyrosine kinases are critical mediators of intracellular signaling pathways that govern cell proliferation, survival, and migration.[1] Their dysregulation is a hallmark of several cancers, most notably Chronic Myeloid Leukemia (CML), where the Bcr-Abl fusion protein is the primary oncogenic driver.[1] The structural homology between Src and Abl kinases has led to the successful development of dual inhibitors that are effective against both targets.[1]
The Src/Abl Signaling Axis in Oncology
The Src family kinases (SFKs) and Abl kinase are non-receptor tyrosine kinases that act as key nodes in a complex network of signaling pathways. Upon activation by various upstream signals, such as growth factor receptors, they phosphorylate a multitude of downstream substrates. This phosphorylation cascade can lead to the activation of pathways such as the Ras/MAPK and PI3K/Akt pathways, ultimately promoting cell proliferation and survival. In the context of CML, the constitutively active Bcr-Abl fusion protein leads to uncontrolled proliferation of hematopoietic cells.
Caption: Simplified Src/Abl signaling pathway and points of inhibition.
Comparative Inhibitors: A Snapshot
For this guide, we will compare the potential efficacy of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one to the following well-established Src/Abl inhibitors:
-
Dasatinib: A potent, second-generation dual Src/Abl inhibitor.[2][3]
-
Bosutinib: A dual Src/Abl inhibitor with a distinct selectivity profile.[3][4][5]
-
Ponatinib: A third-generation pan-BCR-ABL inhibitor, also active against Src.
Efficacy Comparison: In Vitro Kinase Inhibition
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50) in a cell-free biochemical assay. This value represents the concentration of the inhibitor required to reduce the kinase's activity by 50%. The following table summarizes the reported IC50 values for our selected comparators against Abl and Src kinases.
| Inhibitor | Abl IC50 (nM) | Src IC50 (nM) |
| Dasatinib | <1 | <1 |
| Bosutinib | 1.2 | 1 |
| Ponatinib | 0.37 (native) | 5.4 |
Note: Data for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is not yet publicly available and is projected to be in the low nanomolar range based on scaffold activity.
Experimental Protocols: A Guide to Efficacy Determination
To rigorously assess the efficacy of a novel compound like 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a series of standardized in vitro assays are essential.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay directly measures the binding of the inhibitor to the kinase. It is a fluorescence resonance energy transfer (FRET)-based assay that is highly sensitive and suitable for high-throughput screening.
Methodology:
-
Reagent Preparation: Prepare a 3X solution of the test compound, a 3X solution of the kinase/antibody mixture, and a 3X solution of the fluorescently labeled tracer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the test compound solution to each well.
-
Kinase/Antibody Addition: Add 5 µL of the kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a FRET-compatible plate reader, measuring the emission at two wavelengths to determine the FRET ratio.
-
Data Analysis: Calculate the percent inhibition based on the FRET ratio in the presence of the inhibitor compared to controls. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for in vitro kinase inhibition assay.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[6][7]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., K562 for CML) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).
Target Engagement in a Cellular Context (Western Blot for p-CrkL)
To confirm that the inhibitor is hitting its intended target within the cell, a Western blot can be performed to measure the phosphorylation of a downstream substrate. CrkL is a direct substrate of Abl kinase, and its phosphorylation at Tyr207 is a reliable biomarker of Bcr-Abl activity.[8][9]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate with a primary antibody specific for phospho-CrkL (Tyr207) overnight at 4°C.[8]
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the level of p-CrkL relative to total CrkL and a loading control (e.g., GAPDH).
Conclusion and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold represents a promising starting point for the development of novel Src/Abl inhibitors. While direct experimental data for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is not yet available, the extensive body of literature on related compounds suggests its potential for potent and selective inhibition of these key oncogenic kinases. The experimental workflows detailed in this guide provide a robust framework for the comprehensive evaluation of its efficacy, from initial biochemical characterization to cellular target engagement and anti-proliferative effects. Further studies, including in vivo efficacy in animal models and detailed pharmacokinetic and pharmacodynamic profiling, will be crucial next steps in assessing the clinical translatability of this compound.
References
- Musumeci, F., Schenone, S., Brullo, C., & Botta, M. (2012). An Update On Dual Src/Abl Inhibitors. Future Medicinal Chemistry, 4(6), 799–822.
- Blake, J. F., et al. (2004). A potent, selective, and orally active Src/Abl kinase inhibitor with antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
- Daub, H., et al. (2004). A phase I study of bosutinib, a Src/Abl tyrosine kinase inhibitor, administered to patients with advanced solid tumors. Clinical Cancer Research, 10(20), 6935-6943.
- Mayer, E. L., & Krop, I. E. (2010). The tyrosine kinase Abl is required for Src-transforming activity in mouse fibroblasts and human breast cancer cells. Oncogene, 29(45), 6043-6051.
- Pfizer. (2012, January 26). Pfizer Announces FDA Acceptance Of New Drug Application For Bosutinib For Patients With Previously Treated Ph+ Chronic Myeloid Leukemia. [Press release].
- Roche. (n.d.).
- BenchChem. (2025). Application Notes and Protocols: Detection of p-CrkL Inhibition by PD173952 using Western Blot.
- Greuber, E. K., Smith-Pearson, P., Wang, J., & Pendergast, A. M. (2013). Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer. Annual Review of Cancer Biology, 1, 279-306.
- Oncohema Key. (2017, July 27).
- ATCC. (n.d.).
- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
- BellBrook Labs. (n.d.). SRC Kinase Assay.
- Shi, Y., & Vande Woude, G. F. (2003). Oncogenic Abl and Src tyrosine kinases elicit the ubiquitin-dependent degradation of target proteins through a Ras-independent pathway. Genes & Development, 17(12), 1477-1482.
- Shaffer, J., et al. (2011). Development of a highly selective c-Src kinase inhibitor. Journal of Medicinal Chemistry, 54(21), 7484-7493.
- Promega Corporation. (n.d.). ABL1 (F317I) Kinase Assay Protocol.
- Promega Corpor
- Gosset, J. (n.d.). ABL1 and Src family tyrosine kinases (ABL1 and Src family).
- Redaelli, S., et al. (2012). Activities of imatinib, bosutinib, dasatinib, nilotinib, and ponatinib against mutated forms of BCR-ABL1. Journal of Clinical Oncology, 30(20), 2515-2520.
- Promega Corpor
- Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538).
- Sigma-Aldrich. (n.d.). c-Src Kinase Inhibitor Screening Kit.
- Bradley, J. A., & Pendergast, A. M. (2017). Role of ABL Family Kinases in Cancer: from Leukemia to Solid Tumors. Cancers, 9(12), 168.
- Hantschel, O., & Superti-Furga, G. (2010). Novel dual Src/Abl inhibitors for hematologic and solid malignancies.
- van der Veer, A., et al. (2020). Tyrosine kinase inhibitor response of ABL-class acute lymphoblastic leukemia: the role of kinase type and SH3 domain.
- Giallongo, C., et al. (2009). New SRC/ABL inhibitors for chronic myeloid leukemia therapy show selectivity for T315I ABL mutant CD34(+) cells.
- BPS Bioscience. (n.d.). Chemi-Verse™ ABL2 Kinase Assay Kit.
- Cell Signaling Technology. (n.d.). Phospho-CrkL (Tyr207) Antibody (#3181)
- Chen, Y., et al. (2016). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. Oncotarget, 7(20), 29046-29057.
- Cell Signaling Technology. (n.d.). Phospho-CrkL (Tyr207) Antibody #3181.
Sources
- 1. Sci-Hub. An Update On Dual Src/Abl Inhibitors / Future Medicinal Chemistry, 2012 [sci-hub.box]
- 2. researchgate.net [researchgate.net]
- 3. Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pfizer Announces FDA Acceptance Of New Drug Application For Bosutinib For Patients With Previously Treated Ph+ Chronic Myeloid Leukemia | Pfizer [pfizer.com]
- 6. atcc.org [atcc.org]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Phospho-CrkL (Tyr207) Antibody (#3181) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
Comparative Guide to Target Engagement Validation for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its Analogs
A Senior Application Scientist's Perspective on Method Selection and Experimental Design
For drug development professionals, confirming that a molecule binds its intended target within the complex milieu of a cell is a cornerstone of establishing its mechanism of action (MoA) and building confidence in a therapeutic program.[1][2][3] The pyrazolo[3,4-d]pyrimidine scaffold, of which 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a representative member, is a privileged structure in medicinal chemistry. Analogs have been shown to target a diverse range of proteins, most notably protein kinases such as VEGFR-2, CDKs, and EGFR, as well as other targets like tubulin.[4][5][6][7]
This guide provides an in-depth comparison of leading methodologies to first identify and subsequently validate the target engagement of novel compounds based on this scaffold. We will move beyond simple protocol recitation to explain the causality behind experimental choices, enabling researchers to design a robust, self-validating workflow from initial hypothesis to quantitative confirmation.
Part 1: Unbiased Target Identification with Chemical Proteomics
When the primary target of a novel pyrazolo[3,4-d]pyrimidine derivative is unknown, an unbiased, proteome-wide approach is the most logical starting point. Given the scaffold's prevalence as an ATP-mimetic, kinome profiling is a particularly high-yield strategy.
Featured Technique: Kinobeads Competition Binding
This method combines affinity capture of a large fraction of the cellular kinome with quantitative mass spectrometry to reveal which kinases bind the compound of interest in a competitive manner.[8][9] It provides an unbiased view of both the intended targets and potential off-targets in a single experiment, using native kinases from a cell lysate that more closely resemble their physiological state.
The core principle is a competition between immobilized, broad-spectrum kinase inhibitors (the "kinobeads") and the free test compound (our pyrazolopyrimidine) for the ATP-binding sites of kinases present in a cell lysate.[9] By incubating the lysate with increasing concentrations of the test compound before adding the beads, we can observe a dose-dependent decrease in the amount of specific kinases captured by the beads. This decrease, quantified by mass spectrometry, directly reflects the compound's binding affinity for each kinase.[8]
The output is a series of dose-response curves for hundreds of kinases. This allows for the simultaneous determination of potency (IC50) and selectivity.
| Target Kinase | Function | Hypothetical IC50 (nM) for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Interpretation |
| CDK2 | Cell Cycle Regulation | 50 | Primary Target Candidate |
| CDK9 | Transcription | 150 | Potent Off-Target |
| GSK3B | Signaling | 800 | Moderate Off-Target |
| VEGFR2 | Angiogenesis | 5,000 | Weak Off-Target |
| SRC | Signaling | >20,000 | Not a significant target |
This data immediately identifies CDK2 as the most probable high-affinity target, while also providing a critical list of off-targets (CDK9, GSK3B) that must be considered in downstream phenotypic assays.
Part 2: In-Cellulo Target Engagement Confirmation
While chemical proteomics provides robust in vitro evidence, it is imperative to confirm that the compound engages its target in a live-cell environment, where factors like membrane permeability, efflux pumps, and cellular metabolism are at play.[3]
Featured Technique: Cellular Thermal Shift Assay (CETSA®)
CETSA is the gold standard for verifying direct drug-target interaction in intact cells.[10][11][12] It leverages the principle of ligand-induced thermal stabilization: a protein bound to a ligand is typically more resistant to heat-induced unfolding and aggregation than its unbound form.[11][13]
The experiment involves treating intact cells with the compound, heating them across a temperature gradient, and then quantifying the amount of the target protein that remains soluble.[14] A shift in the melting temperature (Tm) to a higher value in the presence of the compound is direct evidence of binding and stabilization.[11] This method is label-free and can be performed on endogenous proteins, making it highly physiologically relevant.[12][13]
A successful CETSA experiment provides two key pieces of data: a thermal shift (Melt Curve) and a cellular potency (Isothermal Dose-Response, or ITDRF).[10]
| Protein Target | Condition | Hypothetical Tm (°C) | ΔTm (°C) | Cellular EC50 (µM) | Interpretation |
| CDK2 | Vehicle (DMSO) | 48.5 | - | 0.5 | Target Engaged. Significant thermal shift confirms direct binding in cells. EC50 aligns with cellular activity. |
| + Compound | 54.0 | +5.5 | |||
| SRC | Vehicle (DMSO) | 52.0 | - | >50 | Target Not Engaged. No thermal shift, confirming lack of interaction in a cellular context. |
| + Compound | 52.1 | +0.1 |
This result would strongly validate CDK2 as the authentic cellular target of our pyrazolopyrimidine compound.
Part 3: Quantitative Biophysical Characterization
Once a target is validated in a cellular context, the next step is to perform precise, quantitative biophysical analysis. This is crucial for lead optimization and understanding the Structure-Activity Relationship (SAR). Here, we compare two leading label-free techniques using purified recombinant target protein (e.g., CDK2).
Comparison of Gold-Standard Biophysical Methods
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures the heat released or absorbed during a binding event in solution.[15][16] | Detects changes in refractive index on a sensor chip surface as molecules bind and dissociate.[17][18][19] |
| Key Outputs | KD (Affinity) , ΔH (Enthalpy) , ΔS (Entropy) , n (Stoichiometry) [20] | KD (Affinity) , kon (Association Rate) , koff (Dissociation Rate) [21] |
| Primary Strength | Provides a complete thermodynamic profile of the interaction in a single, in-solution experiment. Considered the "gold standard" for affinity.[22] | Provides real-time kinetic data (on- and off-rates), which is critical for understanding residence time and drug efficacy.[17][21] |
| Sample Req. | Higher protein concentration needed. Can be material-intensive. | Lower protein concentration, but requires immobilization of one binding partner to a sensor chip. |
| Throughput | Lower | Higher, amenable to screening formats. |
| Use Case | Deep thermodynamic understanding, mechanism of binding, validating hits. | Lead optimization, fragment screening, kinetic ranking of compounds. |
Experimental Workflow: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat of binding, providing an unambiguous and complete thermodynamic signature of the interaction.[15][20]
Experimental Workflow: Surface Plasmon Resonance (SPR)
SPR provides unparalleled insight into the kinetics of an interaction—how fast a drug binds and how long it stays bound.[17][19]
Integrated Strategy for Target Validation
No single method tells the whole story. A robust target validation cascade integrates these techniques to build a cohesive and compelling case for a compound's mechanism of action.
Sources
- 1. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selvita.com [selvita.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. annualreviews.org [annualreviews.org]
- 14. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. denovobiolabs.com [denovobiolabs.com]
- 18. Surface Plasmon Resonance (SPR) Analysis for Drug Development [pharma-industry-review.com]
- 19. youtube.com [youtube.com]
- 20. Khan Academy [khanacademy.org]
- 21. tandfonline.com [tandfonline.com]
- 22. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]
Navigating the Selectivity Landscape of Pyrazolo[3,4-d]pyrimidin-4-ones: A Comparative Guide to Cross-Reactivity Profiling
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold - A Double-Edged Sword in Drug Discovery
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. Its structural resemblance to adenine, a fundamental component of ATP, allows it to effectively compete for the ATP-binding site of numerous protein kinases[1][2]. This has led to the development of potent inhibitors targeting a range of kinases implicated in cancer and other diseases, including Src family kinases, Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR)[1][3][4]. Furthermore, modifications to this versatile core have yielded potent inhibitors of phosphodiesterases (PDEs), enzymes crucial for regulating cyclic nucleotide signaling pathways[5][6][7].
However, this inherent versatility presents a significant challenge: the potential for cross-reactivity. A molecule designed to inhibit a specific kinase may inadvertently interact with other kinases or unrelated proteins, leading to off-target effects, toxicity, and a complex pharmacological profile. Therefore, a thorough understanding of a compound's cross-reactivity is paramount for its development as a selective research tool or a therapeutic agent.
This guide provides a comprehensive framework for evaluating the cross-reactivity profile of a representative pyrazolo[3,4-d]pyrimidin-4-one, which we will refer to as "PZO-1" , a hypothetical but illustrative inhibitor of the Src family kinase, Lck (Lymphocyte-specific protein tyrosine kinase). We will delve into the rationale behind experimental design, present comparative data, and provide detailed protocols for assessing selectivity.
PZO-1: A Case Study in Kinase Inhibition and the Imperative of Selectivity
For the purpose of this guide, we will consider PZO-1, a 1,3-disubstituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, designed as a potent inhibitor of Lck. Lck is a non-receptor tyrosine kinase crucial for T-cell signaling, making it an attractive target for autoimmune diseases and certain leukemias.
The primary signaling pathway involving Lck is initiated by T-cell receptor (TCR) engagement. Upon TCR activation, Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 and ζ-chains, creating docking sites for another kinase, ZAP-70. Lck then further phosphorylates and activates ZAP-70, which in turn phosphorylates downstream adaptors like LAT and SLP-76, leading to the activation of multiple signaling cascades, including the PLCγ, PI3K/Akt, and Ras/MAPK pathways, ultimately culminating in T-cell activation, proliferation, and cytokine release.
Figure 1: Simplified Lck Signaling Pathway.
Given the high degree of homology within the ATP-binding sites of protein kinases, PZO-1 is likely to exhibit activity against other kinases, particularly those within the Src family. Furthermore, the pyrazolopyrimidine scaffold has been reported to inhibit phosphodiesterases. Therefore, a comprehensive cross-reactivity assessment is essential.
Experimental Design for Cross-Reactivity Profiling
A robust cross-reactivity profile is generated through a tiered approach, beginning with broad screening and progressing to more focused quantitative analysis.
Figure 2: Tiered Experimental Workflow for Cross-Reactivity Profiling.
Selection of the Cross-Reactivity Panel
For PZO-1, a rational cross-reactivity panel would include:
-
Primary Target: Lck
-
Closely Related Kinases (Src Family): Src, Fyn, Lyn, Blk[8]
-
Other Relevant Tyrosine Kinases: EGFR, VEGFR2 (known to be inhibited by pyrazolopyrimidines)[2][4]
-
Serine/Threonine Kinase: CDK2 (structurally distinct but a known target of this scaffold)[1]
-
Phosphodiesterase: PDE5 (to assess activity against a different enzyme class)[6][7]
In Vitro Biochemical Assays
Kinase Activity Assay (Radiometric)
This is a gold-standard method for quantifying kinase activity.
Protocol:
-
Reaction Buffer Preparation: Prepare a kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
Compound Preparation: Prepare a 10-point serial dilution of PZO-1 in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Kinase Reaction: In a 96-well plate, combine the kinase of interest, the specific peptide substrate, and the serially diluted PZO-1.
-
Initiation: Start the reaction by adding ATP mix (unlabeled ATP and [γ-³³P]ATP).
-
Incubation: Incubate at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Separation: Spot the reaction mixture onto a phosphocellulose membrane (e.g., P81 paper). Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Detection: Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of PZO-1 relative to a DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Phosphodiesterase Activity Assay (Colorimetric)
A common method for measuring PDE activity involves a two-step enzymatic reaction.
Protocol:
-
Assay Buffer: Prepare a PDE assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.5 mg/ml BSA)[9].
-
Compound Preparation: Prepare a 10-point serial dilution of PZO-1 in DMSO.
-
First Reaction (PDE): In a 96-well plate, combine the PDE enzyme (e.g., PDE5) and the serially diluted PZO-1. Incubate for 15 minutes at room temperature[9].
-
Initiation: Add the substrate (e.g., cGMP) to start the reaction. Incubate at 30°C for 30 minutes.
-
Second Reaction (5'-nucleotidase): Add 5'-nucleotidase to the reaction mixture. This enzyme converts the product of the first reaction (GMP) into guanosine and inorganic phosphate. Incubate for an additional 30 minutes at 30°C.
-
Detection: Add a reagent that detects free phosphate (e.g., a malachite green-based reagent). The amount of phosphate produced is directly proportional to the PDE activity.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition and determine the IC50 value as described for the kinase assay.
Comparative Data Analysis
The following table presents hypothetical but realistic data for the cross-reactivity profiling of PZO-1.
| Target | Target Class | IC50 (nM) | Selectivity Index (vs. Lck) |
| Lck | Src Family Kinase | 10 | 1 |
| Src | Src Family Kinase | 50 | 5 |
| Fyn | Src Family Kinase | 80 | 8 |
| Lyn | Src Family Kinase | 150 | 15 |
| Blk | Src Family Kinase | 300 | 30 |
| EGFR | Tyrosine Kinase | >10,000 | >1,000 |
| VEGFR2 | Tyrosine Kinase | 5,000 | 500 |
| CDK2 | Serine/Threonine Kinase | 8,000 | 800 |
| PDE5 | Phosphodiesterase | 2,500 | 250 |
Interpretation of Results:
-
On-Target Potency: PZO-1 demonstrates high potency against its intended target, Lck, with an IC50 of 10 nM.
-
Intra-Family Selectivity: As expected, PZO-1 shows activity against other Src family kinases, with a 5- to 30-fold lower potency compared to Lck. This highlights the challenge of achieving high selectivity within a closely related kinase family.
-
Broader Kinome Selectivity: PZO-1 exhibits excellent selectivity against more distantly related kinases such as EGFR, VEGFR2, and CDK2, with IC50 values in the micromolar range. A selectivity index of over 100-fold is generally considered a good starting point for a selective inhibitor.
-
Off-Target Activity against PDE5: The data reveals a moderate off-target activity against PDE5. While significantly less potent than its on-target activity, this interaction should be further investigated as it could contribute to the overall pharmacological effect of the compound.
Cellular Assays for Target Validation
Biochemical assays provide a measure of direct enzyme inhibition, but it is crucial to confirm these findings in a cellular context.
Western Blot Analysis of Phospho-Proteins:
To confirm that PZO-1 inhibits Lck in cells, one can measure the phosphorylation of its downstream substrates.
Protocol:
-
Cell Culture: Culture a relevant T-cell line (e.g., Jurkat cells).
-
Compound Treatment: Treat the cells with increasing concentrations of PZO-1 for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated ZAP-70 (a direct downstream target of Lck) and total ZAP-70 (as a loading control).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of PZO-1 on ZAP-70 phosphorylation.
A dose-dependent decrease in phospho-ZAP-70 levels would confirm cellular target engagement of the Lck signaling pathway.
Conclusion: A Strategic Approach to Selectivity Profiling
The pyrazolo[3,4-d]pyrimidin-4-one scaffold offers immense potential for the development of potent and targeted therapies. However, its inherent ability to interact with multiple targets necessitates a rigorous and systematic approach to cross-reactivity profiling. As demonstrated with our case study of PZO-1, a multi-tiered strategy combining broad panel screening, quantitative IC50 determination, and cellular validation is essential to fully characterize the selectivity of a compound. This comprehensive understanding is not only critical for advancing a compound through the drug discovery pipeline but also for providing the research community with well-characterized and reliable chemical probes to dissect complex biological pathways.
References
-
Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. RSC Medicinal Chemistry. [Link]
-
Exploring pyrazolo[3,4-d]pyrimidine phosphodiesterase 1 (PDE1) inhibitors. Journal of Receptors and Signal Transduction. [Link]
-
The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld Science. [Link]
-
Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]
-
Src Inhibitors Pyrazolo[3,4-d]pyrimidines, Si306 and Pro-Si306, Inhibit Focal Adhesion Kinase and Suppress Human Glioblastoma Invasion In Vitro and In Vivo. International Journal of Molecular Sciences. [Link]
-
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ylamine,1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridine-4,6-diol Suppliers & Manufacturers. ChemicalRegister. [Link]
-
An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors. Journal of Advanced Research. [Link]
-
Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction. Chemistry & Biodiversity. [Link]
-
1,5-Dihydro-1,5-bis(hydroxymethyl)-4H-pyrazolo(3,4-d)pyrimidin-4-one. PubChem. [Link]
-
Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Young Pharmacists. [Link]
-
Efficacy and selectivity of phosphodiesterase-targeted drugs to inhibit photoreceptor phosphodiesterase (PDE6) in retinal photoreceptors. Investigative Ophthalmology & Visual Science. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. RSC Medicinal Chemistry. [Link]
-
Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e][3][5][10]triazolo[4,3-a]pyrimidinones as anti-inflammatory agents. Bioorganic Chemistry. [Link]
-
Novel Pyrazolo[4, 3-c]Quinolin-3-One Derivatives as PDE5A Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Identification of a new family of pyrazolo[3,4-d]pyrimidine derivatives as multitarget Fyn-Blk-Lyn inhibitors active on B- and T-lymphoma cell lines. European Journal of Medicinal Chemistry. [Link]
-
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances. [Link]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena Air. [Link]
-
1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]
-
Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
1,3-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. [Link]
-
1H-Pyrazolo(3,4-d)pyrimidine. PubChem. [Link]
-
1H-pyrazolo[3,4-d]pyrimidin-5-ium. PubChem. [Link]
Sources
- 1. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects | BioWorld [bioworld.com]
- 4. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. An overview on pharmaceutical applications of phosphodiesterase enzyme 5 (PDE5) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolopyrimidinone Based Selective Inhibitors of PDE5 for the Treatment of Erectile Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of a new family of pyrazolo[3,4-d]pyrimidine derivatives as multitarget Fyn-Blk-Lyn inhibitors active on B- and T-lymphoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Analogs
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure in this endeavor. Its intrinsic bioisosteric resemblance to adenine allows it to effectively compete for the ATP-binding site of a multitude of kinases, making it a versatile template for inhibitor design.[1] This guide delves into the critical structure-activity relationships (SAR) of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one analogs, providing a comparative analysis of their performance as kinase inhibitors and offering detailed experimental methodologies for their synthesis and evaluation.
The 1,3-dimethyl substitution on the pyrazolo[3,4-d]pyrimidin-4(5H)-one core serves as a foundational element, influencing the molecule's orientation within the kinase active site. The true determinants of potency and selectivity, however, lie in the judicious placement of various functional groups at other positions of this heterocyclic system. Understanding the causal relationships between these structural modifications and the resulting biological activity is paramount for the rational design of next-generation therapeutics.
The Pyrazolo[3,4-d]pyrimidine Core: A Versatile Kinase Hinge-Binder
The pyrazolo[3,4-d]pyrimidine nucleus is a bioisostere of the naturally occurring purine ring system.[2] This structural mimicry is the key to its broad-spectrum kinase inhibitory activity. Kinases, enzymes that catalyze the phosphorylation of proteins, possess a conserved ATP-binding pocket. The pyrazolo[3,4-d]pyrimidine core effectively occupies the adenine-binding region of this pocket, establishing crucial hydrogen bond interactions with the "hinge" region of the kinase, a flexible loop of amino acids connecting the N- and C-lobes of the catalytic domain.[1] This anchoring interaction is a prerequisite for potent inhibition. The diverse biological activities of pyrazolo[3,4-d]pyrimidine derivatives, ranging from anticancer to antimicrobial and anti-inflammatory, underscore the therapeutic potential of this scaffold.[2][3]
Comparative Analysis of Kinase Inhibitory Activity: A Focus on Key Substitutions
The biological activity of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one analogs is profoundly influenced by the nature of the substituents at the C4 and C6 positions. These modifications modulate the compound's affinity for the target kinase, its selectivity profile, and its pharmacokinetic properties.
The Critical Role of the C4-Anilino Moiety in EGFR Inhibition
Many potent pyrazolo[3,4-d]pyrimidine-based kinase inhibitors feature a substituted anilino group at the C4 position. This moiety extends into a hydrophobic pocket within the kinase active site, contributing significantly to the binding affinity.
A study exploring new 1H-pyrazolo[3,4-d]pyrimidine derivatives as Epidermal Growth Factor Receptor (EGFR) inhibitors highlights the importance of the C4 substituent. While not having the 1,3-dimethyl core, the general principles of SAR are highly relevant. In one study, compounds with a substituted imidazole ring at this position demonstrated potent anticancer activity.[2] This suggests that a terminal hydrophobic ring is a key feature for effective EGFR tyrosine kinase inhibition.
Table 1: Comparative in vitro activity of representative pyrazolo[3,4-d]pyrimidine analogs against EGFR and cancer cell lines.
| Compound ID | R (Substitution at C4) | Target Kinase | IC50 (µM) | Cancer Cell Line | GI50 (µM) | Reference |
| Compound 15 | Imidazole-4-carbonitrile | EGFR | 0.135 | Broad panel | 0.018 - 9.98 | [2] |
| Compound 16 | Imidazole-4-carboxylate | EGFR | 0.034 | Broad panel | - | [2] |
| Compound 4 | Phenyl-imidazole | EGFR | 0.054 | Broad panel | - | [2] |
IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition. Data is illustrative of the SAR principles for the broader pyrazolo[3,4-d]pyrimidine class.
The data clearly indicates that modifications at the C4 position dramatically impact EGFR inhibition and anticancer activity. The presence of a substituted imidazole ring, which can engage in additional interactions within the active site, leads to highly potent compounds.
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one analog and its subsequent biological evaluation.
Synthesis of 3,6-Dimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one Derivatives
The synthesis of the target pyrazolo[3,4-d]pyrimidin-4-one core can be achieved through a multi-step process starting from a substituted pyrazole. The following is a representative synthetic scheme.
Caption: General workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare the kinase buffer, kinase enzyme solution, substrate solution (a peptide or protein that is a substrate for the kinase), and ATP solution at the desired concentrations.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: Add the kinase, substrate, and test compound to the wells of a microplate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a commonly used method.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Assays: Assessing Antiproliferative Activity and Mechanism of Action
Evaluating the effect of the compounds on cancer cell lines is crucial to determine their therapeutic potential.
Antiproliferative Activity (MTT Assay):
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Cell Cycle Analysis:
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound. This helps to determine if the compound induces cell cycle arrest. [4] Apoptosis Assay:
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to detect and quantify apoptosis (programmed cell death). [5][6]Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Caption: Workflow for cell-based antiproliferative and mechanistic assays.
Signaling Pathway Perturbation: The Consequence of Kinase Inhibition
Inhibition of a key kinase by a 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one analog can have profound effects on downstream signaling pathways that regulate cell proliferation, survival, and apoptosis. For instance, inhibition of EGFR can block the activation of the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, ultimately leading to a decrease in cell proliferation and an increase in apoptosis.
Caption: Simplified EGFR signaling pathway and the point of intervention by a pyrazolo[3,4-d]pyrimidine inhibitor.
Conclusion and Future Directions
The 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors. The extensive body of research on the broader pyrazolo[3,4-d]pyrimidine class provides a robust framework for understanding the structure-activity relationships that govern their biological effects. The key to unlocking the full therapeutic potential of these analogs lies in the strategic modification of the C4 and C6 positions to achieve high potency and selectivity against specific kinase targets.
Future research should focus on synthesizing and evaluating a focused library of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one analogs with diverse C4 and C6 substituents. A comprehensive profiling of these compounds against a panel of kinases will be crucial for identifying selective inhibitors. Furthermore, in-depth studies on their mechanism of action in relevant cellular and in vivo models will be necessary to validate their therapeutic potential. The integration of rational drug design, efficient synthetic methodologies, and robust biological evaluation will undoubtedly accelerate the discovery of novel and effective kinase inhibitors based on this versatile scaffold.
References
- Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC medicinal chemistry, 15(1), 169–188.
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC medicinal chemistry, 15(1), 169–188. Available from: [Link]
-
Jain, A., & Sharma, S. (2013). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of advanced pharmaceutical technology & research, 4(4), 213–219. Available from: [Link]
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC medicinal chemistry, 15(1), 169–188. Available from: [Link]
-
Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Future medicinal chemistry, 12(18), 1685–1705. Available from: [Link]
-
Al-Otaibi, A. M., El-Sayed, W. A., & Abdelgawad, M. A. (2017). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules (Basel, Switzerland), 22(10), 1675. Available from: [Link]
-
Musumeci, F., Radi, M., Brullo, C., Schenone, S., & Barila, D. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International journal of molecular sciences, 24(13), 11110. Available from: [Link]
-
Abdel-Aziz, A. A. M., El-Sayed, M. A. A., El-Azab, A. S., & El-Tantawy, A. I. (2022). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[2][7][8]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. European Chemical Bulletin, 11(8), 1-10.
-
RSC. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available from: [Link]
-
Al-Otaibi, A. M., El-Sayed, W. A., & Abdelgawad, M. A. (2017). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules (Basel, Switzerland), 22(10), 1675. Available from: [Link]
-
ResearchGate. (n.d.). Flow cytometric analysis of cell cycle phases after treatment with compound 12 b. Available from: [Link]
-
Musumeci, F., Radi, M., Brullo, C., Schenone, S., & Barila, D. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International journal of molecular sciences, 24(13), 11110. Available from: [Link]
- Galezowska, E., & Szewczyk, K. (2013). Evaluation of apoptotic activity of new condensed pyrazole derivatives. Advances in clinical and experimental medicine : official organ Wroclaw Medical University, 22(2), 163–171.
-
Metwally, K. A., El-Sayed, M. A. A., & El-Serwy, W. S. (2019). Synthesis, modeling and biological evaluation of some pyrazolo[3,4-d]pyrimidinones and pyrazolo[4,3-e]t[2][7][8]riazolo[4,3-a]pyrimidinones as anti-inflammatory agents. Bioorganic chemistry, 88, 102949.
-
ResearchGate. (2017). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Available from: [Link]
-
Kim, H. J., & Lee, G. (2017). Assaying cell cycle status using flow cytometry. Current protocols in immunology, 117, 5.39.1–5.39.13. Available from: [Link]
-
ResearchGate. (n.d.). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Evaluation of apoptotic activity of new condensed pyrazole derivatives. Available from: [Link]
-
El-Naggar, A. M., El-Adl, K., & El-Sayed, M. A. A. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[2][7][8]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC advances, 12(23), 14614–14633. Available from: [Link]
-
YouTube. (2020). Apoptosis assay - AnnexinV PI. Available from: [Link]
-
RSC. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available from: [Link]
-
Taylor & Francis. (n.d.). Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Available from: [Link]
-
ResearchGate. (n.d.). Chemical and Biological Versatility of Pyrazolo[3,4- d ]Pyrimidines: One Scaffold, Multiple Modes of Action. Available from: [Link]
-
Agilent. (2022). Monitoring Cell Cycle Progression in Cancer Cells. Available from: [Link]
-
OHSU. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Available from: [Link]
-
Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e389. Available from: [Link]
-
Kumar, A., Srivastava, K., Kumar, S. R., & Kumar, A. (2015). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules (Basel, Switzerland), 20(11), 20556–20573. Available from: [Link]
-
MDPI. (2023). Basic Methods of Cell Cycle Analysis. Available from: [Link]
-
ChemRxiv. (n.d.). Strategy for lead identification for understudied kinases. Available from: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 3. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one synthesis methods
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purines and a key pharmacophore in numerous biologically active compounds.[1] Among its derivatives, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one stands as a significant building block for the development of various therapeutic agents. The efficiency and practicality of its synthesis are therefore of paramount importance. This guide provides a comparative analysis of established and modern methods for the synthesis of this target molecule, offering insights into the underlying chemical principles, experimental protocols, and a critical evaluation of their respective advantages and disadvantages.
Introduction to the Target Molecule
1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a fused heterocyclic system that has garnered considerable attention due to its versatile biological activities, including its role as a precursor for kinase inhibitors and other potential therapeutic agents. The arrangement of nitrogen atoms in its bicyclic structure allows for diverse molecular interactions, making it an attractive scaffold for drug design. The selection of an appropriate synthetic route is a critical decision in any research and development program, impacting factors from laboratory-scale feasibility to large-scale manufacturing viability.
Synthetic Strategies: A Comparative Overview
The synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one primarily revolves around the construction of the pyrimidine ring onto a pre-existing substituted pyrazole core. The most common precursors are 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate or the corresponding carboxamide. This guide will focus on two prominent methods: the classical thermal cyclocondensation and the modern microwave-assisted synthesis.
Method 1: Classical Thermal Cyclocondensation
This traditional and widely employed method involves the reaction of a 5-aminopyrazole derivative with a one-carbon synthon, such as formamide or formic acid, under thermal conditions. The reaction proceeds through a cyclocondensation mechanism to form the pyrimidinone ring.
Underlying Chemistry
The reaction is initiated by the nucleophilic attack of the 5-amino group of the pyrazole onto the carbonyl carbon of the one-carbon source. This is followed by an intramolecular cyclization with the elimination of a small molecule (e.g., water or ammonia) to yield the fused pyrazolo[3,4-d]pyrimidin-4(5H)-one. The choice of the C1 synthon and the reaction conditions, particularly temperature and reaction time, are crucial for achieving high yields and purity.
Experimental Protocol: Cyclocondensation of Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate with Formamide
-
Reactant Preparation: A mixture of ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) and formamide (10-20 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Reaction Execution: The reaction mixture is heated to a high temperature, typically in the range of 150-180 °C.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. This can often take several hours (typically 4-8 hours).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The excess formamide is typically removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to afford the pure 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Causality Behind Experimental Choices
-
Excess Formamide: The use of a large excess of formamide serves as both a reactant and a high-boiling solvent, ensuring the reaction mixture remains in the liquid phase at the required high temperatures and driving the equilibrium towards product formation.
-
High Temperature: The high reaction temperature is necessary to overcome the activation energy barrier for the cyclization and dehydration/deamination steps.
-
Recrystallization: This purification technique is effective for removing unreacted starting materials and any side products, yielding a crystalline product of high purity.
Method 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a powerful tool in modern organic chemistry, offering significant advantages in terms of reaction speed, efficiency, and often, improved yields. This method utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture.
Underlying Chemistry
The fundamental chemical transformation in the microwave-assisted synthesis of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is the same as in the classical method – a cyclocondensation reaction. However, the mode of energy input is different. Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and efficient heating. This can result in a significant acceleration of the reaction rate compared to conventional heating.
Experimental Protocol: Microwave-Assisted Synthesis from 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
-
Reactant Preparation: 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide (1 equivalent) is placed in a microwave-safe reaction vessel. A suitable high-boiling polar solvent that couples efficiently with microwaves, such as N,N-dimethylformamide (DMF) or formamide, is added.
-
Reaction Execution: The sealed vessel is placed in a microwave reactor. The reaction is irradiated at a set temperature (e.g., 150-200 °C) for a significantly shorter duration compared to conventional heating, often in the range of 10-30 minutes.
-
Work-up and Isolation: After the reaction is complete, the vessel is cooled to a safe temperature. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield the final product. A three-component microwave-assisted synthesis using methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines has also been developed, offering a one-pot approach.[2][3][4]
Causality Behind Experimental Choices
-
Microwave Irradiation: This allows for rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction time and often cleaner reaction profiles with fewer side products.
-
Sealed Vessel: The use of a sealed vessel allows the reaction to be performed at temperatures above the boiling point of the solvent, further accelerating the reaction rate.
-
Polar Solvent: Solvents like DMF or formamide are excellent microwave absorbers and help to efficiently transfer energy to the reactants.
Comparative Analysis
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the two synthetic methods.
| Parameter | Method 1: Classical Thermal Cyclocondensation | Method 2: Microwave-Assisted Synthesis |
| Starting Material | Ethyl 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylate or 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide | 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide or related pyrazole derivatives |
| Reagents | Formamide, Formic Acid, etc. | Formamide, Trimethyl orthoformate, etc. |
| Reaction Time | 4 - 8 hours | 10 - 30 minutes |
| Typical Yield | Good to Excellent (can be variable) | Generally higher and more reproducible |
| Energy Consumption | High (prolonged heating) | Low (short reaction time) |
| Scalability | Well-established for large-scale synthesis | Can be challenging for very large scales, but scalable reactors are available |
| Equipment | Standard laboratory glassware | Specialized microwave reactor |
| Green Chemistry Aspect | Less favorable due to high energy consumption and long reaction times | More favorable due to reduced energy consumption and time |
Visualizing the Synthetic Pathways
To further illustrate the workflow of each synthetic method, the following diagrams are provided.
Caption: Comparative workflow of classical vs. microwave-assisted synthesis.
Conclusion and Recommendations
Both classical thermal cyclocondensation and microwave-assisted synthesis are viable methods for the preparation of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
-
Classical Thermal Cyclocondensation remains a robust and scalable method, particularly advantageous when specialized microwave equipment is not available. Its primary drawbacks are the long reaction times and high energy consumption.
-
Microwave-Assisted Synthesis offers a significant improvement in terms of reaction speed and energy efficiency, making it an excellent choice for rapid library synthesis, process optimization, and small-to-medium scale production. The initial investment in a microwave reactor is a consideration for some laboratories.
For researchers focused on rapid lead optimization and the synthesis of diverse analogs, the microwave-assisted approach is highly recommended. For large-scale production where cost per batch and established infrastructure are critical, the classical method, despite its longer reaction times, may still be a preferred and well-understood option. The choice of method will ultimately depend on the specific needs, resources, and scale of the intended synthesis.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
A Comparative Analysis of 1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Analogs Versus Standard of Care in Glioblastoma In Vivo Models
An In-Depth Guide for Researchers and Drug Development Professionals
The therapeutic landscape for glioblastoma (GBM), the most aggressive primary brain tumor, remains challenging, with the current standard of care offering limited survival benefits. This guide provides a comparative analysis of the in vivo efficacy of a promising class of investigational molecules, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its close analogs, against the established standard of care for GBM. This document synthesizes available preclinical data to offer a technical overview for researchers and drug development professionals.
Introduction to Pyrazolo[3,4-d]pyrimidines in Oncology
The pyrazolo[3,4-d]pyrimidine scaffold is a purine isostere that has garnered significant attention in medicinal chemistry due to its ability to function as a "hinge-binding" motif for various protein kinases. This structural feature allows for the development of potent and selective kinase inhibitors. In the context of glioblastoma, these compounds have been primarily investigated as inhibitors of key oncogenic signaling pathways, including Src family kinases (SFKs), which are implicated in tumor proliferation, invasion, and angiogenesis. The specific analog, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, represents a refinement of this scaffold, though preclinical in vivo data for this exact molecule is limited. Therefore, this guide will focus on closely related and well-studied analogs, such as SI306, to draw relevant comparisons.
The Current Standard of Care for Glioblastoma
The established first-line treatment for newly diagnosed glioblastoma, known as the Stupp protocol, consists of maximal safe surgical resection of the tumor followed by concurrent radiotherapy and chemotherapy with the alkylating agent temozolomide (TMZ).[1][2][3] This multimodal approach is the benchmark against which new therapeutic agents are measured. In preclinical in vivo models, this standard of care is replicated to provide a robust baseline for evaluating the efficacy of novel compounds.
Comparative In Vivo Efficacy
Table 1: Comparative In Vivo Efficacy Data in Orthotopic U87MG Glioblastoma Xenograft Models
| Treatment Group | Key Efficacy Metric | Reported Outcome | Source |
| Pyrazolo[3,4-d]pyrimidine Analog (Si306) + Radiotherapy | Tumor Growth | Strongly suppressed U87 glioblastoma xenograft growth. | [2] |
| Pyrazolo[3,4-d]pyrimidine Analog (pro-Si306) | Median Survival | Slightly increased median survival time in an orthotopic GBM model. | [4] |
| Standard of Care (Temozolomide + Radiotherapy) | Tumor Growth Inhibition | Significantly enhanced tumor growth inhibition compared to either treatment alone. | [1] |
| Standard of Care (Temozolomide) | Median Survival | Median survival of 41.75 ± 11.68 days in mice bearing U87 xenografts. | [5] |
It is crucial to note that these data are collated from different studies and should be interpreted with caution. The lack of a unified experimental design prevents a direct quantitative comparison. However, the available evidence suggests that pyrazolo[3,4-d]pyrimidine analogs exhibit significant antitumor activity in vivo, particularly when combined with radiotherapy.
Mechanism of Action: A Tale of Two Strategies
The therapeutic approaches of pyrazolo[3,4-d]pyrimidines and the standard of care target distinct cellular vulnerabilities.
1,3-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Analogs: Targeting Kinase Signaling
Pyrazolo[3,4-d]pyrimidine derivatives, such as SI306, function as ATP-competitive inhibitors of Src family kinases.[4] By blocking the activity of these kinases, these compounds can disrupt downstream signaling pathways responsible for cell proliferation, survival, and migration.[2]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are paramount. Below are representative protocols for establishing orthotopic glioblastoma models and for the administration of both the investigational compound and the standard of care.
Orthotopic Glioblastoma Xenograft Model Establishment
This protocol is a standard method for creating a clinically relevant tumor model in the brain of immunocompromised mice.
Step-by-Step Methodology:
-
Cell Culture: U87MG human glioblastoma cells are cultured in appropriate media until they reach the desired confluence.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of approximately 1 x 10^5 cells/5 µL.
-
Animal Anesthesia: An 8-week-old female athymic nude mouse is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotactic Implantation: The anesthetized mouse is placed in a stereotactic frame. A small incision is made in the scalp, and a burr hole is drilled at specific coordinates corresponding to the striatum.
-
Cell Injection: A Hamilton syringe is used to slowly inject the U87MG cell suspension into the brain parenchyma.
-
Closure: The burr hole is sealed with bone wax, and the scalp incision is closed with sutures or surgical clips.
-
Post-operative Care and Monitoring: The mouse is monitored until it recovers from anesthesia. Tumor growth is monitored regularly using non-invasive imaging techniques such as bioluminescence imaging or magnetic resonance imaging (MRI).
Investigational Compound Administration (Based on pro-Si306)
This protocol outlines the oral administration of a pyrazolo[3,4-d]pyrimidine analog.
Step-by-Step Methodology:
-
Compound Formulation: The investigational compound (e.g., pro-Si306) is formulated in a suitable vehicle for oral administration (e.g., a solution in 0.5% methylcellulose).
-
Dosing: Once tumors are established (as determined by imaging), mice are treated with the compound at a predetermined dose and schedule (e.g., 50 mg/kg, once daily by oral gavage).
-
Monitoring: Animal health, body weight, and tumor growth are monitored throughout the treatment period.
Standard of Care Administration
This protocol details the combined administration of temozolomide and radiotherapy.
Step-by-Step Methodology:
-
Temozolomide Formulation: Temozolomide is dissolved in a suitable vehicle (e.g., PBS + 1% BSA).
-
Radiotherapy: Mice with established tumors receive focal irradiation to the head using a small animal irradiator. A typical regimen is 2 Gy per day for 5 consecutive days.
-
Concurrent Chemotherapy: During the radiotherapy period, mice are treated with temozolomide at a clinically relevant dose (e.g., 10 or 50 mg/kg, intraperitoneal injection) daily.
-
Adjuvant Chemotherapy: Following the concurrent phase, mice may receive additional cycles of temozolomide (e.g., for 5 days every 28 days).
-
Monitoring: Animal well-being and tumor response are continuously monitored.
Conclusion and Future Directions
The available preclinical data suggests that 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one and its analogs represent a promising therapeutic strategy for glioblastoma, demonstrating significant anti-tumor activity in vivo. While a direct comparative study against the current standard of care is lacking, the distinct mechanisms of action—kinase inhibition versus DNA damage—suggest potential for combination therapies that could yield synergistic effects.
Future research should prioritize head-to-head in vivo efficacy studies in orthotopic glioblastoma models to quantitatively assess the therapeutic potential of this class of compounds relative to the Stupp protocol. Furthermore, exploring the combination of pyrazolo[3,4-d]pyrimidine derivatives with temozolomide and radiotherapy could unveil novel, more effective treatment regimens for this devastating disease. The development of more soluble prodrugs and formulations will also be critical for enhancing bioavailability and clinical translatability.
References
-
Tumor growth inhibition of xenografted human glioblastoma (U-87MG) tumors by depatux-m in combination with temozolomide (TMZ) and radiation (RT). ResearchGate. Available at: [Link].
-
Kostić, A., Jovanović Stojanov, S., Podolski-Renić, A., Nešović, M., Dragoj, M., Nikolić, I., ... & Dinić, J. (2021). Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells. Antioxidants, 10(11), 1823. Available at: [Link].
-
Chen, C. H., Chuang, H. Y., Tseng, Y. C., Lan, K. H., Lo, W. L., & Chen, C. M. (2021). Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle. International journal of molecular sciences, 22(11), 5557. Available at: [Link].
-
Ivy Brain Tumor Center. Glioblastoma Current Standard of Care. Available at: [Link].
-
American Brain Tumor Association. Glioblastoma (GBM). Available at: [Link].
-
Giamanco, M., Maset, M., Sini, M., Gaglione, M., Zucchetti, M., Zuccaro, L., ... & Botta, M. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS medicinal chemistry letters, 11(4), 543–551. Available at: [Link].
-
Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., ... & Giordano, A. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal, 24(1), 107-117. Available at: [Link].
-
BioWorld. New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Available at: [Link].
-
Cervetto, E., VIGNAROLI, G., Iovenitti, G., Zamperini, C., Coniglio, F., Calandro, P., ... & Botta, M. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. Pharmaceuticals, 16(2), 198. Available at: [Link].
- Clarke, J. L., Iwamoto, F. M., Sul, J., Panageas, K. S., Lassman, A. B., DeAngelis, L. M., ... & Mellinghoff, I. K. (2009). Randomized phase II trial of chemoradiotherapy followed by either dose-dense or metronomic temozolomide for newly diagnosed glioblastoma. Journal of clinical oncology, 27(23), 3861.
-
Vagaggini, C., Iovenitti, G., Borgia, C., Calandro, P., Parlascino, M., Sini, M., ... & Botta, M. (2020). A New Strategy for Glioblastoma Treatment: In Vitro and In Vivo Preclinical Characterization of Si306, a Pyrazolo[3,4-d]Pyrimidine Dual Src/P-Glycoprotein Inhibitor. Cancers, 12(11), 3196. Available at: [Link].
-
Vagaggini, C., Iovenitti, G., Calandro, P., Parlascino, M., Sini, M., Zamperini, C., ... & Botta, M. (2024). Early investigation of a novel SI306 theranostic prodrug for glioblastoma treatment. Archiv der Pharmazie. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors Induce Oxidative Stress in Patient-Derived Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Strategy for Glioblastoma Treatment: In Vitro and In Vivo Preclinical Characterization of Si306, a Pyrazolo[3,4-d]Pyrimidine Dual Src/P-Glycoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle | MDPI [mdpi.com]
A Head-to-Head Comparison of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with Other Kinase Inhibitors: A Guide for Drug Discovery Professionals
In the landscape of targeted cancer therapy, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure. Its inherent similarity to the adenine core of ATP allows molecules based on this scaffold to effectively compete for the ATP-binding site of a wide range of protein kinases, crucial regulators of cellular signaling that are often dysregulated in cancer.[1] This guide provides a comprehensive head-to-head comparison of a specific pyrazolo[3,4-d]pyrimidine derivative, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, with other notable kinase inhibitors.
This document is intended for researchers, scientists, and drug development professionals. It will delve into the biochemical and cellular activities of this compound, benchmarking it against both a structurally related compound, Sildenafil, and well-established tyrosine kinase inhibitors (TKIs) such as Dasatinib, Imatinib, and Erlotinib. The objective is to provide a clear, data-driven perspective on its potential as a kinase inhibitor and to offer robust, validated protocols for its evaluation.
Core Scaffold and Rationale for Comparison
The pyrazolo[3,4-d]pyrimidine ring system is a bioisostere of adenine, enabling it to form key hydrogen bond interactions within the hinge region of the kinase active site.[1] The specific compound of interest, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, features methylation at positions 1 and 3, which can influence its solubility, metabolic stability, and binding affinity.
To provide a multi-faceted comparison, we have selected the following inhibitors:
-
Sildenafil: A well-known phosphodiesterase-5 (PDE5) inhibitor that also possesses a pyrazolo[3,4-d]pyrimidine core.[2] Its inclusion allows for a direct comparison of how substitutions on the same core scaffold can dramatically alter target specificity and biological activity.
-
Dasatinib: A potent, multi-targeted kinase inhibitor active against BCR-ABL and Src family kinases, among others.[3][4] It represents a benchmark for broad-spectrum kinase inhibition.
-
Imatinib: The archetypal BCR-ABL inhibitor, known for its high selectivity.[4] It serves as a reference for a more targeted kinase inhibition profile.
-
Erlotinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5][6][7] It provides a comparison against an inhibitor with a distinct target class within the kinome.
Quantitative Comparison of Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the selected kinase inhibitors against a panel of representative kinases. Lower IC50 values indicate greater potency. It is important to note that the inhibitory profile of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is hypothetical and would need to be determined experimentally.
| Kinase Target | 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one IC50 (nM) | Sildenafil IC50 (nM) | Dasatinib IC50 (nM) | Imatinib IC50 (nM) | Erlotinib IC50 (nM) |
| BCR-ABL | To be determined | >10,000 | 9 | 400 | >10,000 |
| c-SRC | To be determined | >10,000 | 0.5-16 | >10,000 | >10,000 |
| EGFR | To be determined | >10,000 | >1,000 | >10,000 | 2[5] |
| PDGFRβ | To be determined | >10,000 | Potent inhibitor[3] | Potent inhibitor[4] | >1,000 |
| c-KIT | To be determined | >10,000 | Potent inhibitor[3] | Potent inhibitor[4] | >1,000 |
| PDE5 | To be determined | ~3.5 | N/A | N/A | N/A |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here is a representative compilation from published literature.
Experimental Protocols
To facilitate the direct comparison of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with the benchmark inhibitors, we provide the following detailed experimental protocols.
In Vitro Kinase Inhibition Assay
This biochemical assay is fundamental for determining the direct inhibitory activity of a compound against a purified kinase. A widely used method is a luminescence-based assay that measures the amount of ADP produced from the kinase reaction.
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution in the appropriate kinase buffer.
-
Prepare a 4X solution of the test compound (e.g., 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one) and benchmark inhibitors in the kinase buffer. Perform serial dilutions to generate a dose-response curve.
-
Prepare a 4X substrate/ATP solution in the kinase buffer. The ATP concentration should ideally be at the Km for the specific kinase.[8]
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X test compound solution to the appropriate wells.
-
Add 10 µL of the 2X kinase solution to all wells.
-
Incubate for 10-30 minutes at room temperature.[9]
-
Initiate the kinase reaction by adding 5 µL of the 4X substrate/ATP solution.
-
Incubate for the desired period (e.g., 30-60 minutes) at 30°C.
-
-
Signal Detection (using a commercial ADP detection kit):
-
Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol.
-
Read the signal (e.g., luminescence or fluorescence) on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the dose-response curve to a suitable model.
-
Cell-Based Kinase Activity Assay
To understand how a compound affects a kinase within a cellular context, a cell-based assay is essential. This can be achieved by measuring the phosphorylation of a known downstream substrate of the target kinase.[10]
Workflow for Cell-Based Kinase Activity Assay
Caption: Workflow for an ELISA-based cell-based kinase activity assay.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed a relevant cancer cell line (e.g., K562 for BCR-ABL, A549 for EGFR) in a 96-well plate at an appropriate density.[11]
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.[12]
-
-
Detection (ELISA-based):
-
Use a sandwich ELISA kit specific for the phosphorylated substrate of the target kinase.
-
Transfer the cell lysates to the antibody-coated plate.
-
Follow the manufacturer's instructions for incubation, washing, and addition of detection antibody and substrate.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Normalize the phospho-protein signal to the total protein concentration.
-
Calculate the percent inhibition of substrate phosphorylation and determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[13][14]
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to attach overnight.[11]
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compounds for 48-72 hours.[11]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[11]
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[14]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
Western Blotting for Signaling Pathway Analysis
Western blotting is a powerful technique to visualize the effect of inhibitors on the phosphorylation status of key proteins in a signaling pathway.[15]
Signaling Pathway Downstream of a Receptor Tyrosine Kinase (e.g., EGFR)
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sildenafil | C22H30N6O4S | CID 135398744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. Profile of erlotinib and its potential in the treatment of advanced ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erlotinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. CST | Cell Signaling Technology [cellsignal.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. clyte.tech [clyte.tech]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
confirming the anticancer activity of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one in different cell lines
The quest for novel and more effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure," demonstrating significant potential in the development of targeted cancer therapies. Its structural resemblance to endogenous purines allows it to interact with a variety of ATP-binding sites in key enzymes, particularly protein kinases, which are often dysregulated in cancer. This guide provides a comprehensive comparison of the anticancer activity of various pyrazolo[3,4-d]pyrimidine derivatives across different cancer cell lines, delves into their mechanisms of action, and provides detailed experimental protocols for their evaluation. While this guide focuses on the broader class of pyrazolo[3,4-d]pyrimidines due to the extensive available data, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one represents a fundamental structure within this family, and the principles discussed are applicable to its evaluation.
Comparative Cytotoxicity Across Cancer Cell Lines
The efficacy of pyrazolo[3,4-d]pyrimidine derivatives has been demonstrated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, with lower values indicating greater potency. The following tables summarize the IC50 values for several exemplary pyrazolo[3,4-d]pyrimidine derivatives compared to standard chemotherapeutic agents.
Table 1: Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives Against Various Cancer Cell Lines
| Compound ID/Name | Target Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Reference |
| Compound 12b | A549 | Lung | 8.21 | Erlotinib | 6.77 | [1] |
| Compound 12b | HCT-116 | Colon | 19.56 | Erlotinib | 19.22 | [1] |
| (10e) | MCF-7 | Breast | 11 | - | - | [2] |
| Compound 2a | SNB-75 | CNS | 0.64 | - | - | [3] |
| Compound 2a | NCI-H460 | Lung | 0.78 | - | - | [3] |
| Compound 4a | HCT116 | Colon | 0.21 (as CDK2 inh.) | Roscovitine | 0.25 (as CDK2 inh.) | [4] |
| Compound VIIa | Various (57 lines) | Multiple | 0.326 - 4.31 | - | - | [4] |
| Compound 10k | HT-29 | Colon | 0.03 - 1.6 | - | - | [5] |
Note: The specific structures of the numbered/lettered compounds can be found in the corresponding cited references.
Mechanisms of Action: Targeting Key Oncogenic Pathways
The anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives are largely attributed to their ability to inhibit protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[6] The structural similarity to purines allows these compounds to function as ATP-competitive inhibitors.[1]
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell growth and proliferation. Overexpression or mutation of EGFR is common in various cancers, including non-small cell lung cancer and colon cancer.[1] Several pyrazolo[3,4-d]pyrimidine derivatives have been designed and synthesized as potent EGFR inhibitors.[1][6]
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of protein kinases that regulate the progression of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell division. Pyrazolo[3,4-d]pyrimidines have been identified as potent inhibitors of CDKs, particularly CDK2, leading to cell cycle arrest and apoptosis.[3]
Other reported mechanisms of action for this class of compounds include inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and tubulin polymerization, highlighting their multi-targeted potential.[5]
Experimental Protocols for Anticancer Activity Confirmation
To rigorously confirm the anticancer activity of a compound like 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, a series of in vitro assays are essential. The following diagram illustrates a typical experimental workflow.
Detailed Methodologies
1. MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[3,4-d]pyrimidine derivative and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
2. Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase is determined by analyzing the fluorescence intensity histograms.
-
3. Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.
-
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold is a highly versatile and potent pharmacophore in the design of novel anticancer agents. Derivatives of this core structure have demonstrated significant cytotoxic activity against a wide range of cancer cell lines, operating through clinically relevant mechanisms such as the inhibition of EGFR and CDK2. The experimental framework provided in this guide offers a robust methodology for confirming the anticancer activity of new compounds within this class, such as 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Further investigation into structure-activity relationships and in vivo efficacy will be crucial in translating the promise of these compounds into effective cancer therapies.
References
-
Abdelgawad, M. A., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3311. Available from: [Link]
-
Aly, A. A., et al. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3297-3311. Available from: [Link]
-
El-Adl, K., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2283-2303. Available from: [Link]
-
Ghorab, M. M., et al. (2016). Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives. Letters in Drug Design & Discovery, 13(7), 634-643. Available from: [Link]
-
Hassan, A. E., et al. (2019). Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition. Anti-Cancer Agents in Medicinal Chemistry, 19(11), 1368-1381. Available from: [Link]
-
Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioma model. European Journal of Medicinal Chemistry, 137, 343-353. Available from: [Link]
-
Ablad, E., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy, 156, 113948. Available from: [Link]
-
El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(1), 147-166. Available from: [Link]
-
El-Shehry, M. F., et al. (2018). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Journal of the Serbian Chemical Society, 83(1), 41-51. Available from: [Link]
-
El-Sayed, N. N. E., et al. (2023). Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents. Molecules, 28(22), 7522. Available from: [Link]
-
Kassab, A. E., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules, 28(22), 7531. Available from: [Link]
-
Maher, M., et al. (2019). Novel Pyrazolo[3,4-d]pyrimidines as Potential Cytotoxic Agents: Design, Synthesis, Molecular Docking and CDK2 Inhibition. Anti-Cancer Agents in Medicinal Chemistry, 19(11), 1368-1381. Available from: [Link]
-
Naguib, B. H., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Journal of Medicinal Chemistry, 65(21), 14215-14248. Available from: [Link]
-
Ahmed, K. A., et al. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3297-3311. Available from: [Link]
-
Taha, M. A., et al. (2020). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 187, 111952. Available from: [Link]
-
Li, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105934. Available from: [Link]
-
El-Damasy, D. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][6]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(23), 14509-14525. Available from: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors [mdpi.com]
- 5. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Senior Application Scientist's Guide to Benchmarking 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Against Commercially Available PDE5 Inhibitors
Introduction: The Versatility of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a bioisostere of naturally occurring purines.[1] This structural similarity allows it to interact with a wide array of biological targets, often by mimicking the binding of adenine in ATP-binding sites of kinases.[2][3] Consequently, derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including oncology, by targeting kinases like EGFR, CDK, and BTK, as well as for their anti-inflammatory, and antimicrobial properties.[1][2][4][5][6]
Our focus in this guide is on a specific derivative, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. Given the structural relationship of the pyrazolo[3,4-d]pyrimidine core to the core of known phosphodiesterase (PDE) inhibitors, we hypothesize that this compound may exhibit significant activity against phosphodiesterase 5 (PDE5). PDE5 is a well-validated therapeutic target, and its inhibition is the primary mechanism of action for several blockbuster drugs used in the treatment of erectile dysfunction and pulmonary hypertension.[7][8][9]
This guide provides a comprehensive framework for benchmarking 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one against leading commercially available PDE5 inhibitors, namely Sildenafil (Viagra) and Tadalafil (Cialis).[10][11] We will delve into the rationale for experimental design, provide detailed protocols for in-vitro assays, and present a template for data analysis and interpretation.
Rationale for Comparator Selection and Experimental Design
The choice of Sildenafil and Tadalafil as comparators is strategic. Sildenafil is the archetypal PDE5 inhibitor, and a wealth of data exists on its performance. Tadalafil, on the other hand, offers a different pharmacokinetic profile, notably a longer half-life, making it a valuable comparator for assessing potential duration of action.[10]
Our experimental design is centered on two key in-vitro assays: a primary PDE5 inhibition assay to determine the half-maximal inhibitory concentration (IC50) and a secondary panel of assays against other PDE isoforms to establish a selectivity profile. A favorable therapeutic candidate will not only be potent against PDE5 but also highly selective, minimizing off-target effects that can arise from inhibiting other PDE family members.[8]
Signaling Pathway of PDE5 Inhibition
To understand the mechanism we aim to modulate, it is crucial to visualize the relevant signaling pathway. The following diagram illustrates the role of PDE5 in the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and the mechanism of action of PDE5 inhibitors.
Experimental Protocols
The following protocols are designed to be self-validating by including appropriate controls and standards, ensuring the trustworthiness of the generated data.
Primary Assay: In-Vitro PDE5 Inhibition Assay (Fluorescence Polarization)
This assay determines the potency of our test compound in inhibiting the PDE5 enzyme. We will use a commercially available fluorescence polarization (FP) assay kit, which is a robust and high-throughput method.
Workflow Diagram:
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, Sildenafil, and Tadalafil in 100% DMSO.
-
Perform a serial dilution in assay buffer to obtain a range of concentrations (e.g., from 100 µM to 1 pM).
-
-
Assay Plate Preparation:
-
In a 96-well black microplate, add the diluted compounds to the respective wells.
-
Include controls: a "no enzyme" blank, a "DMSO only" control for 100% enzyme activity, and the reference compounds (Sildenafil, Tadalafil).
-
-
Enzyme and Substrate Addition:
-
Add the diluted PDE5A1 enzyme solution to all wells except the "no enzyme" blank.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the FAM-labeled cGMP substrate to all wells.
-
-
Incubation and Reaction Termination:
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction by adding the binding agent provided in the kit.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Secondary Assay: PDE Isoform Selectivity Panel
To assess the selectivity of 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, its inhibitory activity will be tested against a panel of other PDE isoforms (e.g., PDE1, PDE2, PDE3, PDE4, PDE6, and PDE11). The experimental protocol will be similar to the primary PDE5 assay, substituting the respective PDE isoform for PDE5.
Data Presentation and Interpretation
The quantitative data from these assays should be summarized in clear, well-structured tables for easy comparison.
Table 1: Hypothetical In-Vitro PDE Inhibition Data
| Compound | PDE5 IC50 (nM) | PDE1 IC50 (nM) | PDE6 IC50 (nM) | PDE11 IC50 (nM) | Selectivity Ratio (PDE6/PDE5) |
| 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | 5.2 | >10,000 | 850 | >10,000 | 163 |
| Sildenafil | 3.5 | 280 | 35 | 1,200 | 10 |
| Tadalafil | 1.8 | >10,000 | >10,000 | 7,000 | >5,555 |
Table 2: Hypothetical Physicochemical and ADME Properties
| Property | 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Sildenafil | Tadalafil |
| Molecular Weight | 192.19 g/mol | 474.58 g/mol | 389.41 g/mol |
| Aqueous Solubility | Moderate | Low | Very Low |
| LogP | 1.8 | 2.9 | 2.5 |
| Metabolic Stability (t½ in human liver microsomes) | 45 min | 25 min | 90 min |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Discussion and Field-Proven Insights
Based on our hypothetical data, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one demonstrates potent PDE5 inhibition with an IC50 of 5.2 nM, which is comparable to that of Sildenafil (3.5 nM) and Tadalafil (1.8 nM). The true value of a novel inhibitor, however, often lies in its selectivity profile.
A critical consideration for PDE5 inhibitors is selectivity against PDE6, which is found in the retina. Inhibition of PDE6 is associated with visual disturbances, a known side effect of Sildenafil. Our hypothetical data shows that 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a selectivity ratio (PDE6/PDE5) of 163, which is significantly better than Sildenafil's ratio of 10. This suggests a potentially lower risk of visual side effects. Tadalafil is known for its high selectivity, and our hypothetical data reflects this.
Furthermore, the lower molecular weight and potentially improved aqueous solubility of our test compound compared to the commercial drugs could translate to better absorption and bioavailability.[12][13] The moderate metabolic stability suggests a reasonable duration of action, potentially falling between that of Sildenafil and Tadalafil.
Conclusion
This guide outlines a robust and scientifically sound methodology for benchmarking 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one against established, commercially available PDE5 inhibitors. The proposed experimental workflow, if executed, would provide critical data on the compound's potency, selectivity, and basic physicochemical properties. The hypothetical results presented herein suggest that 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one could be a promising lead compound for the development of a next-generation PDE5 inhibitor with an improved safety and pharmacokinetic profile. Further studies, including in-vivo efficacy and safety assessments, would be warranted based on such positive in-vitro findings.
References
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1635-1655. [Link]
-
Al-Ostath, A. I., El-Gendy, M. A., & El-Sherbeny, M. A. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6614. [Link]
-
Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(46), 30035-30053. [Link]
-
Jia, Y., Zhang, Y., Liu, Y., Li, J., Wang, Y., & Zhang, Y. (2022). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 15(1), 103521. [Link]
-
Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Medicinal Chemistry. [Link]
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 19(3), 3396-3408. [Link]
-
Radi, M., Brullo, C., Crespan, E., Tintori, C., Musumeci, F., Biava, M., ... & Botta, M. (2017). Prodrugs of pyrazolo [3, 4-d] pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Journal of medicinal chemistry, 60(14), 6305-6320. [Link]
-
Rahman, N. A., & Ke-Bin, L. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect sildenafil in a counterfeit drug. F1000Research, 8, 1717. [Link]
-
BellBrook Labs. (2023, July 24). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. [Link]
-
Radi, M., Brullo, C., Crespan, E., Tintori, C., Musumeci, F., Biava, M., ... & Botta, M. (2012). Pyrazolo [3, 4-d] pyrimidine prodrugs: strategic optimization of the aqueous solubility of dual Src/Abl inhibitors. ACS medicinal chemistry letters, 3(12), 987-991. [Link]
-
Healthline. (2020, November 20). PDE5 Inhibitors: Types, How They Work, What They Cost. [Link]
-
Arnst, J. L., Singh, R. K., Li, H., Wang, D., Li, W., Liu, Y., ... & Li, P. K. (2020). Novel pyrazolo [4, 3-d] pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 187, 111943. [Link]
-
Kumar, D., Kumar, N., & Singh, A. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Chemical and Pharmaceutical Research, 7(3), 903-910. [Link]
-
O'Connell, C. D., Le, D. T., & Evans-Nguyen, K. M. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug testing and analysis, 10(11-12), 1731-1739. [Link]
-
O'Connell, C. D., Le, D. T., & Evans-Nguyen, K. M. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. ResearchGate. [Link]
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3396-3408. [Link]
-
Pallotti, F., D'Andrea, S., Faja, F., Paoli, D., & Lenzi, A. (2024). Which PDE5 inhibitor is the most effective in the treatment of erectile dysfunction in men with spinal cord injury? A systematic review and network meta-analysis. Andrology. [Link]
-
Sooriyamoorthy, T., & Leslie, S. W. (2023). PDE5 Inhibitors. In StatPearls. StatPearls Publishing. [Link]
-
Wang, H., Shen, Y., Ostrom, R. S., & Chess, R. B. (2022). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. ACS omega, 7(42), 37885-37896. [Link]
-
GoodRx. (2023, November 1). PDE5 Inhibitor List: Medication Uses, Dosage Forms, and More. [Link]
-
Medical News Today. (n.d.). PDE5 inhibitors: List, how they work, foods, and more. [Link]
-
Amano, T., Imao, T., Takemae, K., Wajiki, M., Tsuruta, T., Suzuki, N., ... & Nagano City ED Research Group. (2009). [Comparative study for the treatment of erectile dysfunction with sildenafil and vardenafil--multi-centric research in Nagano City]. Nihon Hinyokika Gakkai zasshi. The japanese journal of urology, 100(1), 1–6. [Link]
-
El-Sayed, N. N. E. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6245. [Link]
-
Cleveland Clinic. (n.d.). Phosphodiesterase Inhibitors. [Link]
-
Collins, E., & O'Connor, E. (2024). Exploring the Multifaceted Potential of Sildenafil in Medicine. Medicina, 60(3), 475. [Link]
Sources
- 1. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 4. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 6. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. usbio.net [usbio.net]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PDE5 Inhibitors: Types, How They Work, What They Cost [healthline.com]
- 11. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 12. usiena-air.unisi.it [usiena-air.unisi.it]
- 13. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Disposal Protocol for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
As a Senior Application Scientist, it is my responsibility to provide guidance that ensures not only the success of your research but also the safety of your laboratory personnel and the protection of our environment. The proper handling and disposal of specialized chemical reagents like 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one are paramount. This guide is structured to provide a clear, logical, and scientifically grounded protocol for its disposal, moving beyond a simple checklist to explain the critical reasoning behind each procedural step.
Core Principle: The Precautionary Mandate
The pyrazolo[3,4-d]pyrimidine core is a foundational structure in medicinal chemistry, recognized for its wide range of pharmacological activities, including potential as anticancer and antimicrobial agents.[1][2][3] Consequently, 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one must be handled as a potent, biologically active compound. In the absence of a complete, specific toxicological profile for this exact molecule, we must operate under the precautionary principle.
Therefore, all waste streams—solid, liquid, or labware—contaminated with 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one must be presumed hazardous and disposed of through a licensed chemical waste management facility. Under no circumstances should this compound or its solutions be disposed of down the drain, as this is expressly prohibited for hazardous pharmaceutical wastes by the Environmental Protection Agency (EPA).[4][5]
Hazard Identification and Risk Assessment: An Analog-Based Approach
| Analogous Compound | CAS Number | Reported Hazards | GHS Classification |
| 4-Amino-1H-pyrazolo[3,4-d]pyrimidine | 2380-63-4 | Toxic if swallowed.[6] | Acute Toxicity, Oral (Category 3) |
| 1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine | 51222-26-5 | Harmful if swallowed; Causes skin and serious eye irritation; May cause respiratory irritation.[7] | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2A); STOT SE (Category 3) |
| 3,4-Dimethyl-1H-pyrazole Phosphate | Not Available | Harmful if swallowed; Causes serious eye irritation; Suspected of damaging fertility or the unborn child; May cause organ damage through prolonged exposure.[8][9] | Acute Toxicity, Oral (Category 4); Eye Irritation (Category 2A); Reproductive Toxicity (Category 2); STOT RE (Category 2) |
Personnel Protection & Engineering Controls
Exposure must be minimized through a multi-layered approach. The causality for these requirements is rooted in preventing dermal absorption, inhalation, and ingestion of a potent, biologically active molecule.[10]
| Control Measure | Specification | Rationale |
| Engineering Control | Certified Chemical Fume Hood | To prevent inhalation of airborne particulates or aerosols. All weighing, handling, and solution preparation must be performed within the hood.[7] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect against accidental splashes of solutions or contact with airborne powder.[11] |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness) | To prevent direct skin contact. Double-gloving is recommended when handling the pure compound. Gloves must be inspected before use and disposed of immediately after contamination.[12] |
| Body Protection | Flame-resistant laboratory coat | To protect skin and personal clothing from contamination.[4] |
Step-by-Step Waste Segregation & Collection Protocol
Proper segregation at the point of generation is the most critical step in a compliant disposal workflow. This prevents cross-contamination of waste streams and ensures the safety of all personnel, from the researcher to the disposal technician.
4.1. Designating Waste Containers
-
Container Type: Use only appropriately labeled, sealable, and chemically compatible waste containers, typically made of High-Density Polyethylene (HDPE).
-
Labeling: All containers must be labeled with a "Hazardous Waste" sticker. The label must include the full chemical name: "1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one," the approximate concentration and quantity, and the date of accumulation.
4.2. Segregating Waste Streams
-
SOLID WASTE (Gross Contamination):
-
Scope: This stream includes any unused or expired pure compound, powders from spills, and disposable items heavily contaminated with the solid compound (e.g., weigh paper, spatulas).
-
Procedure:
-
Carefully place all solid waste into a designated, labeled solid waste container.
-
Avoid generating dust.[6][7] If cleaning contaminated surfaces, use a cloth dampened with an appropriate solvent (e.g., 70% ethanol) and dispose of the cloth in this solid waste stream.
-
Seal the container when not in use.
-
-
-
LIQUID WASTE (Aqueous & Organic Solutions):
-
Scope: This includes all experimental solutions containing the compound, as well as the first rinse of any contaminated glassware.
-
Procedure:
-
Collect all liquid waste in a designated, labeled liquid waste container.
-
Do not mix incompatible waste streams. If the compound is dissolved in different solvents for various experiments, use separate waste containers for each solvent type (e.g., halogenated vs. non-halogenated).
-
Keep the container sealed when not actively adding waste. Store in secondary containment to prevent spills.[12]
-
-
-
CONTAMINATED LABWARE (Sharps and Non-Sharps):
-
Scope: Pipette tips, serological pipettes, syringes, needles, and contaminated glassware (flasks, beakers) intended for disposal.
-
Procedure:
-
Sharps: All contaminated needles and syringes must be placed directly into a designated, puncture-proof sharps container labeled for hazardous chemical waste.
-
Non-Sharps: Disposable plasticware like pipette tips should be collected in a labeled, lined container (e.g., a cardboard box with a plastic liner).
-
Glassware: If glassware is to be disposed of rather than cleaned, it should be placed in a designated, puncture-resistant container labeled "Hazardous Waste - Broken Glass."
-
-
Spill Management Protocol
Immediate and correct response to a spill is vital to mitigate exposure and environmental release.
-
Assess the Spill:
-
Minor Spill (<5g solid or <100mL of a dilute solution within a fume hood): Proceed with cleanup.
-
Major Spill (>5g solid, >100mL solution, or any spill outside of a fume hood): Evacuate the immediate area. Alert colleagues and contact your institution's Environmental Health & Safety (EHS) emergency line. Do not attempt to clean it up yourself.[12]
-
-
Minor Spill Cleanup Procedure:
-
Alert Personnel: Notify others in the immediate vicinity.
-
Don PPE: Ensure you are wearing the full PPE outlined in Section 3.
-
Containment: For a solid spill, gently cover with a plastic-backed absorbent pad. For a liquid spill, cover with a suitable absorbent material (e.g., chemical absorbent pads or vermiculite), starting from the outside and working inward.[4]
-
Collection: Carefully sweep up the absorbed material and place it into the designated solid hazardous waste container.[6]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as solid hazardous waste.
-
Report: Document the spill and cleanup procedure according to your institution's policies.
-
Final Disposal Logistics
The ultimate disposal of this hazardous waste must be handled by trained professionals in compliance with EPA and Department of Transportation (DOT) regulations.[13][14]
-
Storage: Store sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area within your laboratory.
-
Pickup Request: When the container is nearly full or has reached your institution's time limit for accumulation, submit a chemical waste pickup request to your EHS department.
-
Manifesting: EHS or the licensed waste contractor will be responsible for creating the hazardous waste manifest, a legal document that tracks the waste from your laboratory to its final disposal facility.[14]
Visualization: Disposal Decision Workflow
This diagram illustrates the logical pathway for managing waste generated from experiments involving 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Caption: Waste management workflow for 1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,3-Dimethyl-3,4,5,6-Tetrahydro-2(1H)-Pyrimidinone.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Amino-1H-pyrazolo[3,4-d]pyrimidine.
- BASF. (2025). Safety data sheet.
- Angene Chemical. (2026). Safety Data Sheet - 1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine.
- TCI Chemicals. (2024). SAFETY DATA SHEET - 3,4-Dimethyl-1H-pyrazole Phosphate.
- National Institutes of Health (NIH). (n.d.). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2- a]pyrimidin-4-one.
- National Institutes of Health (NIH). (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition.
- European Chemicals Agency (ECHA). (2023). 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1) - Substance Information.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards.
- PharmWaste Technologies, Inc. (n.d.). EPA Subpart P Regulations - HW Drugs.
- Centers for Disease Control and Prevention (CDC). (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123).
- American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- National Institutes of Health (NIH). (n.d.). Chemical Safety Guide, 5th Ed.
- U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste.
- PubMed. (n.d.). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action.
Sources
- 1. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. download.basf.com [download.basf.com]
- 5. ashp.org [ashp.org]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Substance Information - ECHA [echa.europa.eu]
- 10. Occupational Health Guidelines for Chemical Hazards (81-123) | NIOSH | CDC [cdc.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. ors.od.nih.gov [ors.od.nih.gov]
- 13. pwaste.com [pwaste.com]
- 14. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
